molecular formula C41H48BF4N3O4 B3026479 Cy7 NHS ester

Cy7 NHS ester

Numéro de catalogue: B3026479
Poids moléculaire: 733.6 g/mol
Clé InChI: MNKUQMKZCXWMOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cy7 NHS ester, also known as this compound, is a useful research compound. Its molecular formula is C41H48BF4N3O4 and its molecular weight is 733.6 g/mol. The purity is usually 95%.
The exact mass of the compound Cy7-NHS ester tetrafluoroborate is 733.3673998 g/mol and the complexity rating of the compound is 1430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48N3O4.BF4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3,4)5/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKUQMKZCXWMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H48BF4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Utility of Cy7 NHS Ester in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the ability to visualize and track molecules in their native environment is paramount. Cy7 NHS ester has emerged as a critical tool in this domain, offering a powerful solution for near-infrared (NIR) fluorescence labeling. Its unique properties facilitate deep-tissue imaging with high signal-to-noise ratios, making it an invaluable asset for in vivo studies, diagnostics, and targeted drug delivery. This technical guide provides an in-depth exploration of the core applications, chemical principles, and experimental protocols associated with this compound.

Principle of this compound Chemistry

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its excitation and emission maxima in the near-infrared spectrum, typically around 750 nm and 776 nm, respectively[1][2]. This region of the electromagnetic spectrum is often referred to as the "NIR window" in biological tissues, where the absorption of light by endogenous molecules like hemoglobin and water is minimal. Consequently, this allows for deeper tissue penetration of both excitation and emission light, resulting in significantly reduced autofluorescence and enhanced image clarity for in vivo applications[3][4].

The power of this compound as a labeling agent lies in its N-hydroxysuccinimide (NHS) ester functional group. This group readily and specifically reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found abundantly in proteins and antibodies, to form a stable, covalent amide bond[1][5][6]. This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-9.0), making it ideal for conjugating the Cy7 fluorophore to sensitive biological molecules without compromising their function[5][7][8].

Key Applications in Research

The unique spectral properties and reactive chemistry of this compound have led to its widespread adoption in a variety of research fields:

  • In Vivo Imaging: This is the most prominent application of Cy7-labeled molecules. Researchers can non-invasively track the biodistribution, pharmacokinetics, and tumor-targeting efficacy of labeled antibodies, peptides, nanoparticles, and small molecule drugs in live animal models[3][9]. The deep tissue penetration of NIR light allows for the visualization of organs and tumors deep within the body[3]. For instance, Cy7-labeled antibodies against tumor-specific antigens can be used to monitor tumor growth and response to therapy[10].

  • Fluorescence-Guided Surgery: The high signal-to-noise ratio provided by Cy7 conjugates is being explored for real-time intraoperative imaging. Surgeons can use NIR imaging systems to precisely identify tumor margins or critical anatomical structures that have been pre-labeled with a Cy7-tagged probe, potentially improving the accuracy and outcome of surgical procedures[2].

  • Drug Delivery and Nanomedicine: this compound is used to label and track the in vivo fate of drug delivery vehicles such as liposomes, polymers, and nanoparticles[11]. By monitoring the accumulation of these carriers at the target site, researchers can optimize their design for improved therapeutic efficacy and reduced off-target effects.

  • Flow Cytometry: While not its primary application due to the availability of a wide range of visible fluorophores, Cy7 can be used in multi-color flow cytometry panels, particularly when spectral overlap with other dyes is a concern. Its long-wavelength emission allows it to be spectrally well-separated from many common fluorophores.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and the critical parameters for successful labeling experiments.

Table 1: Physicochemical and Spectroscopic Properties of Cy7 Dyes

PropertyTypical ValueReference
Excitation Maximum (λex)~750 - 756 nm[1][2][12]
Emission Maximum (λem)~773 - 779 nm[2][12]
Molar Extinction Coefficient (ε)~199,000 - 250,000 M⁻¹cm⁻¹[1][12]
Fluorescence Quantum Yield~0.1 - 0.3[12][13]
Molecular Weight (Typical)~700 - 850 Da[10][12][13]
SolubilitySoluble in organic solvents (DMSO, DMF)[12][13]

Table 2: Key Experimental Parameters for Antibody Labeling

ParameterRecommended Range/ValueNotesReference
Antibody Concentration2 - 10 mg/mLHigher concentrations improve labeling efficiency.[1][14][15]
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.5 ± 0.5)pH-dependent reaction; lower pH reduces reactivity.[1][8][15]
Dye-to-Antibody Molar Ratio5:1 to 20:1 (Starting point: 10:1)Optimize to achieve the desired Degree of Labeling (DOL).[1][16]
Reaction Time1 - 3 hoursCan be adjusted to control the extent of labeling.[1]
Reaction TemperatureRoom Temperature (20-25°C) or 37°CTypically performed at room temperature.[1][16]
Degree of Labeling (DOL)2 - 10Optimal DOL depends on the specific antibody and application.[1][14]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. It is crucial to optimize the conditions for each specific antibody and application.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or dilute the antibody in PBS to a final concentration of 2-10 mg/mL[14][15].

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.5-9.0[8][14].

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL[16].

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired dye-to-antibody molar ratio (a 10:1 ratio is a good starting point)[14][16].

    • Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light[1][16].

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS[1][16].

    • The first colored band to elute is the Cy7-labeled antibody[1]. Collect this fraction.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of Cy7 (~750 nm).

    • The formula for calculating DOL is:

      • DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

      • Where:

        • A_max is the absorbance of the dye at its maximum absorption wavelength.

        • A_280 is the absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength[1].

        • CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy7)[1].

  • Storage:

    • Store the purified Cy7-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light[1]. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and aliquoting to avoid repeated freeze-thaw cycles[1].

Visualizations

Mechanism of this compound Labeling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Cy7_NHS_Ester This compound Nucleophilic_Attack Nucleophilic Attack Cy7_NHS_Ester->Nucleophilic_Attack Primary_Amine Primary Amine (e.g., Lysine on Protein) Primary_Amine->Nucleophilic_Attack Stable_Amide_Bond Stable Amide Bond (Cy7-Protein Conjugate) Nucleophilic_Attack->Stable_Amide_Bond NHS_Leaving_Group NHS Leaving Group Nucleophilic_Attack->NHS_Leaving_Group

Caption: Covalent labeling via nucleophilic attack.

Experimental Workflow for In Vivo Imaging Start Start Labeling Label Biomolecule with this compound Start->Labeling 1. Purification Purify Cy7-Conjugate Labeling->Purification 2. Administration Administer Conjugate to Animal Model Purification->Administration 3. Imaging Perform In Vivo NIR Fluorescence Imaging Administration->Imaging 4. Analysis Analyze Biodistribution and Signal Intensity Imaging->Analysis 5. End End Analysis->End 6. Logical Relationships in Probe Design cluster_components Probe Components cluster_properties Desired Properties Core_Concept Effective In Vivo Probe Targeting_Ligand Targeting Ligand (e.g., Antibody) Core_Concept->Targeting_Ligand Cy7 Cy7 Fluorophore Core_Concept->Cy7 High_Specificity High Target Specificity Targeting_Ligand->High_Specificity Deep_Penetration Deep Tissue Penetration Cy7->Deep_Penetration High_Signal High Signal-to-Noise Ratio Cy7->High_Signal

References

An In-depth Technical Guide to Cy7 NHS Ester: Structure, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development.[1][2] Its exceptional properties in the NIR spectrum, such as deep tissue penetration and minimal autofluorescence, make it an invaluable tool for in vivo imaging and other sensitive detection methods.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Cy7 NHS ester, complete with detailed experimental protocols and visual representations of its reactivity and experimental workflows.

Chemical Structure and Properties

This compound belongs to the cyanine dye family, characterized by a polymethine chain that dictates its spectral properties.[1] The NHS ester functional group enables covalent conjugation to primary amines on biomolecules, forming stable amide bonds.[4]

The core structure of Cy7 consists of two indole (B1671886) rings connected by a heptamethine chain. This extended conjugation is responsible for its absorption and emission in the near-infrared region.[1] The N-hydroxysuccinimide ester is a reactive group that readily couples with primary amino groups found in proteins (e.g., lysine (B10760008) residues) and other biomolecules.[4][5]

Chemical Reaction of this compound with a Primary Amine

cluster_reactant1 This compound cluster_reactant2 Target Biomolecule cluster_product Reaction Products Cy7 Cy7 Dye Core Linker Linker Arm Cy7->Linker NHS_ester NHS Ester Group (N-Hydroxysuccinimide) Stable_Amide_Bond Stable Amide Bond (-CO-NH-) NHS_ester->Stable_Amide_Bond + Linker->NHS_ester Linker->Stable_Amide_Bond Biomolecule Biomolecule (e.g., Protein, Antibody) Primary_Amine Primary Amine (-NH2) Biomolecule->Primary_Amine Primary_Amine->Stable_Amide_Bond Stable_Amide_Bond->Biomolecule NHS_leaving_group NHS Leaving Group Stable_Amide_Bond->NHS_leaving_group - Conjugate Cy7-Biomolecule Conjugate

Caption: Reaction of this compound with a primary amine on a biomolecule.

Quantitative data for this compound can vary slightly between suppliers. The following tables summarize the key properties based on available information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC39H45N3O10S2[1]
C41H48ClN3O4
C41H48BF4N3O4[6]
Molecular Weight779.9 g/mol [1]
682.29 g/mol
828 Da[7]
733.64 g/mol [6]
AppearanceGreen to dark green powder[8]
SolubilitySoluble in organic solvents (DMSO, DMF)[7]
Low solubility in water[6]

Table 2: Spectral Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)~743 - 756 nm[2][7][9]
Emission Maximum (λem)~767 - 779 nm[2][7][9]
Molar Extinction Coefficient (ε)~199,000 - 250,000 M⁻¹cm⁻¹[6][9]
Quantum Yield (Φ)~0.3[6]
Correction Factor (CF280)~0.04 - 0.05[8][9]

Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins (specifically antibodies) and oligonucleotides with this compound.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody.[9] Optimization may be required for different proteins.

Materials:

  • IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)[9][10]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[11][12]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0 (optimal 8.5)[9][10]

  • Purification column (e.g., Sephadex G-25)[13]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[9][10] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.[13]

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.[12] The reagent is not stable in solution for extended periods.[5][12]

  • Conjugation Reaction:

    • Calculate the required volume of this compound solution. A starting dye-to-antibody molar ratio of 10:1 to 20:1 is recommended.[9]

    • Slowly add the this compound stock solution to the protein solution while gently vortexing.[12]

    • Incubate the reaction for 1-3 hours at room temperature (20-25°C) with continuous stirring.[9]

  • Purification of the Conjugate:

    • Apply the reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[13]

    • Elute the labeled antibody with PBS. The first colored band to elute is the Cy7-labeled antibody.[9] The second, slower-moving band is the unconjugated free dye.[9]

    • Collect the fractions containing the labeled antibody.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. The optimal DOL for antibodies is typically between 2 and 10.[9][10]

    • The DOL can be calculated spectrophotometrically using the following formulas:

      • Molar concentration of Antibody = [A280 - (A756 x CF)] / ε_protein[9]

      • Molar concentration of Dye = A756 / ε_dye[9]

      • DOL = Molar concentration of Dye / Molar concentration of Antibody

      • Where:

        • A280 is the absorbance at 280 nm.

        • A756 is the absorbance at the excitation maximum of Cy7.[9]

        • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).[9]

        • ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of Cy7 at its excitation maximum (typically ~250,000 M⁻¹cm⁻¹).[9]

Storage of Labeled Antibody:

  • For long-term storage, store the labeled antibody at -20°C or -80°C, potentially with a cryoprotectant like 50% glycerol.[9]

  • For short-term storage (up to a month), store at 4°C.[9]

  • Always protect the fluorescently labeled antibody from light.[9]

Workflow for Antibody Labeling with this compound

A Prepare Antibody Solution (2-10 mg/mL in pH 8.5 buffer) C Mix Antibody and this compound (Molar Ratio 10:1 to 20:1) A->C B Prepare this compound Stock Solution (10 mg/mL in DMSO) B->C D Incubate at Room Temperature (1-3 hours with stirring) C->D E Purify using Gel Filtration (e.g., Sephadex G-25) D->E F Collect Labeled Antibody Fraction E->F G Characterize Conjugate (DOL) and Store Appropriately F->G

Caption: A typical workflow for labeling an antibody with this compound.

Oligonucleotide Labeling Protocol

This protocol is optimized for labeling approximately 100 nmol of a 5'-amine-modified oligonucleotide.[12]

Materials:

  • 5'-amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate buffer

  • Acetonitrile

  • Absolute ethanol (B145695)

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution:

    • Dissolve ~100 nmol of the amine-modified oligonucleotide in 225 µL of nuclease-free water.[12]

    • Add 75 µL of 1 M sodium bicarbonate buffer and 150 µL of acetonitrile.[12]

  • Prepare this compound Solution:

    • Freshly dissolve 1 mg of this compound in 30 µL of DMSO.[12]

  • Conjugation Reaction:

    • While vortexing the oligonucleotide solution, slowly add the 30 µL of the this compound solution.[12]

    • Incubate the reaction for 3 hours at room temperature with continuous stirring.[12]

  • Purification of the Conjugate:

    • Add 1 mL of cold absolute ethanol to the reaction mixture and incubate at -20°C for 30 minutes to precipitate the labeled oligonucleotide.[12]

    • Centrifuge to pellet the conjugate, remove the supernatant, and rinse the pellet with cold 70% ethanol.[12]

    • Briefly dry the pellet and then dissolve it in 100 µL of nuclease-free water.[12]

    • Further purify the labeled oligonucleotide using reverse-phase HPLC.[12]

Applications in Drug Development and Research

The unique spectral properties of this compound make it a powerful tool in various research and drug development applications.

  • In Vivo Imaging: The near-infrared emission of Cy7 allows for deep tissue penetration, making it ideal for non-invasive imaging in live animal models.[1][3] This is crucial for:

    • Pharmacokinetics and Drug Distribution: Real-time monitoring of how a drug is distributed, metabolized, and cleared from the body.[1]

    • Tumor Imaging: Cy7-labeled antibodies or other targeting moieties can be used for the non-invasive detection of tumors.[1]

  • Fluorescence Microscopy: While primarily used for in vivo imaging, Cy7 can be employed in fluorescence microscopy, especially when reduced autofluorescence is critical for high signal-to-noise ratios.[1]

  • Flow Cytometry: Cy7-conjugated antibodies are used for the identification and sorting of specific cell populations.[14]

  • Multimodal Imaging: Cy7 is compatible with other imaging modalities, such as fluorescence tomography and surgical guidance.[2]

Conclusion

This compound is a versatile and powerful near-infrared fluorescent probe with significant advantages for in vivo imaging and other sensitive bio-analytical techniques. Its ability to be covalently conjugated to a wide range of biomolecules, combined with its excellent spectral properties, ensures its continued importance in advancing biomedical research and the development of new therapeutics. Careful consideration of the experimental parameters outlined in this guide will enable researchers to effectively utilize this compound in their studies.

References

Cy7 NHS Ester: A Technical Guide to Near-Infrared Fluorescence Labeling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This document details its spectral properties, provides explicit protocols for antibody conjugation, and outlines its utility in cellular imaging and in vivo studies.

Core Properties of this compound

Cyanine7 (Cy7) is a fluorescent dye that operates in the near-infrared spectrum, a key advantage for biological applications requiring deep tissue penetration and minimal autofluorescence from endogenous biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and stable covalent labeling of primary amines, such as those found on lysine (B10760008) residues of proteins.[1][3][4]

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below. These values are critical for designing experiments and selecting appropriate filter sets for fluorescence microscopy and other detection methods.

PropertyValueReferences
Maximum Excitation Wavelength (λex) ~750 - 756 nm[1][5][6][7][8]
Maximum Emission Wavelength (λem) ~773 - 779 nm[1][5][6][7][8][9]
Molar Extinction Coefficient (ε) ~199,000 - 250,000 M⁻¹cm⁻¹[1][5][7][8]
Fluorescence Quantum Yield (Φ) ~0.3[5][7][8]
Recommended Excitation Source 750 nm laser[5]
Recommended Emission Filter 780 - 850 nm[5]

The near-infrared excitation and emission profile of Cy7 minimizes background interference from biological samples, leading to a significantly improved signal-to-noise ratio.[2] NIR light also experiences less scattering and absorption by tissue components like hemoglobin and water, enabling deeper tissue imaging in vivo.[2]

Experimental Protocols

Antibody Labeling with this compound

This protocol details the covalent labeling of an antibody with this compound. The procedure can be adapted for other proteins containing primary amines.

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)[1][10]

  • This compound[5]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5][11]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0[1][10]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[5][12]

  • Storage Buffer: PBS with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide)[5]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The antibody concentration should ideally be between 2-10 mg/mL for efficient labeling.[1][10]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][12]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-9.0 by adding the reaction buffer.[1][10] A common ratio is to add 100 µL of 1 M sodium bicarbonate to 900 µL of the protein solution.[10]

    • Slowly add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing.[1][5] A 10:1 dye-to-antibody molar ratio is a good starting point.[1]

    • Incubate the reaction for 1-3 hours at room temperature, protected from light.[1][5]

  • Purification:

    • Separate the Cy7-labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5][10]

    • The first colored band to elute is the labeled antibody.[1] The slower-moving band is the free dye.[1] Collect the fractions containing the labeled antibody.

  • Characterization (Degree of Labeling):

    • The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[1]

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750-756 nm).[1]

    • Calculate the DOL using the following formula: DOL = (A_max / ε_dye) / ((A_280 - (A_max * CF)) / ε_protein) Where:

      • A_max is the absorbance at the Cy7 maximum wavelength.

      • ε_dye is the molar extinction coefficient of Cy7 (~250,000 M⁻¹cm⁻¹).[1]

      • A_280 is the absorbance at 280 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7).[1]

      • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Storage: For long-term storage, store the labeled antibody at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage, 4°C is suitable.[1] Always protect the fluorescently labeled antibody from light.[1]

Visualizing Key Processes

NHS Ester Reaction with a Primary Amine

The following diagram illustrates the chemical reaction between the N-hydroxysuccinimide (NHS) ester of Cy7 and a primary amine on a protein, resulting in a stable amide bond.

NHS ester reaction with a primary amine.
Workflow for Antibody Labeling and Purification

This diagram outlines the key steps involved in labeling an antibody with this compound and purifying the resulting conjugate.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final Final Product Antibody Purified Antibody (Amine-free buffer) Mix Mix Antibody and Dye (pH 8.0-9.0, Molar Excess of Dye) Antibody->Mix Dye This compound (Dissolved in DMSO/DMF) Dye->Mix Incubate Incubate (1-3h, Room Temp, Dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (Calculate DOL) Purify->Analyze Labeled_Ab Purified Cy7-Labeled Antibody Analyze->Labeled_Ab Cellular_Targeting cluster_components Components Labeled_Ab Cy7-Labeled Antibody Receptor Cell Surface Receptor Labeled_Ab->Receptor Binds to Cell Target Cell Receptor->Cell Located on

References

A Technical Guide to Cy7 NHS Ester Amine Labeling: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent dyes is an indispensable technique. Among the various fluorophores available, Cyanine7 (Cy7), a near-infrared (NIR) dye, offers significant advantages for in vivo imaging and other applications where deep tissue penetration and minimal autofluorescence are critical.[1] This guide provides an in-depth overview of the principles and protocols for labeling biomolecules with Cy7 N-hydroxysuccinimide (NHS) ester, a popular amine-reactive derivative.

Core Principle of Cy7 NHS Ester Amine Labeling

The fundamental principle of this compound labeling lies in a nucleophilic acyl substitution reaction. The NHS ester functional group of the Cy7 dye reacts selectively with primary aliphatic amines (–NH₂) present on biomolecules to form a stable and covalent amide bond.[1][2] In proteins, the most common targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[1]

The reaction is highly dependent on pH. For the reaction to proceed efficiently, the amine group must be in its unprotonated, nucleophilic state.[3] Therefore, the reaction is typically carried out in a buffer with a pH between 8.0 and 9.0, with an optimal pH of around 8.5.[1][4][5] At a lower pH, the amino groups are protonated (–NH₃⁺), rendering them non-nucleophilic and reducing the reaction efficiency.[3] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, which can also lower the yield of the desired conjugate.[3]

The reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[2]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cy7_NHS This compound Protein_Amine Protein with Primary Amine (R-NH₂) Labeled_Protein Cy7-Labeled Protein (Stable Amide Bond) Cy7_NHS->Labeled_Protein reacts with Protein_Amine->Labeled_Protein pH pH 8.0 - 9.0 Temp Room Temperature NHS N-hydroxysuccinimide (Leaving Group)

Caption: Chemical reaction of this compound with a primary amine.

Key Experimental Parameters and Quantitative Data

Successful labeling with this compound depends on the careful optimization of several key parameters. The following tables summarize the recommended ranges and their impact on the labeling outcome.

Table 1: Key Experimental Parameters for this compound Labeling

ParameterRecommended Range/ValueNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency. Concentrations below 2 mg/mL can significantly decrease the reaction rate.[4][5]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5)The reaction is pH-dependent. Lower pH leads to protonation of amines, reducing reactivity, while higher pH increases NHS ester hydrolysis.[1][3]
Dye-to-Protein Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired Degree of Labeling (DOL). Over-labeling can lead to fluorescence quenching and reduced protein activity.[1][6][7]
Reaction Time 1 - 3 hoursIncubation time can be adjusted to control the extent of labeling.[1]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically performed at room temperature.[1][7]
Degree of Labeling (DOL) 2 - 10The optimal DOL depends on the specific antibody or protein and its application.[1][7]

Table 2: Troubleshooting Common Labeling Issues

IssuePotential CauseRecommended Solution
Low Labeling Efficiency (Low DOL) - Protein concentration is too low.- Reaction pH is too low.- Buffer contains primary amines (e.g., Tris, glycine).- this compound has hydrolyzed.- Concentrate the protein to 2-10 mg/mL.[8]- Adjust buffer pH to 8.5.[8]- Dialyze the protein against an amine-free buffer like PBS.[8]- Prepare a fresh stock solution of Cy7 in anhydrous DMSO immediately before use.[8]
High Background Fluorescence Unconjugated Cy7 dye has not been completely removed.Purify the conjugate using size exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove all free dye.[8]
Reduced Protein Activity Over-labeling of the protein (high DOL).Decrease the molar ratio of Cy7 to protein in the labeling reaction. A high DOL can lead to steric hindrance or conformational changes.[8]
Weak Fluorescent Signal - Low DOL.- Photobleaching of Cy7.- Optimize the labeling reaction to achieve a higher DOL within the recommended range.[8]- Protect the labeled conjugate from light during storage and experiments.[8]

Detailed Experimental Protocols

This section provides a general protocol for labeling an IgG antibody with this compound. The amounts can be scaled up or down as needed, maintaining the same molar ratios.

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

A 1. Protein Preparation (Buffer exchange to amine-free buffer, pH 8.5) C 3. Labeling Reaction (Mix protein and Cy7, incubate for 1-2 hours at RT) A->C B 2. This compound Preparation (Dissolve in anhydrous DMSO) B->C D 4. Purification (Remove unreacted dye via size exclusion chromatography) C->D E 5. Characterization (Measure absorbance at 280 nm and ~750 nm) D->E F 6. Calculate Degree of Labeling (DOL) E->F cluster_inputs Input Parameters cluster_outputs Outcome Metrics MolarRatio Dye:Protein Molar Ratio DOL Degree of Labeling (DOL) MolarRatio->DOL directly affects ProteinConc Protein Concentration ProteinConc->DOL influences ReactionTime Reaction Time ReactionTime->DOL influences pH Reaction pH pH->DOL strongly influences ProteinActivity Protein Activity DOL->ProteinActivity can negatively impact if too high Signal Fluorescent Signal DOL->Signal determines

References

The Strategic Advantage of Cy7 NHS Ester in Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and drug development, the ability to visualize molecular processes within living systems is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful technique, offering deep tissue penetration and high signal-to-noise ratios. At the forefront of this technology is the Cy7 NHS ester, a versatile and robust fluorescent probe. This guide provides a comprehensive overview of the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in their advanced imaging endeavors.

The NIR Advantage: Seeing Deeper and Clearer

Fluorescence imaging in the near-infrared spectrum (700-900 nm) provides significant advantages over traditional visible light imaging. Biological tissues have lower absorption and scattering of light in this window, leading to several key benefits that are leveraged by this compound.[1] Autofluorescence, the natural emission of light by biological structures, is dramatically reduced in the NIR range, which significantly enhances image contrast and clarity.[2] This allows for the detection of faint signals from deep within tissues, a critical requirement for in vivo studies.[1]

The primary advantages of NIR imaging include:

  • Reduced Autofluorescence: Minimizes background signal from tissues, leading to a higher signal-to-noise ratio.[3][2]

  • Deeper Tissue Penetration: Enables the visualization of structures and processes deep within living organisms.[3][1][2]

  • Lower Light Scattering: Results in sharper, higher-resolution images.[3]

  • Minimized Phototoxicity: The use of lower energy NIR light reduces the risk of damage to biological samples during imaging.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, specifically designed for robust performance in the NIR spectrum.[2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and stable labeling of biomolecules containing primary amines, such as proteins, antibodies, and peptides, through the formation of a covalent amide bond.[4]

Photophysical and Chemical Properties

The performance of a fluorescent dye is defined by its photophysical properties. This compound exhibits characteristics that make it an exceptional tool for sensitive and quantitative imaging applications.

PropertyTypical ValueSignificance
Excitation Maximum (λex) ~750 - 756 nm[4][5]Falls within the NIR window, minimizing autofluorescence and maximizing tissue penetration.
Emission Maximum (λem) ~773 - 779 nm[4][5]Provides a distinct signal in the NIR spectrum, well-separated from endogenous fluorescence.
Molar Extinction Coefficient (ε) ~199,000 - 270,000 M⁻¹cm⁻¹[4][6]Indicates a high efficiency of light absorption, contributing to a bright fluorescent signal.
Quantum Yield (Φ) ~0.3Represents a good efficiency of converting absorbed light into emitted fluorescence. Some modified structures offer a 20% increase in quantum yield.[7]
Reactivity Primary amines[4]Enables straightforward conjugation to a wide range of biomolecules.
Solubility Soluble in organic solvents (DMSO, DMF); water-soluble variants (Sulfo-Cy7) are also available.[8]Provides flexibility for labeling reactions in various buffer conditions.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool across a spectrum of research and development applications:

  • In Vivo Imaging: Its deep tissue penetration and low background signal are ideal for whole-animal imaging studies, including tumor detection, tracking drug distribution, and monitoring disease progression.[2][7][9]

  • Fluorescence Microscopy: Provides high-contrast imaging of cellular and tissue structures with minimal interference from autofluorescence.[9]

  • Flow Cytometry: Enables the sensitive detection and sorting of labeled cells.[7][9]

  • Molecular Probes: Used to create highly specific probes for targeting and visualizing proteins, nucleic acids, and other biomolecules of interest.[9]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common experimental workflows.

Antibody Labeling with this compound

This protocol outlines the general steps for conjugating this compound to an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[4][10]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0[4]

  • Purification column (e.g., Sephadex G-25)[4][11]

Procedure:

  • Prepare the Antibody: Ensure the antibody solution is free of amine-containing substances like Tris or glycine.[11] Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[4][10]

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[11][12]

  • Conjugation Reaction: Add the this compound solution to the antibody solution while gently stirring. A common starting point for the dye-to-antibody molar ratio is 10:1, but this should be optimized for each specific antibody and application (ranging from 5:1 to 20:1).[4]

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[4]

  • Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute will be the Cy7-labeled antibody.[4]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~756 nm. The optimal DOL for most antibodies is between 2 and 10.[4][13]

Storage of Labeled Antibody: For long-term storage, it is recommended to store the labeled antibody at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[4] Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can help prevent damage from freezing.[4] For short-term storage (less than a month), the labeled antibody can be stored at 4°C.[4] Fluorescently labeled antibodies should always be protected from light.[4]

In Vivo Imaging Workflow

The following is a generalized workflow for an in vivo imaging experiment using a Cy7-labeled antibody for tumor targeting.

Procedure:

  • Animal Model: Utilize an appropriate animal model with a subcutaneously implanted tumor.

  • Probe Administration: Intravenously inject the Cy7-labeled antibody into the animal.

  • Imaging: At various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours), image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy7.[14]

  • Image Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.[14]

  • Ex Vivo Analysis (Optional): After the final imaging time point, tissues can be excised for ex vivo imaging to confirm the in vivo findings and perform more detailed analysis.[14]

Visualizing Workflows and Concepts

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

NIR_Advantage cluster_0 Visible Light Imaging cluster_1 NIR Imaging with Cy7 High Autofluorescence High Autofluorescence High Light Scattering High Light Scattering Low Tissue Penetration Low Tissue Penetration Low Signal-to-Noise Low Signal-to-Noise Low Autofluorescence Low Autofluorescence Low Light Scattering Low Light Scattering Deep Tissue Penetration Deep Tissue Penetration High Signal-to-Noise High Signal-to-Noise Biological Sample Biological Sample Biological Sample->High Autofluorescence Biological Sample->Low Autofluorescence Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody (Amine-free buffer, pH 8.5-9.0) C Mix Antibody and this compound (Optimize Molar Ratio) A->C B Prepare this compound (10 mg/mL in DMSO/DMF) B->C D Incubate (1-3 hours, Room Temp, Dark) C->D E Purify via Gel Filtration (e.g., Sephadex G-25) D->E F Characterize (Determine Degree of Labeling) E->F InVivo_Imaging_Workflow A Animal Model with Tumor B Administer Cy7-labeled Probe (e.g., Antibody) A->B C In Vivo Imaging at Multiple Time Points B->C D Image Analysis (Tumor-to-Background Ratio) C->D E Ex Vivo Tissue Analysis (Optional Confirmation) D->E

References

Cy7 NHS Ester: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and stability of Cy7 N-hydroxysuccinimide (NHS) ester, a widely used near-infrared (NIR) fluorescent dye in biological research and drug development. Understanding these core characteristics is critical for the successful design and execution of labeling experiments, ensuring high-quality, reproducible results.

Core Properties of Cy7 NHS Ester

Cyanine7 (Cy7) is a fluorescent dye that operates in the near-infrared spectrum, with typical excitation and emission maxima around 750 nm and 776 nm, respectively[1]. This makes it highly valuable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples[1]. The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and covalent labeling of primary amines, such as those found on lysine (B10760008) residues of proteins[1].

Solubility

The solubility of this compound is a critical factor in preparing stock solutions for labeling reactions. The standard, non-sulfonated form of this compound exhibits low solubility in aqueous solutions but is readily soluble in polar aprotic organic solvents. For applications requiring direct use in aqueous buffers, a sulfonated version, sulfo-Cy7 NHS ester, offers good water solubility[2][3][4].

It is common to prepare a concentrated stock solution in an organic solvent, which is then added in small volumes to the aqueous reaction mixture containing the biomolecule to be labeled[5]. AAT Bioquest offers Cy dye NHS esters as triethylammonium (B8662869) salts, which are reported to have better solubility in DMSO and DMF compared to the corresponding potassium salts[6].

Below is a summary of the solubility of different forms of this compound in various solvents:

CompoundDMSODMFWaterDichloromethane
This compound Soluble[5]SolubleLow solubilitySoluble
sulfo-Cy7 NHS Ester Good solubility[2][3][4]Good solubility[2][3][4]Good solubility[2][3][4]Not specified

Stability

The stability of this compound is paramount for its effective use in labeling reactions. The primary routes of degradation are hydrolysis of the NHS ester and photodecomposition of the cyanine (B1664457) dye.

Storage and Handling

Proper storage is essential to maintain the reactivity of this compound. Key recommendations include:

  • Solid Form : Store at -20°C, desiccated, and protected from light. Under these conditions, the compound is stable for at least 12 months[2][7]. Transportation at room temperature for up to three weeks is generally acceptable[2][7].

  • Stock Solutions : Prepare stock solutions in anhydrous DMSO or DMF immediately before use[1][8]. Aliquots of stock solutions in anhydrous DMSO can be stored at -20°C for up to two weeks[9][10]. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions : Due to the rapid hydrolysis of the NHS ester, it is not recommended to store this compound in aqueous solutions[10].

pH Stability and Hydrolysis

The NHS ester moiety is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amine labeling reaction. The rate of hydrolysis is highly dependent on pH.

  • The optimal pH for the labeling reaction is between 8.3 and 8.5[8][11][12]. This is a compromise between maximizing the reactivity of primary amines (which are more nucleophilic in their unprotonated state at higher pH) and minimizing the rate of NHS ester hydrolysis[12][13][14].

  • The half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases dramatically to just 10 minutes at pH 8.6 and 4°C[13][15].

Light Stability

As a fluorescent dye, Cy7 is sensitive to light. Prolonged exposure to light should be avoided for the solid compound, stock solutions, and labeled conjugates to prevent photobleaching[9]. Labeling reactions should be carried out in the dark[8].

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in labeling reactions.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired concentration, typically 10 mg/mL or 10 mM[1][8][9][16].

  • Vortex the solution until the dye is completely dissolved[1].

  • Use the freshly prepared solution immediately for the best results[1].

General Protein Labeling Protocol

Objective: To covalently label a protein with this compound.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Freshly prepared this compound stock solution (10 mM in anhydrous DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[8][11]

  • Purification column (e.g., Sephadex G-25)[8][9]

Protocol:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL[16]. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against the reaction buffer[17].

  • pH Adjustment: Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer[1][16].

  • Calculate Reagent Volumes: Determine the required volume of the this compound stock solution. A molar excess of 10-20 fold of dye to protein is a common starting point[8][17].

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution[1][8].

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle mixing[8][9].

  • Purification: Separate the Cy7-labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)[8][17]. The first colored band to elute is the labeled protein[1].

Visualizing the Workflow

The general workflow for protein labeling with this compound can be visualized as a series of sequential steps, from preparation of the reagents to the final purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, pH Adjustment) conjugation Conjugation Reaction (Incubation) protein_prep->conjugation dye_prep This compound Stock Solution Preparation dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification analysis Characterization (Spectrophotometry) purification->analysis signaling_pathway Biomolecule Biomolecule with Primary Amine (e.g., Protein-NH2) Conjugate Cy7-Labeled Biomolecule (Stable Amide Bond) Biomolecule->Conjugate Cy7_NHS This compound Cy7_NHS->Conjugate Reaction_Conditions pH 8.3 - 8.5 Reaction_Conditions->Conjugate Byproduct N-hydroxysuccinimide Conjugate->Byproduct

References

A Technical Guide to Cy7 NHS Ester for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This guide covers the fundamental principles, detailed experimental protocols, and quantitative data to facilitate its effective use in preclinical research and drug development.

Core Principles of Cy7 NHS Ester for In Vivo Imaging

This compound is a reactive fluorescent dye widely used for labeling biomolecules, particularly proteins, antibodies, peptides, and nanoparticles, for in vivo imaging.[1] Its utility stems from its favorable spectral properties in the near-infrared (NIR) window (approximately 700-900 nm).[2] Biological tissues exhibit reduced light absorption and scattering in this region, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[2]

The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) under mild basic conditions (pH 8.0-9.0) to form a stable, covalent amide bond.[1] This robust conjugation chemistry makes this compound a versatile tool for fluorescently labeling a wide array of molecules for subsequent in vivo tracking and quantification.

Quantitative Data

The photophysical and chemical properties of Cy7 and its derivatives are crucial for successful in vivo imaging. The following tables summarize key quantitative data for various Cy7 compounds.

Table 1: Spectral Properties of Cy7 and Related Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference(s)
Cy7~750~773-776~199,000 - 250,000~0.13 - 0.3[1][3]
Cy7.5~788~808~223,000~0.1[4]
Sulfo-Cy7~750~773~240,600~0.36[5]

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Weight~682.29 g/mol (non-sulfonated)
Molecular FormulaC₄₁H₄₈ClN₃O₄ (representative)
SolubilitySoluble in organic solvents (DMSO, DMF); low solubility in water
Storage Conditions-20°C in the dark, desiccated[5]

Experimental Protocols

Protein Conjugation with this compound

This protocol outlines the general steps for labeling a protein, such as an antibody, with this compound. Optimization is often necessary for specific proteins and applications.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, dialyze the protein against PBS.

    • Adjust the protein concentration to 2-10 mg/mL.[1]

    • Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer.[1]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Slowly add the this compound stock solution to the protein solution while gently stirring or vortexing. A typical starting molar ratio of dye to protein is 10:1 to 15:1.[6]

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark with continuous gentle mixing.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[6]

    • The first colored band to elute is the Cy7-labeled protein.[1]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry.

    • Measure the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).

    • Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1]

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C in single-use aliquots for long-term storage.[6]

In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo fluorescence imaging in a small animal model, such as a mouse.

Materials:

  • Animal model (e.g., mouse with a tumor xenograft)

  • Cy7-labeled probe (e.g., antibody, peptide, nanoparticle) diluted in sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent.[7]

    • If necessary, remove fur from the area of interest to minimize light scattering and absorption.

  • Probe Administration:

    • Acquire a baseline image before injection to assess autofluorescence.[2]

    • Inject the Cy7-labeled probe via the desired route (e.g., intravenously via the tail vein). A typical dose for a labeled antibody is 1-2 nmol per mouse in a volume of 100-200 µL.[2]

  • Image Acquisition:

    • Place the anesthetized animal in the imaging chamber.[7]

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance of non-specific signal.[2]

    • For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[2]

    • Optimize imaging parameters such as exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs), such as the tumor and other organs.

    • The biodistribution of the probe can be determined by comparing the fluorescence intensity across different tissues.

  • Ex Vivo Imaging (Optional but Recommended):

    • At the end of the in vivo imaging study, euthanize the animal and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs).

    • Image the excised tissues to confirm the in vivo signal localization and obtain more accurate quantification of probe distribution.[8]

Visualizations

The following diagrams illustrate key processes and workflows related to the use of this compound for in vivo imaging.

G This compound Conjugation Chemistry cluster_0 Protein_with_Amine Protein-NH2 (Primary Amine) Reaction Conjugation Reaction (pH 8.0-9.0) Protein_with_Amine->Reaction Cy7_NHS Cy7-NHS Ester Cy7_NHS->Reaction Conjugate Protein-NH-CO-Cy7 (Stable Amide Bond) Reaction->Conjugate NHS_leaving_group NHS (Leaving Group) Reaction->NHS_leaving_group

Caption: Reaction mechanism of this compound with a primary amine on a protein.

G Workflow for this compound Protein Conjugation cluster_0 Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Conjugation 3. Conjugation Reaction (Room temp, 1 hr, dark) Prepare_Protein->Conjugation Prepare_Dye 2. Prepare this compound Solution (Anhydrous DMSO/DMF) Prepare_Dye->Conjugation Purification 4. Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterize Conjugate (Spectrophotometry for DOL) Purification->Characterization Storage 6. Store Conjugate (-20°C to -80°C) Characterization->Storage

Caption: Step-by-step workflow for labeling proteins with this compound.

G General Workflow for In Vivo Imaging with Cy7-labeled Probes cluster_0 Animal_Prep 1. Animal Preparation (Anesthesia, fur removal) Baseline_Image 2. Acquire Baseline Image Animal_Prep->Baseline_Image Probe_Injection 3. Inject Cy7-labeled Probe Baseline_Image->Probe_Injection InVivo_Imaging 4. In Vivo Imaging (Multiple time points) Probe_Injection->InVivo_Imaging Data_Analysis 5. Data Analysis (ROI quantification) InVivo_Imaging->Data_Analysis ExVivo_Imaging 6. Ex Vivo Imaging (Optional) (Dissect and image organs) Data_Analysis->ExVivo_Imaging

Caption: A typical experimental workflow for in vivo imaging using Cy7 conjugates.

References

The Fundamental Characteristics of Cyanine 7 (Cy7): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of fluorophores.[1] As a heptamethine cyanine dye, its chemical structure, characterized by a polymethine chain with seven carbon atoms, is responsible for its significantly red-shifted spectral properties compared to shorter-wavelength dyes like Cy3 and Cy5.[2] This positions Cy7 in the NIR window (approximately 700-900 nm), a spectral range highly advantageous for biological imaging. Within this window, the absorption by endogenous molecules like hemoglobin and water, as well as the autofluorescence of biological tissues, are at a minimum.[2][3] Consequently, Cy7 enables imaging with deep tissue penetration and a high signal-to-background ratio, making it an invaluable tool for a wide array of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

Core Photophysical and Chemical Properties

The utility of Cy7 in biological research is fundamentally dictated by its photophysical and chemical characteristics. These properties determine its brightness, spectral compatibility with instrumentation, and suitability for various labeling and imaging applications.

Photophysical Properties

The key photophysical parameters of Cy7 are summarized in the table below. These values are crucial for selecting appropriate excitation sources and emission filters and for predicting the dye's performance in fluorescence-based assays.

PropertyValueReferences
Maximum Excitation Wavelength (λex)~750 - 756 nm[4][5]
Maximum Emission Wavelength (λem)~775 - 779 nm[4][5]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[5][6]
Fluorescence Quantum Yield (Φ)~0.3[4][5]
Recommended Excitation Laser750 nm[4]
Recommended Emission Filter780 - 850 nm[4]
Chemical Structure and Stability

Cy7 is a synthetic dye characterized by two nitrogen atoms connected by a seven-carbon polymethine chain.[2] This conjugated system is the basis of its long-wavelength absorption and emission.[7] While offering significant advantages in the NIR spectrum, Cy7 exhibits certain stability limitations. Some derivatives, particularly tandem dyes, can have limited photostability and may degrade upon exposure to light, heat, or certain chemical fixatives.[2] This can result in signal loss or, in the case of tandem dyes, spectral spillover. Additionally, like other cyanine dyes, Cy7 can be prone to aggregation in aqueous solutions, which may lead to fluorescence quenching.[2] Proper storage in a cold (-20 °C) and dark environment is recommended to maintain its stability.[7]

Key Applications and Experimental Protocols

The unique spectral properties of Cy7 make it a versatile tool for numerous applications in biological research and drug development. Detailed protocols for some of the most common applications are provided below.

Antibody and Protein Labeling

Cy7 is frequently used to label proteins, most notably antibodies, for use in a variety of immunoassays. The most common reactive form of Cy7 for this purpose is the N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on the protein to form stable covalent bonds.[6]

This protocol provides a general guideline for labeling antibodies with Cy7 NHS ester.[4][6]

Materials:

  • Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the conjugation buffer overnight at 4°C.[4]

  • This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Slowly add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.[4]

  • Purification:

    • Separate the Cy7-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with the storage buffer.[4]

    • The first colored fraction to elute will contain the labeled antibody.[6]

  • Characterization (Optional): The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[4][6]

  • Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark. For long-term storage, glycerol (B35011) can be added to a final concentration of 50%, and the antibody can be stored at -20°C.[4][6]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Purified Antibody in Amine-Free Buffer Reaction Incubate 1-2h at RT (dark) Antibody->Reaction Dye This compound in DMSO/DMF Dye->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Storage Store at 4°C or -20°C Purification->Storage

Workflow for this compound Antibody Labeling.
Immunofluorescence and Cellular Imaging

Cy7-conjugated antibodies are widely used in immunofluorescence (IF) and immunocytochemistry (ICC) to visualize the localization of specific proteins within fixed and permeabilized cells.

This protocol outlines a general procedure for staining cells with a Cy7-conjugated antibody.[4]

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (for intracellular targets)

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Cy7-conjugated primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Wash the cells three times with PBS.[4]

  • Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[4]

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[4]

  • Antibody Staining:

    • Dilute the Cy7-conjugated antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[4]

  • Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.[4]

  • Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[4]

In Vivo Imaging

The most significant application of Cy7 is in in vivo imaging due to its deep tissue penetration and high signal-to-background ratio.[2] Cy7-labeled probes, such as antibodies or nanoparticles, can be used to track biological processes in living animals.

This protocol provides a general guideline for imaging tumors in mice using a Cy7-labeled probe.[8]

Materials:

  • Mice bearing tumors

  • Cy7-labeled targeting probe (e.g., antibody)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system

Procedure:

  • Animal Preparation: Anesthetize the mouse using an induction chamber with isoflurane. It is recommended to feed the mice a low-fluorescence diet for at least one week prior to imaging to reduce autofluorescence.[8]

  • Probe Administration: Dilute the Cy7-labeled probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse, administered via intravenous (i.v.) tail vein injection in a volume of 100-200 µL.[8]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess background autofluorescence.[8]

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[8]

    • Use an excitation filter around 745 nm and an emission filter around 780 nm.[8]

  • Data Analysis: Analyze the images to quantify the fluorescence intensity in the tumor and other organs over time.

InVivo_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Anesthetize Mouse (Low-Fluorescence Diet) Baseline_Image Acquire Baseline Image Animal_Prep->Baseline_Image Probe_Prep Dilute Cy7-Labeled Probe in PBS Injection Tail Vein Injection Probe_Prep->Injection Time_Series_Image Image at Multiple Time Points Injection->Time_Series_Image Baseline_Image->Injection Data_Analysis Quantify Fluorescence Intensity Time_Series_Image->Data_Analysis

Workflow for In Vivo Imaging with a Cy7-Labeled Probe.

Advantages of Near-Infrared (NIR) Fluorescence

The use of fluorophores that excite and emit in the NIR spectrum, such as Cy7, offers several distinct advantages for biological imaging, particularly for in vivo studies.

NIR_Advantages cluster_advantages Advantages of NIR Imaging cluster_reasons Underlying Reasons NIR Near-Infrared (NIR) Window (700-900 nm) Deep_Penetration Deep Tissue Penetration NIR->Deep_Penetration Low_Autofluorescence Reduced Autofluorescence NIR->Low_Autofluorescence High_SNR High Signal-to-Noise Ratio Deep_Penetration->High_SNR Low_Autofluorescence->High_SNR Low_Absorption Low Absorption by Hemoglobin & Water Low_Absorption->Deep_Penetration Low_Scattering Reduced Light Scattering Low_Scattering->Deep_Penetration Minimal_Endogenous_Fluorescence Minimal Endogenous Fluorophores in NIR Minimal_Endogenous_Fluorescence->Low_Autofluorescence

Key Advantages of Near-Infrared Fluorescence Imaging.

Conclusion

Cy7 is a powerful and versatile NIR fluorescent dye that has become an indispensable tool in modern biological and biomedical research. Its ability to operate within the NIR window provides a critical advantage for overcoming the challenges of tissue autofluorescence and light scattering, enabling high-sensitivity imaging deep within biological tissues. While considerations regarding its photostability are important for experimental design, the continuous development of more robust Cy7 derivatives ensures its ongoing relevance as a cornerstone of high-sensitivity bio-imaging. This guide provides a comprehensive overview of the fundamental characteristics of Cy7, along with detailed protocols for its key applications, to aid researchers, scientists, and drug development professionals in harnessing the full potential of this valuable fluorescent probe.

References

Methodological & Application

Cy7 NHS Ester Protein Labeling: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the covalent labeling of proteins with Cy7 NHS ester, a near-infrared fluorescent dye. This guide is specifically designed for researchers, scientists, and drug development professionals who are new to protein conjugation. N-hydroxysuccinimide (NHS) esters are among the most common reagents for labeling proteins, as they efficiently react with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2][3] This protocol covers all critical steps, from reagent preparation and the labeling reaction to the purification of the conjugate and the calculation of the degree of labeling (DOL).

Introduction

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for labeling biomolecules, particularly proteins and nucleic acids.[1][4] Its fluorescence in the NIR region (excitation ~750 nm, emission ~776 nm) is advantageous for in vivo imaging applications due to minimal tissue absorbance and autofluorescence in this spectral range.[5][6] this compound is an amine-reactive derivative that allows for straightforward conjugation to proteins.[1][2] The resulting fluorescently labeled proteins are valuable tools in various research applications, including flow cytometry, immunofluorescence, and in vivo imaging.[6][7]

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical parameter for ensuring the quality and consistency of the labeled conjugate.[5][8][9] An optimal DOL provides a bright fluorescent signal without compromising the biological activity of the protein.[5] For most antibodies, a DOL of 2-10 is recommended.[5][8]

Materials and Reagents

Reagent/MaterialSpecifications
Protein of Interest2-10 mg/mL in an amine-free buffer
This compoundStored at -20°C or -80°C, protected from light
Reaction Buffer0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)High quality, amine-free
Purification ColumnSize-exclusion chromatography (e.g., Sephadex G-25)
SpectrophotometerCapable of UV-Vis measurements

Experimental Protocol

This protocol is optimized for labeling approximately 1-10 mg of an IgG antibody but can be scaled accordingly. It is crucial to perform a trial labeling at different dye-to-protein molar ratios to determine the optimal conditions for your specific protein.[1]

Preparation of Protein and Dye
  • Protein Preparation :

    • Ensure the protein is at a concentration of 2-10 mg/mL.[1][5][10][11] Lower concentrations can significantly decrease labeling efficiency.[1][10]

    • The protein must be in an amine-free buffer, such as phosphate-buffered saline (PBS).[5][10] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the this compound and must be avoided.[5][10] If necessary, dialyze the protein against PBS.

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if needed.[3][4][5][10][11]

  • This compound Stock Solution Preparation :

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[5][10][11]

    • Vortex briefly to ensure the dye is fully dissolved.[1][10] The dye solution is sensitive to hydrolysis and should be prepared fresh.[1][5]

Labeling Reaction
  • Calculate the Volume of Cy7 Stock Solution :

    • The optimal molar ratio of this compound to protein can vary, but a starting point of a 10:1 molar excess of dye is recommended.[4][10] Optimization may involve testing ratios from 5:1 to 20:1.[4]

    • Example Calculation for a 10:1 Molar Ratio:

      • Protein (IgG) amount: 1 mg

      • Protein concentration: 2 mg/mL

      • Protein volume: 0.5 mL

      • Molecular weight of IgG: ~150,000 g/mol

      • Moles of IgG: (1 mg) / (150,000,000 mg/mol) = 6.67 x 10⁻⁹ mol

      • Moles of Cy7 needed: (6.67 x 10⁻⁹ mol IgG) x 10 = 6.67 x 10⁻⁸ mol

      • Volume of 10 mM Cy7 stock: (6.67 x 10⁻⁸ mol) / (0.010 mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL

  • Reaction Incubation :

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[1][10]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[1][2][10]

Purification of the Labeled Protein

Unconjugated Cy7 dye must be removed to prevent high background fluorescence.[5] Size-exclusion chromatography is a common and effective method for this.[5][12]

  • Prepare the Column :

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.[1][11]

  • Separate the Conjugate :

    • Carefully load the reaction mixture onto the column.[5][11]

    • Elute with PBS. The labeled protein, which is larger, will elute first as a colored band, followed by the smaller, unconjugated dye molecules.[5]

    • Collect the fractions containing the labeled protein.

Characterization of the Labeled Protein

Calculation of the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[5]

  • Measure Absorbance :

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~750 nm (Aₘₐₓ).

  • Calculate DOL :

    • Use the following formula to calculate the DOL:[5]

      DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye)

    • Where:

      • Aₘₐₓ: Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).[5]

      • A₂₈₀: Absorbance of the conjugate at 280 nm.[5]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

      • ε_dye: Molar extinction coefficient of Cy7 at its absorbance maximum (typically ~250,000 M⁻¹cm⁻¹).

      • CF (Correction Factor): A₂₈₀ of the free dye / Aₘₐₓ of the free dye (for Cy7, this is often around 0.05-0.08).[5]

ParameterSymbolTypical Value (for IgG and Cy7)
Protein Molar Extinction Coefficientε_protein210,000 M⁻¹cm⁻¹
Cy7 Molar Extinction Coefficientε_dye250,000 M⁻¹cm⁻¹
Cy7 Correction FactorCF~0.05
Optimal DOL for AntibodiesDOL2 - 10

Storage

Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[2] Aliquoting the conjugate can help to avoid repeated freeze-thaw cycles.[2]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency / Low DOL Protein concentration is too low.Concentrate the protein to 2-10 mg/mL.[5]
pH of the reaction buffer is not optimal.Ensure the buffer pH is between 8.0 and 9.0.[5]
Presence of primary amines in the buffer.Dialyze the protein against an amine-free buffer like PBS.[5]
This compound has hydrolyzed.Prepare a fresh stock solution of Cy7 in anhydrous DMSO immediately before use.[5]
Molar ratio of dye to protein is too low.Increase the molar ratio of Cy7 to protein.[5]
High Background Fluorescence Unconjugated Cy7 dye has not been completely removed.Purify the conjugate using size-exclusion chromatography or dialysis.[5]
Reduced Protein Activity Over-labeling of the protein (high DOL).Decrease the molar ratio of Cy7 to protein in the labeling reaction.[5]

Visualized Workflow

Cy7_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage Protein_Prep Prepare Protein (2-10 mg/mL, pH 8.0-9.0, amine-free buffer) Mix Mix Protein and Dye (10:1 molar ratio) Protein_Prep->Mix Dye_Prep Prepare this compound (10 mM in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1 hr, Room Temp, Dark) Mix->Incubate SEC Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->SEC Collect Collect Labeled Protein Fractions SEC->Collect Spectro Measure Absorbance (280 nm & ~750 nm) Collect->Spectro DOL_Calc Calculate Degree of Labeling (DOL) Spectro->DOL_Calc Store Store Conjugate (4°C or -20°C) DOL_Calc->Store

Caption: Workflow for this compound protein labeling.

References

Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with Cy7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that is an invaluable tool in a multitude of research and diagnostic applications, including flow cytometry, immunofluorescence, in vivo imaging, and western blotting.[1] Its emission and excitation spectra in the near-infrared range (approximately 750 nm excitation and 776 nm emission) offer the distinct advantages of deep tissue penetration and minimal autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy7 provides a straightforward and efficient method for covalently labeling antibodies. This reaction targets primary amines, such as the lysine (B10760008) residues present on the antibody, to form a stable amide bond.[1][]

This comprehensive guide provides a detailed, step-by-step protocol for the successful conjugation of Cy7 NHS ester to antibodies, designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Key Experimental Parameters

The success of your antibody conjugation is contingent on several critical parameters. For optimal and reproducible results, it is recommended to optimize these for each specific antibody and its intended application.

ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher antibody concentrations generally result in improved labeling efficiency.[1][3]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reaction is highly pH-dependent. A lower pH can lead to the protonation of amino groups, which reduces their reactivity.[1][4]
Dye-to-Antibody Molar Ratio 5:1 to 20:1 (Recommended Starting Point: 10:1)This ratio may require optimization for each specific antibody to achieve the desired degree of labeling.[1][3]
Reaction Temperature Room Temperature (20-25°C) or 4°CThe reaction can be performed at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[][5]
Reaction Time 1 - 2 hoursIncubation for 1 hour at room temperature is a common starting point.[3][6]
Solvent for NHS Ester Anhydrous DMSO or DMFThe this compound is moisture-sensitive and should be dissolved in a high-purity, anhydrous solvent immediately before use.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the antibody conjugation process with this compound.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange & Concentration) Reaction Conjugation Reaction (Antibody + this compound) Ab_Prep->Reaction Dye_Prep This compound Reconstitution Dye_Prep->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Analysis Characterization (Degree of Labeling) Purification->Analysis

Workflow for this compound antibody labeling.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The quantities can be scaled as needed, while maintaining the recommended molar ratios.

Antibody Preparation

Proper preparation of the antibody is crucial for successful conjugation.

  • Buffer Exchange : Ensure the antibody is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.[3] If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA) or gelatin, it is essential to perform a buffer exchange.[9][10] This can be achieved through dialysis or by using a desalting spin column.[3]

  • Concentration Adjustment : Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer for optimal labeling.[1][10]

Preparation of this compound Stock Solution

The this compound is sensitive to moisture and should be handled accordingly.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[11]

  • Prepare a stock solution by dissolving the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[3] This solution should be prepared fresh for each labeling reaction.[8]

Antibody Labeling Reaction

This procedure is based on labeling 1 mg of an IgG antibody.

  • In a microcentrifuge tube, add the appropriate volume of the 2-10 mg/mL antibody solution.

  • To increase the pH for optimal reaction conditions, add 1 M sodium bicarbonate buffer (pH 8.5-9.0) to the antibody solution to achieve a final concentration of 0.1 M.[4][8]

  • Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for initial experiments.[3]

  • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[3]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle shaking or rotation.[6][9]

Purification of the Labeled Antibody

It is critical to remove any unreacted, free dye from the labeled antibody. Size-exclusion chromatography is a commonly used method.

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[6][9]

  • Equilibrate the column with PBS (pH 7.2-7.4).[6]

  • Carefully apply the reaction mixture to the top of the column.[1]

  • Elute the labeled antibody with PBS. The first colored band to elute will be the Cy7-labeled antibody, followed by the slower-moving band of the unconjugated free dye.[1][6]

  • Collect the fractions containing the purified labeled antibody.[6]

Characterization of the Conjugate: Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each antibody molecule. This can be determined spectrophotometrically.[1][12]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy7, which is approximately 750 nm (Amax).[6]

  • Calculate the DOL using the following formula:

    DOL = (Amax × ε_protein) / ((A280 - (Amax × CF)) × ε_dye)

    Where:

    • Amax = Absorbance of the conjugate at ~750 nm.[6]

    • A280 = Absorbance of the conjugate at 280 nm.[6]

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).[3]

    • ε_dye = Molar extinction coefficient of Cy7 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).[1]

    • CF = Correction factor, which is the A280 of the free dye divided by the Amax of the free dye (for Cy7, this is typically around 0.05).[1][6]

For most antibodies, an optimal DOL is generally between 2 and 10.[10][13]

Storage of the Conjugated Antibody

Store the purified Cy7-labeled antibody at 4°C, protected from light.[3] For long-term storage, it is advisable to add a stabilizing protein such as BSA (to a final concentration of 0.1%) and a bacteriostatic agent like sodium azide (B81097) (to a final concentration of 0.05%), if compatible with the intended downstream applications.[3] The conjugate can also be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for Cy7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules.[1][2] The NHS ester functional group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond.[3][4] This labeling process is crucial for a variety of applications, including in vivo imaging, flow cytometry, and Western blotting, due to Cy7's favorable spectral properties in the NIR range (excitation/emission maxima ~750/776 nm), which minimizes background autofluorescence from biological samples.[3]

A critical parameter for ensuring the quality and functionality of the resulting conjugate is the dye-to-protein ratio, also known as the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to a single protein molecule.[3] An insufficient DOL can lead to low signal intensity, while excessive labeling can cause fluorescence quenching or compromise the protein's biological activity.[1][5] Therefore, accurate calculation of the DOL is essential for optimizing labeling reactions and ensuring experimental reproducibility.

This document provides a detailed protocol for labeling proteins with Cy7 NHS ester, purifying the conjugate, and calculating the final dye-to-protein ratio using spectrophotometric methods.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester group of Cy7. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient under slightly basic conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[3][6]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Cy7 (Stable Amide Bond) Protein->Conjugate + Cy7_NHS Cy7-NHS Ester Cy7_NHS->Conjugate Reaction_Conditions pH 8.0 - 9.0 Room Temperature NHS N-hydroxysuccinimide (Leaving Group)

Caption: Reaction of this compound with a protein's primary amine.

Quantitative Data Summary

Successful calculation of the dye-to-protein ratio relies on accurate physical and chemical constants. The table below summarizes the key values for Cy7 and a representative protein, Immunoglobulin G (IgG).

ParameterValueReference
Cy7 Dye
Molar Extinction Coefficient (εdye) at ~750 nm250,000 M-1cm-1[2][3]
Correction Factor (CF280)~0.05[3]
Molecular Weight~683 g/mol [7][8]
Immunoglobulin G (IgG) Protein
Molar Extinction Coefficient (εprotein) at 280 nm210,000 M-1cm-1[9]
Molecular Weight~150,000 g/mol [7]

Experimental Protocol

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled, but the molar ratios should be maintained.

1. Materials and Reagents

  • Protein (e.g., IgG)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Note: Avoid buffers containing primary amines like Tris or glycine.[5][7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Column: Sephadex® G-25 or other size-exclusion chromatography column.[1][10]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

2. Recommended Experimental Parameters

ParameterRecommended Value/RangeNotes
Protein Concentration2 - 10 mg/mLHigher concentrations improve labeling efficiency.[1][3]
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.5)Essential for deprotonating primary amines.[6][11]
Dye-to-Protein Molar Ratio5:1 to 20:1 (Start with 10:1)Must be optimized for each specific protein.[3][10]
Reaction Time1 - 2 hoursCan be adjusted to control the extent of labeling.[3]
Reaction TemperatureRoom Temperature (20-25°C)[3][10]

3. Protocol Steps

Step 1: Protein Preparation

  • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[1]

  • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer or PBS before proceeding.[5]

Step 2: this compound Stock Solution Preparation

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO.[1][7] For example, dissolve 1 mg of this compound (MW ~683 g/mol ) in approximately 146 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh for each labeling reaction.[12]

Step 3: Labeling Reaction

  • Calculate the volume of the 10 mM Cy7 stock solution needed to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

  • While gently vortexing the protein solution, add the calculated volume of Cy7 stock solution.[7][12] The volume of DMSO added should not exceed 10% of the total reaction volume.[10]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]

Step 4: Purification of the Labeled Protein

  • Equilibrate the Sephadex G-25 spin column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[5][10]

  • Apply the reaction mixture to the top of the equilibrated column.

  • Centrifuge the column to elute the conjugate. The first, faster-moving colored band is the Cy7-labeled protein.[3] The second, slower-moving band is the unconjugated free dye.

  • Collect the fractions containing the purified labeled protein.

Calculation of the Dye-to-Protein Ratio (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths.

Step 1: Spectrophotometric Measurement

  • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy7, which is approximately 750 nm (Amax).[1][3]

  • Use PBS as the blank. If necessary, dilute the conjugate solution in PBS so that the absorbance readings fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]

Step 2: Calculation Formulas

  • Calculate the Protein Concentration (M): The absorbance at 280 nm is contributed by both the protein and the Cy7 dye. Therefore, a correction must be applied.[3] Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

  • Calculate the Dye Concentration (M): Dye Concentration (M) = Aₘₐₓ / ε_dye

  • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

The optimal DOL for most antibodies is between 2 and 10 to ensure bright fluorescence without compromising antibody function.[3][5]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to the final calculation of the dye-to-protein ratio.

cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_calc 4. Calculation A Prepare Protein Solution (2-10 mg/mL in pH 8.5 buffer) C Mix Protein and Cy7 Ester (10:1 molar ratio) A->C B Prepare this compound Stock (10 mM in DMSO) B->C D Incubate 1-2 hours at Room Temperature C->D E Apply to Size-Exclusion Column (e.g., Sephadex G-25) D->E F Collect First Colored Eluate (Purified Conjugate) E->F G Measure Absorbance (A₂₈₀ and A₇₅₀) F->G H Calculate Protein & Dye Molarity G->H I Calculate Dye-to-Protein Ratio (DOL) H->I

References

Cy7 NHS Ester: Comprehensive Application Notes for Peptide and Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the covalent labeling of peptides and oligonucleotides with Cy7 NHS ester, a near-infrared (NIR) fluorescent dye. This document offers guidance on experimental design, execution, and data analysis for researchers in various fields, including molecular imaging, drug delivery, and diagnostics.

Introduction to this compound

Cyanine 7 (Cy7) N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye widely used for labeling biomolecules. Its fluorescence in the near-infrared spectrum (excitation ~750 nm, emission ~776 nm) makes it particularly advantageous for in vivo imaging applications due to deeper tissue penetration and reduced autofluorescence from biological samples.[1][2] The NHS ester group reacts efficiently with primary amines (-NH2) on peptides (N-terminus and lysine (B10760008) side chains) and amine-modified oligonucleotides to form stable amide bonds.[3][4]

Key Features of Cy7:

  • Near-Infrared Emission: Minimizes background fluorescence and allows for deep tissue imaging.[1]

  • High Molar Extinction Coefficient: Contributes to bright fluorescent signals.

  • Amine-Reactivity: Enables straightforward conjugation to a wide range of biomolecules.[4]

  • Versatility: Suitable for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[2][5]

Quantitative Data for this compound Labeling

The following tables summarize key quantitative data for this compound and its use in labeling peptides and oligonucleotides.

Table 1: Physicochemical and Spectroscopic Properties of this compound

ParameterValueReference
Excitation Maximum (λex)~750 nm[2]
Emission Maximum (λem)~776 nm[2]
Molar Extinction Coefficient (at λex)~250,000 M⁻¹cm⁻¹[3]
Molecular WeightVaries by manufacturerN/A
SolubilityDMSO, DMF[6]

Table 2: Recommended Parameters for Cy7 Labeling of Peptides

ParameterRecommended Range/ValueNotesReference
Peptide Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[7]
Reaction Buffer pH8.0 - 9.0Optimal for reaction with primary amines.[4]
Dye-to-Peptide Molar Ratio5:1 to 20:1Titration is recommended to determine the optimal ratio.N/A
Reaction Time1 - 2 hoursCan be adjusted to control the degree of labeling.[7]
Reaction TemperatureRoom Temperature (20-25°C)N/A[7]
Typical Degree of Labeling (DOL)1 - 3Higher DOL can lead to quenching.N/A

Table 3: Recommended Parameters for Cy7 Labeling of Amine-Modified Oligonucleotides

ParameterRecommended Range/ValueNotesReference
Oligonucleotide Concentration0.1 - 1 mMN/A[8]
Reaction Buffer pH8.0 - 9.0Ensures deprotonation of the primary amine.[4]
Dye-to-Oligonucleotide Molar Ratio2:1 to 10:1Depends on the reactivity of the oligonucleotide.N/A
Reaction Time2 - 4 hoursLonger reaction times may be needed for less reactive amines.[8]
Reaction TemperatureRoom Temperature (20-25°C)N/A[8]
Typical Labeling Efficiency>80%Can be influenced by oligo sequence and purity.N/A

Experimental Protocols

The following are detailed protocols for the labeling of peptides and amine-modified oligonucleotides with this compound.

Protocol for Cy7 Labeling of Peptides

This protocol is a general guideline for labeling a peptide containing a primary amine.

Materials:

  • Peptide with a primary amine (N-terminal or lysine)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.5

  • Purification system (e.g., HPLC with a C18 column)

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7] If the peptide is in a buffer containing primary amines (e.g., Tris), it must be purified first by dialysis or desalting.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the Cy7 stock solution to achieve the desired dye-to-peptide molar ratio (e.g., 10:1).

    • Add the Cy7 stock solution to the peptide solution while gently vortexing. The final volume of DMSO/DMF should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]

  • Purification of the Labeled Peptide:

    • Purify the Cy7-labeled peptide from unreacted dye and byproducts using reverse-phase HPLC with a C18 column.

    • Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the elution at both 280 nm (peptide) and 750 nm (Cy7 dye). The labeled peptide will absorb at both wavelengths.

  • Characterization:

    • Collect the fractions containing the labeled peptide and lyophilize.

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 750 nm.

    • Calculation of DOL:

      • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein

      • Dye Concentration (M) = A₇₅₀ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A₂₈₀ and A₇₅₀ are the absorbances at 280 nm and 750 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).[3]

        • ε_protein is the molar extinction coefficient of the peptide at 280 nm.

        • ε_dye is the molar extinction coefficient of Cy7 at 750 nm (~250,000 M⁻¹cm⁻¹).[3]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Peptide Dissolve Peptide in Reaction Buffer Mix Mix Peptide and Cy7 (Molar Ratio 5:1 to 20:1) Peptide->Mix Dye Dissolve this compound in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT (Protected from light) Mix->Incubate HPLC Reverse-Phase HPLC (C18 column) Incubate->HPLC Spectro Spectrophotometry (A280 and A750) HPLC->Spectro DOL Calculate Degree of Labeling (DOL) Spectro->DOL

Caption: Simplified integrin signaling pathway targeted by RGD peptides.

Gene Silencing with Cy7-Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that can bind to a specific mRNA and inhibit its translation, leading to gene silencing. La[9][10]beling ASOs with Cy7 allows for tracking their delivery and cellular uptake.

Antisense Oligonucleotide Mechanism of Action

G Cy7_ASO Cy7-Antisense Oligonucleotide Cell_Membrane Cell Membrane Cy7_ASO->Cell_Membrane Enters Cell mRNA Target mRNA Cy7_ASO->mRNA Binds Endosome Endosome Cell_Membrane->Endosome Endocytosis Endosome->Cy7_ASO Endosomal Escape Ribosome Ribosome mRNA->Ribosome Blocks Translation RNaseH RNase H mRNA->RNaseH Recruits No_Protein No Protein Translation Ribosome->No_Protein Degradation mRNA Degradation RNaseH->Degradation

Caption: Mechanism of gene silencing by antisense oligonucleotides.

References

Application Notes: Cy7 NHS Ester for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a reactive fluorescent dye belonging to the cyanine (B1664457) family, renowned for its spectral properties in the near-infrared (NIR) region.[1][2][3] With a typical excitation maximum around 750-756 nm and an emission maximum around 776-779 nm, Cy7 is exceptionally well-suited for applications in biological systems where autofluorescence from endogenous molecules can be a significant challenge.[4][5] The NHS ester functional group facilitates the covalent conjugation of the dye to primary amines on proteins, such as antibodies, forming a stable amide bond.[4][6][7] This characteristic makes Cy7 NHS ester a powerful tool for labeling biomolecules for various research and diagnostic applications, particularly in the field of flow cytometry.[1][8][9]

The use of Cy7-conjugated antibodies in flow cytometry offers several distinct advantages. Its emission in the NIR spectrum allows for the inclusion of an additional detection channel in multicolor flow cytometry panels, minimizing spectral overlap with commonly used fluorophores in the visible range like FITC and PE.[1] This capability enables more complex, multi-parametric analysis of diverse cell populations.[1] Furthermore, the reduced autofluorescence of biological samples in the NIR window leads to a significantly improved signal-to-noise ratio, enhancing the sensitivity of detection for low-abundance antigens.[1][2][3]

Key Features of this compound

  • Near-Infrared Fluorescence: Excitation and emission profiles in the NIR spectrum reduce background from cellular autofluorescence.[2][3]

  • Amine-Reactive: The NHS ester group efficiently reacts with primary amines on proteins and other biomolecules.[4][6][7]

  • High Molar Extinction Coefficient: Cy7 is a bright dye, providing a strong fluorescent signal.[1]

  • Multiplexing Capability: Its distinct spectral properties make it an excellent choice for multicolor experiments, allowing for simultaneous analysis of multiple targets.[1]

  • Stable Conjugates: Forms a stable, covalent amide bond with the target molecule.[4][6]

Applications in Flow Cytometry

Cy7-labeled antibodies are instrumental in a variety of flow cytometry applications, including:

  • Immunophenotyping: Identification and quantification of different cell populations based on the expression of specific cell surface markers.

  • Analysis of Low-Abundance Antigens: The high signal-to-noise ratio of Cy7 enables the detection of proteins with low expression levels.[10]

  • Multiparametric Analysis: The addition of a NIR channel expands the number of parameters that can be simultaneously measured in a single experiment.[1][11]

  • Cell Signaling Studies: Used to track changes in protein expression and modification in response to various stimuli.

  • Cell Cycle Analysis: In conjunction with DNA dyes, Cy7-labeled antibodies can be used to analyze the cell cycle status of specific cell populations.[12]

Data Presentation

Table 1: Key Spectral Properties of Cy7
ParameterValue
Maximum Excitation (Ex)~750 - 756 nm
Maximum Emission (Em)~776 - 779 nm
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹
Recommended Laser Line633 nm or 647 nm
Table 2: Recommended Parameters for Antibody Labeling with this compound
ParameterRecommended Range/ValueNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[4][13]
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reaction is pH-dependent; lower pH reduces reactivity.[4][13]
Dye-to-Antibody Molar Ratio5:1 to 20:1A starting point of 10:1 is often recommended.[4][14]
Reaction Time1 - 3 hoursCan be adjusted to control the degree of labeling.[4]
Reaction TemperatureRoom Temperature (20-25°C) or 37°CTypically performed at room temperature.[4][14]
Degree of Labeling (DOL)2 - 10The optimal DOL is application-dependent.[4][13]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled as needed, maintaining the recommended molar ratios.

Materials:

  • Antibody of interest (purified, in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 spin column)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.[13]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.[14]

  • Antibody Labeling Reaction:

    • For a 10:1 molar ratio to label 1 mg of IgG (MW ~150,000 g/mol ) with this compound (MW ~779.9 g/mol ), you will need approximately 5.2 µg of the dye.

    • In a suitable reaction tube, add the calculated amount of this compound stock solution to the antibody solution.

    • Mix the reaction mixture by gently vortexing or rotating at room temperature for 1-3 hours, protected from light.[4][14]

  • Purification of the Labeled Antibody:

    • Remove unreacted dye using a desalting spin column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[14][15]

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.

    • The first colored band to elute will be the Cy7-labeled antibody.[4]

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - A_max * CF) * ε_dye] Where A_max is the absorbance at ~750 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of Cy7 (~250,000 M⁻¹cm⁻¹), and CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7).[4][15]

  • Storage of the Labeled Antibody:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[4] For long-term storage, it is advisable to add a cryoprotectant like glycerol (B35011) and aliquot to avoid repeated freeze-thaw cycles.[4] Always protect the fluorescently labeled antibody from light.[4]

Protocol 2: Cell Surface Staining for Flow Cytometry

Materials:

  • Cy7-labeled primary antibody

  • Cells in suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample of interest.

    • Adjust the cell density to 1 x 10⁷ cells/mL in ice-cold flow cytometry staining buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

    • Add the predetermined optimal concentration of the Cy7-labeled primary antibody to each tube.

    • Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.[16]

  • Washing:

    • Add 1-2 mL of ice-cold flow cytometry staining buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Data Acquisition:

    • Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection.

Visualizations

G cluster_0 This compound Labeling Chemistry Cy7_NHS This compound Labeled_Protein Stable Cy7-Protein Conjugate (Amide Bond) Cy7_NHS->Labeled_Protein + Protein-NH2 Protein_Amine Protein Primary Amine (e.g., Lysine) NHS_leaving_group NHS Leaving Group Labeled_Protein->NHS_leaving_group - NHS

Caption: Chemical reaction of this compound with a primary amine on a protein.

G cluster_1 Experimental Workflow Start Start: Antibody & this compound Labeling Antibody Labeling Reaction (pH 8.5, RT, 1-3h) Start->Labeling Purification Purification (Spin Column) Labeling->Purification Characterization Characterization (Optional) (DOL Calculation) Purification->Characterization Staining Cell Staining with Labeled Antibody Purification->Staining Characterization->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: General workflow for antibody labeling and flow cytometry.

G cluster_2 Simplified Cell Surface Receptor Signaling Ligand Ligand Receptor Cell Surface Receptor (Target for Cy7-Ab) Ligand->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Leads to

References

Protocol for In Vivo Imaging with Cy7 Labeled Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Near-infrared (NIR) fluorescence imaging is a powerful tool for non-invasive in vivo visualization of biological processes. Cyanine 7 (Cy7), a NIR fluorescent dye, is particularly well-suited for these applications due to its emission wavelength falling within the NIR window (700-900 nm). This spectral range minimizes light absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[1][2][3] Consequently, Cy7-labeled probes are extensively used in various in vivo studies, including tumor imaging, cancer research, biodistribution studies of drugs and nanoparticles, and mapping of sentinel lymph nodes.[1]

This document provides a comprehensive protocol for conducting in vivo imaging studies in small animals, primarily mice, using Cy7 labeled probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for their studies.

Key Applications of Cy7 in In Vivo Imaging:

  • Tumor Imaging and Cancer Research: Cy7-labeled antibodies, peptides, or nanoparticles can be used to specifically target and visualize tumors. This enables the non-invasive study of tumor growth, metastasis, and the therapeutic response to various treatments.[1]

  • Biodistribution Studies: By tracking the accumulation and clearance of Cy7-labeled drugs, nanoparticles, or other biological molecules, researchers can gain valuable insights into their pharmacokinetic and pharmacodynamic properties.[1][4][5]

  • Inflammation Imaging: Specific probes targeting markers of inflammation can be labeled with Cy7 to visualize and quantify the inflammatory response in various disease models.

  • Sentinel Lymph Node (SLN) Mapping: Cy7-labeled agents can be used to identify the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor, which is crucial for guiding surgical interventions.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from in vivo imaging studies using Cy7-labeled probes. It is important to note that these values can vary depending on the specific probe, animal model, imaging system, and experimental conditions.

Application Probe Target Tumor Model Tumor-to-Background Ratio (TBR) / Tumor-to-Normal Tissue Ratio (T/N) Reference
Tumor ImagingCy7-c(RGDyK) (monomer)Integrin αvβ3U87MG human glioblastoma2.50 ± 0.15[6]
Tumor ImagingCy7-E[c(RGDyK)]2 (dimer)Integrin αvβ3U87MG human glioblastoma2.72 ± 0.08[6]
Tumor ImagingCy7-E{E[c(RGDyK)]2}2 (tetramer)Integrin αvβ3U87MG human glioblastoma4.35 ± 0.26[6]
Tumor Imaging10 µg cetuximab-Cy7EGFREpithelial Ovarian CancerSignificantly higher than control groups at multiple time points[7]
Tumor Imaging30 µg cetuximab-Cy7EGFREpithelial Ovarian CancerConsistently stronger signals than lower doses and controls[7]
Inflammation ImagingcFlFlF-PEG-Cy7Formyl Peptide ReceptorMouse Ear Inflammation~4-fold higher in inflamed ear vs. control ear at 24h post-injection[8]
Organ Probe Time Point Percent Injected Dose per Gram (%ID/g) Reference
LiverCy5-TMV4 hours~25[9]
LiverCy5-PEG-TMV4 hours~15[9]
LiverCy5-SNP4 hours~10[9]
SpleenCy5-TMV4 hours~10[9]
SpleenCy5-PEG-TMV4 hours~5[9]
SpleenCy5-SNP4 hours~2[9]
KidneysFree Cy724 hoursHigh accumulation observed[4]
TumorCDN-Cy724 hoursAccumulation observed[4]
TumorExo-Cy724 hoursAccumulation observed[4]

Experimental Protocols

Probe Preparation and Characterization
  • Conjugation: Cy7 NHS ester can be conjugated to molecules containing primary amine groups, such as antibodies or peptides.[6] The molar ratio of dye to protein should be optimized to achieve a degree of labeling (DOL) that provides a strong signal without altering the biological activity of the targeting molecule. A typical DOL for antibodies is 2-3 fluorophores per molecule.[7]

  • Purification: After conjugation, the unbound dye must be removed from the labeled probe using methods like size exclusion chromatography or dialysis.

  • Characterization: The concentration of the probe and the DOL should be determined by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).[7]

Animal Preparation
  • Animal Model: Athymic nude mice are often recommended for in vivo imaging to minimize light scattering caused by fur.[10] If using other strains, the hair over the imaging area should be removed using clippers or a chemical depilatory.

  • Diet: To reduce autofluorescence from chlorophyll (B73375) in standard chow, it is recommended to feed the animals a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[1]

  • Anesthesia: Anesthesia is required to prevent motion artifacts during imaging. Inhalation anesthesia with isoflurane (B1672236) (1-3% in oxygen) is commonly used. The animal's body temperature should be maintained using a warming pad.

Probe Administration
  • Dilution: The Cy7-labeled probe should be diluted in a sterile vehicle such as phosphate-buffered saline (PBS).

  • Dosage: The optimal dose will depend on the specific probe and target. A typical dose for antibody-based probes is in the range of 10-30 µg per mouse.[7] For smaller molecules, the dose may be in the nanomole range.

  • Route of Administration: The most common route of administration is intravenous (i.v.) injection via the tail vein. Other routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) can also be used depending on the experimental design. The typical injection volume is 100-200 µL for a mouse.[1]

In Vivo Imaging
  • Imaging System: A dedicated in vivo imaging system equipped with appropriate excitation and emission filters for Cy7 is required. For Cy7, typical filter settings are an excitation filter around 745 nm and an emission filter around 780-800 nm.[1][3]

  • Baseline Imaging: It is crucial to acquire a baseline image of the animal before injecting the probe to assess the level of autofluorescence.

  • Image Acquisition: After probe administration, acquire images at various time points (e.g., 1, 4, 24, 48, 72, and 96 hours) to determine the optimal imaging window for target visualization and to assess the probe's pharmacokinetics.[1][7]

  • Image Analysis:

    • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a background region (e.g., muscle) to quantify the fluorescence signal.[7]

    • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.[7]

    • Background Subtraction: Some imaging software includes tools for background subtraction to reduce the contribution of autofluorescence.

Ex Vivo Organ Analysis
  • Euthanasia and Perfusion: At the end of the in vivo imaging study, euthanize the animal. It is recommended to perfuse the animal with saline to remove blood from the organs, as hemoglobin can absorb light in the NIR region.

  • Organ Dissection: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor.

  • Ex Vivo Imaging: Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the probe and to obtain more accurate quantification of the signal without the attenuation from overlying tissues.

  • Histological Analysis: Tissues can be further processed for histological analysis, such as immunohistochemistry, to correlate the fluorescence signal with the microscopic localization of the probe and the target.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (Diet, Hair Removal) Anesthesia Anesthesia Animal_Prep->Anesthesia Probe_Prep Probe Preparation (Labeling, Purification) Probe_Admin Probe Administration (e.g., i.v. injection) Probe_Prep->Probe_Admin Baseline_Image Baseline Imaging Anesthesia->Baseline_Image Baseline_Image->Probe_Admin InVivo_Imaging In Vivo Imaging (Multiple Time Points) Probe_Admin->InVivo_Imaging Image_Analysis Image Analysis (ROI, TBR) InVivo_Imaging->Image_Analysis ExVivo_Analysis Ex Vivo Organ Analysis (Imaging, Histology) InVivo_Imaging->ExVivo_Analysis Data_Interpretation Data Interpretation Image_Analysis->Data_Interpretation ExVivo_Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo imaging with Cy7 labeled probes.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS Cy7_Ab Cy7-Antibody (e.g., Trastuzumab) Cy7_Ab->HER2 Binding & Visualization AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Growth AKT->Proliferation Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway targeted by a Cy7-labeled antibody for in vivo imaging.

References

Application Notes and Protocols for Cy7 NHS Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy7 NHS ester, a near-infrared fluorescent dye, in various fluorescence microscopy applications. This document details the dye's properties, experimental protocols for antibody conjugation and use in cellular and in vivo imaging, and includes diagrams to illustrate key processes.

Introduction to this compound

Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a reactive dye widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[1] Cy7 is a near-infrared (NIR) fluorophore with excitation and emission maxima typically around 750 nm and 776 nm, respectively.[1] This spectral profile is advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration of NIR light compared to visible light.[2][3] The NHS ester group reacts with primary amino groups (e.g., on lysine (B10760008) residues) in a pH-dependent manner to form a stable amide bond.[1]

Key Properties of Cy7

The key photophysical properties of Cy7 are summarized below, making it an excellent choice for sensitive fluorescence detection in a variety of applications, including immunofluorescence, flow cytometry, and in vivo imaging.[1][3]

PropertyValue
Maximum Excitation Wavelength (λex)~750 nm[3]
Maximum Emission Wavelength (λem)~775 nm[3]
Molar Extinction Coefficient (ε)>200,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ)~0.3[3]
Recommended Excitation Source750 nm laser[3]
Recommended Emission Filter780 - 850 nm[3]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Key Experimental Parameters for Antibody Labeling

ParameterRecommended Range/ValueNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1]
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reaction is pH-dependent; lower pH reduces reactivity.[1]
Dye-to-Antibody Molar Ratio5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired degree of labeling.[1][4]
Reaction Time1 - 2 hoursIncubation time can be adjusted to control the extent of labeling.[3]
Reaction TemperatureRoom Temperature (20-25°C)The reaction is typically performed at room temperature.[1]

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS, pH 7.4, with optional 0.1% BSA and 0.02% sodium azide

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.[1]

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Conjugation Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.5 ± 0.5.

    • Slowly add the calculated amount of dissolved this compound to the antibody solution while gently stirring. A molar ratio of 10:1 (dye:antibody) is a good starting point.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute is the Cy7-labeled antibody.[1] Collect this fraction.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - A_max × CF) × ε_dye) Where:

      • A_max = Absorbance at ~750 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of Cy7 at ~750 nm (e.g., ~250,000 M⁻¹cm⁻¹)

      • CF = Correction factor for dye absorbance at 280 nm (typically ~0.05 for Cy7)[1]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use.

    • For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[1][3] Protect from light.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody_in_PBS 1. Antibody in Amine-Free Buffer Mix 3. Mix Antibody and Dye (pH 8.5, RT, 1-2h) Antibody_in_PBS->Mix Dissolve_Dye 2. Dissolve this compound in DMSO/DMF Dissolve_Dye->Mix Column 4. Size-Exclusion Chromatography Mix->Column Collect 5. Collect Labeled Antibody Column->Collect Store 6. Store at 4°C or -20°C Collect->Store

Workflow for this compound Antibody Labeling.
Protocol 2: Immunofluorescence Staining of Cells

This protocol outlines the general steps for using a Cy7-conjugated antibody to stain fixed and permeabilized cells for fluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Cy7-conjugated primary antibody

  • Nuclear counterstain (optional, e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips three times with PBS.

  • Fixation:

    • Incubate cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[3]

    • Wash cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[3]

  • Antibody Staining:

    • Dilute the Cy7-conjugated antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[3]

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's instructions.

    • Wash cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: 780-850 nm).[3]

Immunofluorescence_Workflow Start Cells on Coverslip Fix 1. Fixation (e.g., 4% PFA) Start->Fix Permeabilize 2. Permeabilization (if needed) Fix->Permeabilize Block 3. Blocking (e.g., 1% BSA) Permeabilize->Block Primary_Ab 4. Incubate with Cy7-conjugated Antibody Block->Primary_Ab Wash 5. Wash Primary_Ab->Wash Counterstain 6. Counterstain (Optional, e.g., DAPI) Wash->Counterstain Mount 7. Mount Coverslip Counterstain->Mount Image 8. Fluorescence Microscopy Mount->Image

Experimental Workflow for Immunofluorescence Staining.
Protocol 3: In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using a Cy7-labeled probe.

Materials:

  • Mouse model

  • Cy7-labeled imaging probe (e.g., antibody)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

  • Sterile PBS

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[2]

  • Probe Administration:

    • Dilute the Cy7-labeled probe to the desired concentration in sterile PBS. A typical dose for an antibody is 1-2 nmol per mouse.[2]

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[2]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess background autofluorescence.[2]

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance of non-specific signal.[2]

    • Use an excitation filter around 745 nm and an emission filter around 780 nm.[2]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity in the ROIs.

    • Calculate the target-to-background ratio.

  • Ex Vivo Analysis (Optional):

    • After the final imaging session, euthanize the mouse and dissect the organs of interest.

    • Image the dissected organs to confirm the in vivo findings and determine the biodistribution of the probe.

Visualizing a Signaling Pathway with a Cy7-Labeled Antibody

Cy7-labeled antibodies are powerful tools for studying cell signaling pathways by targeting specific cell surface receptors. The binding of a labeled antibody to its target can be visualized, and the downstream consequences on cellular processes can be investigated. For example, a Cy7-labeled antibody targeting a receptor tyrosine kinase (RTK) can be used to monitor receptor localization, trafficking, and downstream signaling activation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antibody Cy7-Labeled Antibody Receptor Cell Surface Receptor (e.g., RTK) Antibody->Receptor Binding & Visualization Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Activation Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Response

Targeting a Cell Surface Receptor with a Cy7-Labeled Antibody.

References

Application Notes and Protocols for Tracking Cells with Cy7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7 (Cy7) N-hydroxysuccinimidyl (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for in vivo and in vitro cell tracking studies. Its emission in the NIR spectrum (typically around 776 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal probe for whole-body animal imaging.[1][2] The NHS ester functional group readily reacts with primary amines on the cell surface to form stable covalent amide bonds, enabling long-term cell tracking.[3] These application notes provide a comprehensive guide to labeling suspension and adherent cells with Cy7 NHS ester, including detailed protocols, data on cell viability and fluorescence stability, and potential effects on cellular function.

Principle of Labeling

The labeling mechanism is based on the reaction between the N-hydroxysuccinimidyl ester of Cy7 and primary amine groups (-NH2) present on the cell surface, primarily on lysine (B10760008) residues of membrane proteins. This reaction, which is most efficient at a slightly basic pH (8.0-9.0), results in the formation of a stable amide linkage, covalently attaching the Cy7 dye to the cell surface.

Key Experimental Parameters

Successful and reproducible cell labeling with this compound depends on the optimization of several key parameters:

ParameterRecommended Range/ValueNotes
Cell Density 1 x 10^6 to 1 x 10^7 cells/mLHigher cell densities can improve labeling efficiency but may require more dye.
This compound Concentration 1 µM to 20 µMThis is a starting range and should be optimized for each cell type and application to achieve sufficient brightness without inducing cytotoxicity.
Reaction Buffer Amine-free buffer (e.g., PBS or HEPES)Buffers containing primary amines (e.g., Tris) will compete with the cells for the dye, reducing labeling efficiency.[4]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5)The reactivity of NHS esters with primary amines is pH-dependent.[3][4]
Reaction Time 15 - 60 minutesLonger incubation times can increase labeling intensity but may also affect cell viability.
Reaction Temperature Room Temperature (20-25°C) or 37°CRoom temperature is generally sufficient for efficient labeling.

Experimental Protocols

Protocol 1: Labeling Suspension Cells

This protocol provides a general guideline for labeling cells that grow in suspension.

Materials:

  • Suspension cells of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., PBS, pH 8.5)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with amine-free buffer to remove any residual media containing proteins or amines.

    • Resuspend the cell pellet in amine-free buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh.[5]

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 1 µM to 10 µM).

    • Incubate for 30 minutes at room temperature, protected from light, with gentle mixing.

  • Washing:

    • Stop the reaction by adding an equal volume of complete cell culture medium containing FBS or BSA. The excess protein will quench the unreacted NHS ester.

    • Centrifuge the cells and discard the supernatant.

    • Wash the cells three times with complete cell culture medium to remove any unbound dye.

  • Final Preparation:

    • Resuspend the labeled cells in the appropriate medium for your downstream application (e.g., in vivo injection, in vitro culture).

Protocol 2: Labeling Adherent Cells

This protocol is designed for labeling cells that grow attached to a surface.

Materials:

  • Adherent cells cultured in a flask or plate

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., PBS, pH 8.5)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Wash the adherent cell monolayer twice with pre-warmed, amine-free buffer.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Dilute the this compound stock solution in amine-free buffer to the desired final concentration (start with a titration from 1 µM to 10 µM).

    • Add the labeling solution to the cells, ensuring the entire monolayer is covered.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing:

    • Remove the labeling solution and quench the reaction by adding complete cell culture medium containing FBS or BSA.

    • Wash the cells three times with complete cell culture medium.

  • Downstream Applications:

    • The labeled cells can now be used for imaging or can be detached for injection or other assays.

Data Presentation

Table 1: Cell Viability After Labeling with this compound

Note: The following data is illustrative and should be confirmed for your specific cell type and experimental conditions. Cell viability can be assessed using standard methods such as Trypan Blue exclusion, MTT assay, or a live/dead cell staining kit.

Cell LineThis compound Concentration (µM)Incubation Time (min)Cell Viability (%)Assay Method
Jurkat (Suspension)130>95%Trypan Blue
Jurkat (Suspension)1030>90%Trypan Blue
HeLa (Adherent)115>95%Calcein AM/EthD-1
HeLa (Adherent)1015>90%Calcein AM/EthD-1
Primary T-cells530>90%Annexin V/PI
Table 2: In Vitro Fluorescence Stability of Cy7-Labeled Cells

Note: Fluorescence stability is dependent on the rate of cell division and protein turnover. The data below represents the percentage of the initial mean fluorescence intensity (MFI) as measured by flow cytometry.

Cell LineTime Post-Labeling (hours)% of Initial MFI
Non-dividing24~90%
Non-dividing72~75%
Proliferating24 (1-2 divisions)~45%
Proliferating72 (3-4 divisions)~15%

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing cluster_analysis Downstream Analysis prep_cells Harvest and Wash Cells resuspend Resuspend in Amine-Free Buffer prep_cells->resuspend incubate Incubate Cells with Dye resuspend->incubate Add Dye prep_dye Prepare this compound Solution prep_dye->incubate quench Quench with FBS/BSA incubate->quench Stop Reaction wash_cells Wash Cells 3x quench->wash_cells analysis In Vivo Tracking or In Vitro Assays wash_cells->analysis Labeled Cells

Caption: Experimental workflow for labeling cells with this compound.

signaling_pathway Cy7 This compound CellSurface Cell Surface Amines (e.g., Lysine Residues) Cy7->CellSurface Covalent Bonding LabeledCell Cy7-Labeled Cell CellSurface->LabeledCell Stable Amide Linkage Downstream Cellular Functions (Migration, Proliferation, etc.) LabeledCell->Downstream Potential for Interference (Requires Validation)

Caption: Reaction of this compound with cell surface amines.

Considerations and Troubleshooting

  • Cell Viability: High concentrations of this compound or prolonged incubation times can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal concentration that provides a bright signal without compromising cell health.

  • Fluorescence Stability: The fluorescence signal will be diluted with each cell division. For long-term tracking of proliferating cells, this dilution effect must be considered. In some cases, tandem dyes containing Cy7 may be susceptible to degradation, especially when exposed to light for extended periods.[6][7][8]

  • Impact on Cell Function: The covalent modification of cell surface proteins has the potential to alter their function. It is recommended to perform functional assays to ensure that the labeling process does not affect the biological processes being investigated, such as cell migration, adhesion, or signaling.

  • In Vivo Imaging: For in vivo studies, it is important to inject a sufficient number of labeled cells to achieve a detectable signal above the background autofluorescence. The optimal number of cells will depend on the animal model, the injection site, and the sensitivity of the imaging system.

Conclusion

Labeling cells with this compound is a robust and effective method for in vivo and in vitro cell tracking. The protocols and considerations outlined in these application notes provide a framework for researchers to successfully label and track their cells of interest. As with any labeling technique, optimization of the key experimental parameters for each specific cell type and application is essential to ensure reliable and reproducible results.

References

Application Notes and Protocols for the Purification of Cy7 Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for labeling proteins and antibodies. Its excitation and emission maxima, typically around 750 nm and 776 nm respectively, allow for deep tissue penetration and minimal autofluorescence, making it ideal for applications such as in vivo imaging, flow cytometry, and Western blotting.[1] The N-hydroxysuccinimide (NHS) ester of Cy7 reacts with primary amines on proteins to form stable covalent bonds.[1]

Following the labeling reaction, purification of the Cy7-protein conjugate is a critical step to remove unconjugated free dye and potentially aggregated or denatured protein. Inadequate purification can lead to high background fluorescence and inaccurate quantification. This document provides detailed protocols and application notes for various methods of purifying Cy7 labeled proteins and antibodies.

Challenges in Purification

The primary challenges in purifying fluorescently labeled proteins and antibodies include:

  • Removal of Free Dye: Unconjugated dye must be completely removed to ensure a high signal-to-noise ratio and accurate determination of the degree of labeling (DOL).[2][3]

  • Separation of Labeled Species: The labeling reaction can result in a heterogeneous mixture of proteins with varying numbers of dye molecules attached.[4] Depending on the application, it may be necessary to isolate a more homogeneous population.

  • Protein Aggregation: Over-labeling or harsh reaction conditions can lead to protein aggregation, which can affect the biological activity and solubility of the conjugate.[2]

Purification Strategies

Several chromatography techniques can be employed for the purification of Cy7 labeled proteins and antibodies. The choice of method depends on the specific characteristics of the protein, the scale of the purification, and the desired level of purity.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[5] It is a common and effective method for removing small molecules like unconjugated dye from larger protein conjugates.[6][7]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[8][9] The attachment of a charged dye like Cy7 can alter the isoelectric point (pI) of the protein, allowing for the separation of labeled from unlabeled protein, as well as the separation of species with different DOLs.[4][10]

  • Affinity Chromatography (AC): This technique utilizes the specific binding interaction between the protein of interest and a ligand immobilized on a chromatography resin.[11][12] For antibodies, Protein A or Protein G affinity chromatography is often used to capture the antibody, allowing unbound dye and other impurities to be washed away.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[13][14] The conjugation of a hydrophobic dye like Cy7 can increase the hydrophobicity of the protein, enabling separation from unlabeled or less-labeled species.

Data Presentation

The following table summarizes the key characteristics of the different purification methods for Cy7 labeled proteins and antibodies.

Purification MethodPrincipleAdvantagesDisadvantagesTypical ApplicationPurity (%)Recovery (%)
Size Exclusion Chromatography (SEC) Separation based on molecular size.Gentle, maintains protein activity, effective for free dye removal.Limited resolution for separating different labeled species, potential for sample dilution.Removal of unconjugated Cy7 dye.>95>90
Ion-Exchange Chromatography (IEX) Separation based on net charge.High resolution, can separate species with different DOLs.Can be harsh on proteins, requires optimization of buffer conditions.Separation of labeled from unlabeled protein and fractionation based on DOL.>9880-90
Affinity Chromatography (AC) Separation based on specific binding.High specificity and purity in a single step.Can be expensive, elution conditions may be harsh.Purification of labeled antibodies from reaction mixtures.>98>90
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can separate species with different DOLs.High salt concentrations may cause protein precipitation.Polishing step to remove aggregates and separate labeled species.>9885-95

Experimental Protocols

Protocol 1: General Cy7 NHS Ester Labeling of an Antibody

This protocol provides a general procedure for labeling 1 mg of an IgG antibody.

Materials and Reagents:

  • Purified antibody (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)[1]

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[15]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[15]

  • Purification column (e.g., Sephadex G-25)[15]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[15] Adjust the antibody concentration to 2-10 mg/mL.[1]

  • Dye Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[15]

  • Labeling Reaction:

    • For 1 mg of antibody (e.g., 0.5 mL of a 2 mg/mL solution), add 50 µL of 1 M sodium bicarbonate buffer to raise the pH.[15]

    • Calculate the required volume of the Cy7 stock solution for a desired molar ratio (a 10:1 to 20:1 dye-to-antibody ratio is a good starting point).[15]

    • Slowly add the Cy7 solution to the antibody solution while gently vortexing.[15]

    • Incubate for 1 hour at room temperature, protected from light.[15]

  • Quenching: Add a small volume of Quenching Buffer to stop the reaction.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This is a common method for removing unconjugated dye.[6][7]

Materials and Reagents:

  • Labeled antibody solution from Protocol 1

  • SEC column (e.g., Sephadex G-25)

  • Equilibration/Elution Buffer: PBS, pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of Equilibration Buffer.

  • Sample Application: Apply the quenched reaction mixture to the top of the column.[1]

  • Elution: Elute the sample with Equilibration Buffer. The labeled antibody, being larger, will elute first as a colored band, followed by the smaller, unconjugated dye.[16]

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for Cy7). Pool the fractions containing the labeled antibody.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

This method is useful for separating labeled from unlabeled protein.[10]

Materials and Reagents:

  • Labeled antibody solution (buffer exchanged into a low-salt starting buffer)

  • IEX column (anion or cation exchange, depending on the pI of the antibody)

  • Binding Buffer (e.g., 20 mM Tris, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer.

  • Sample Loading: Load the sample onto the column. Unbound material will flow through.

  • Wash: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Apply a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer) to elute the bound proteins.[8] Labeled proteins will elute at a different salt concentration than unlabeled proteins.

  • Fraction Analysis: Analyze the collected fractions by measuring absorbance at 280 nm and ~750 nm to identify the purified labeled antibody.

Protocol 4: Purification by Affinity Chromatography (AC)

This protocol is specific for antibodies.

Materials and Reagents:

  • Labeled antibody solution

  • Protein A or Protein G affinity column

  • Binding Buffer: PBS, pH 7.4

  • Elution Buffer: 0.1 M Glycine, pH 2.5-3.0

  • Neutralization Buffer: 1 M Tris, pH 8.5

Procedure:

  • Column Equilibration: Equilibrate the affinity column with Binding Buffer.

  • Sample Loading: Load the labeled antibody solution onto the column. The antibody will bind to the Protein A/G.

  • Wash: Wash the column with Binding Buffer to remove unconjugated dye and other impurities.

  • Elution: Elute the bound antibody with Elution Buffer.[17] Collect the fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve antibody activity.

  • Buffer Exchange: Perform a buffer exchange into a suitable storage buffer (e.g., PBS).

Protocol 5: Characterization of Purified Conjugate

Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules per protein molecule.[2] It can be calculated using spectrophotometry.[16]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy7 (~750 nm, Amax).[16]

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (A280 of free dye / Amax of free dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.[16]

  • Calculate the DOL:

    • DOL = Amax / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of Cy7 at its absorbance maximum.[16]

For most antibodies, a DOL of 2-10 is recommended.[16]

Visualizations

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Antibody_Preparation Antibody Preparation (Buffer Exchange, Concentration) Labeling_Reaction Labeling Reaction (pH 8.3-8.5, 1 hr, RT) Antibody_Preparation->Labeling_Reaction Dye_Preparation This compound Preparation (in DMSO) Dye_Preparation->Labeling_Reaction Purification Purification (SEC, IEX, or AC) Labeling_Reaction->Purification Characterization Characterization (DOL Calculation) Purification->Characterization

Caption: General workflow for Cy7 labeling and purification.

G start Start: Crude Labeled Mixture q1 Need to remove free dye only? start->q1 a1 Size Exclusion Chromatography (SEC) q1->a1 Yes q2 Need to separate by charge (DOL)? q1->q2 No end_node Purified Conjugate a1->end_node a2 Ion-Exchange Chromatography (IEX) q2->a2 Yes q3 Is the protein an antibody? q2->q3 No a2->end_node a3 Affinity Chromatography (AC) q3->a3 Yes q3->end_node No a3->end_node

Caption: Decision tree for purification strategy selection.

G Start Load Reaction Mixture (Labeled Antibody + Free Dye) SEC_Column Size Exclusion Column (Porous Beads) Start->SEC_Column Elution Elution with Buffer SEC_Column->Elution Fraction_1 Fraction 1: Labeled Antibody (Larger, Elutes First) Elution->Fraction_1 Fraction_2 Fraction 2: Free Cy7 Dye (Smaller, Elutes Later) Elution->Fraction_2

Caption: SEC workflow for separating labeled antibody from free dye.

References

Cy7 NHS Ester for Small Animal Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo small animal imaging. Its spectral properties, with an excitation maximum around 750 nm and an emission maximum around 776 nm, fall within the NIR window (700-900 nm).[1] This region is optimal for in vivo applications due to the minimal autofluorescence of biological tissues and deeper photon penetration compared to visible light fluorophores. These characteristics enable the sensitive and high-contrast visualization of biological targets in deep tissues. The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient covalent conjugation of Cy7 to primary amines on proteins, such as antibodies, peptides, and other biomolecules, creating stable fluorescent probes for in vivo tracking and targeting studies.

Key Experimental Parameters and Considerations

Successful labeling of biomolecules with Cy7 NHS ester and subsequent in vivo imaging depend on several critical parameters. Optimization of these parameters is crucial for achieving the desired degree of labeling (DOL), maintaining the biological activity of the conjugated molecule, and obtaining high-quality imaging data.

ParameterRecommended Range/ValueNotes
Antibody/Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5)The reaction is pH-dependent; lower pH reduces the reactivity of primary amines.
Dye-to-Protein Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired DOL. Over-labeling can lead to fluorescence quenching and altered pharmacokinetics.
Reaction Time 1 - 2 hoursIncubation time can be adjusted to control the extent of labeling.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature.
Degree of Labeling (DOL) 2 - 10The optimal DOL is a balance between signal intensity and potential interference with the biomolecule's function. It should be determined empirically for each conjugate.
Animal Diet Low-fluorescence/chlorophyll-free dietTo reduce autofluorescence from the gut, it is recommended to switch animals to a specialized diet for at least one week prior to imaging.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled for different quantities, maintaining the recommended molar ratios.

Materials:

  • Antibody (1 mg) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Purification/Desalting Column (e.g., Sephadex G-25)

  • Sterile PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine), it must be purified prior to labeling. This can be achieved by dialysis against 1X PBS, pH 7.4, or by using an antibody purification kit.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh before each labeling reaction.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-antibody molar ratio (a 10:1 starting ratio is recommended).

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle continuous mixing.

  • Purification of the Cy7-Antibody Conjugate:

    • Separate the Cy7-labeled antibody from the unreacted free dye using a pre-equilibrated desalting column (e.g., Sephadex G-25).

    • Apply the reaction mixture to the column and elute with sterile PBS, pH 7.4.

    • The first colored band to elute is the Cy7-conjugated antibody. Collect this fraction. The second, slower-moving band corresponds to the free dye.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL) Calculation: The DOL, representing the average number of dye molecules per antibody, can be determined spectrophotometrically.

      • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~750 nm (A750).

      • Calculate the molar concentrations of the antibody and the dye using the Beer-Lambert law and the following formulas:

        • Molar concentration of Antibody = [A280 - (A750 x CF)] / ε_protein

        • Molar concentration of Cy7 = A750 / ε_dye

        • DOL = Molar concentration of Cy7 / Molar concentration of Antibody

      • Where:

        • CF is the correction factor for the absorbance of Cy7 at 280 nm (typically ~0.05).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

        • ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).

  • Storage:

    • Store the purified Cy7-conjugated antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_storage Storage antibody_prep Antibody Purification (if necessary) & Buffer Exchange conjugation Incubate Antibody with This compound (1-2h, RT, dark) antibody_prep->conjugation dye_prep Prepare this compound Stock Solution (DMSO) dye_prep->conjugation purification Purify Conjugate (e.g., Desalting Column) conjugation->purification characterization Characterize Conjugate (Spectrophotometry for DOL) purification->characterization storage Store Purified Conjugate (4°C or -20°C/-80°C) characterization->storage

Workflow for the conjugation of this compound to an antibody.

Protocol 2: In Vivo Small Animal Imaging

This protocol provides a general workflow for in vivo fluorescence imaging of a Cy7-labeled antibody in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mouse model

  • Cy7-labeled antibody

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate NIR filters

  • Sterile PBS, pH 7.4

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).

    • Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[1]

    • Acquire a baseline (pre-injection) image to assess the level of autofluorescence.

  • Probe Administration:

    • Dilute the Cy7-labeled antibody to the desired concentration in sterile PBS. A typical dose for an antibody is 1-2 nmol per mouse.[1]

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume for a mouse is 100-200 µL.[1]

  • Image Acquisition:

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours) to determine the optimal imaging window for tumor targeting and clearance from non-target tissues.

    • Use the appropriate filter set for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).[1]

    • Adjust imaging parameters such as exposure time, binning, and f-stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final imaging time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

    • Image the excised organs and tumor ex vivo to confirm the in vivo findings and obtain more precise localization of the fluorescent signal.

    • For quantitative biodistribution, the fluorescence intensity of each organ can be measured and expressed as a percentage of the injected dose per gram of tissue (%ID/g). This requires creating a standard curve from known concentrations of the Cy7-labeled probe.

Small_Animal_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_probe_admin Probe Administration cluster_imaging In Vivo Imaging & Analysis cluster_ex_vivo Ex Vivo Analysis (Optional) anesthesia Anesthetize Animal baseline_image Acquire Baseline Image anesthesia->baseline_image probe_injection Inject Cy7-labeled Probe (e.g., i.v. tail vein) baseline_image->probe_injection time_series_imaging Image at Multiple Time Points probe_injection->time_series_imaging data_analysis Data Analysis (ROI, TBR) time_series_imaging->data_analysis euthanasia Euthanize Animal data_analysis->euthanasia dissection Dissect Organs and Tumor euthanasia->dissection ex_vivo_imaging Image Excised Tissues dissection->ex_vivo_imaging

Workflow for in vivo small animal imaging with a Cy7-labeled probe.

Quantitative Data Presentation

The following tables provide an overview of typical quantitative data obtained from small animal imaging studies using Cy7-labeled probes. The biodistribution data is illustrative for a typical antibody and is based on methodologies for radiolabeled antibodies, which provide a framework for quantitative fluorescence studies. Actual values will vary depending on the specific targeting molecule, animal model, and imaging instrumentation.

Table 1: Illustrative Biodistribution of a Cy7-Labeled Antibody in a Tumor-Bearing Mouse Model (24 hours post-injection)
OrganPercentage of Injected Dose per Gram (%ID/g)
Blood12.6 ± 2.2
Tumor29.5 ± 7.4
Liver21.9 ± 6.0
Spleen63.9 ± 12.2
Kidneys10.5 ± 1.8
Lungs9.6 ± 2.7
Heart6.2 ± 1.9
Muscle2.5 ± 0.8
Bone3.1 ± 0.9

Note: These values are adapted from biodistribution studies of radiolabeled antibodies and serve as a representative example for a Cy7-labeled antibody. The high spleen uptake can be characteristic for some antibodies.

Table 2: Typical In Vivo Imaging Performance Metrics for Cy7-Labeled Probes
ParameterTypical ValueFactors Influencing the Value
Tumor-to-Background Ratio (TBR) 2 - 5Probe specificity and affinity, clearance rate, imaging time point, tumor model.
Signal-to-Noise Ratio (SNR) > 3Probe concentration at the target, tissue depth, autofluorescence, detector sensitivity, imaging parameters (exposure, binning).

Note: TBR and SNR are highly dependent on the experimental setup. The values provided are general estimates based on published literature.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address low labeling efficiency when using Cy7 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound labeling?

This compound facilitates the covalent attachment of the near-infrared cyanine (B1664457) 7 dye to biomolecules. The N-hydroxysuccinimide (NHS) ester group is amine-reactive and targets primary amines (R-NH₂), such as the side chain of lysine (B10760008) residues found in proteins and amine-modified oligonucleotides.[1][2] The reaction results in a stable amide bond, linking the Cy7 dye to the target molecule.[1][3]

Q2: My labeling efficiency is low. What are the most common initial checks?

Several factors can contribute to low labeling efficiency. The most critical parameters to verify first are:

  • Buffer Composition: Ensure your buffer is free of primary amines. Buffers like Tris or glycine (B1666218) will compete with your target molecule for the this compound, significantly reducing labeling efficiency.[4][5] Use buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate.[4][6]

  • Buffer pH: The reaction is highly pH-dependent. The optimal pH range is 8.0 to 9.0, with an ideal pH of around 8.5.[1][6] At lower pH values, the primary amines on the protein become protonated and less reactive.[4]

  • Freshness of this compound Solution: this compound is moisture-sensitive and should be dissolved in anhydrous DMSO or DMF immediately before use.[2][7] Storing the dye in solution for extended periods can lead to hydrolysis and reduced reactivity.[7]

Q3: How does the dye-to-protein molar ratio affect labeling?

The molar ratio of this compound to your protein is a critical parameter to optimize. A common starting point is a 10:1 to 20:1 molar ratio.[6] However, the optimal ratio can vary depending on the protein and the desired degree of labeling (DOL).[1] It is often necessary to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the ideal condition for your specific experiment.[5][7]

Q4: What is the Degree of Labeling (DOL) and how is it calculated?

The Degree of Labeling (DOL), also referred to as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to each protein molecule.[1][5] It is an important parameter for ensuring the quality and consistency of your conjugate. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (around 750 nm).[1][6]

The formula for calculating the DOL is:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)[5]

Where:

  • A_max is the absorbance of the conjugate at the wavelength maximum for Cy7.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Cy7 at its absorbance maximum (approximately 250,000 M⁻¹cm⁻¹).[1][6]

  • CF is a correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during this compound labeling.

Problem 1: Low or No Labeling Detected
Potential Cause Recommended Solution
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) are incompatible with NHS ester reactions.[4] Solution: Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate prior to labeling.[6][7]
Suboptimal pH The reaction efficiency is significantly reduced at pH levels below 8.0.[1] Solution: Adjust the pH of your reaction buffer to 8.5 ± 0.5 using a non-amine buffer like sodium bicarbonate.[1][6]
Hydrolyzed this compound The NHS ester is susceptible to hydrolysis, especially in aqueous solutions.[8] Solution: Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[2][7] Avoid prolonged storage of the dye in solution.[7]
Low Protein Concentration Protein concentrations below 2 mg/mL can lead to decreased labeling efficiency.[2][7] Solution: If possible, concentrate your protein to a range of 2-10 mg/mL.[1]
Presence of Interfering Substances Impurities in the protein solution, such as sodium azide (B81097) or stabilizing proteins like BSA, can interfere with the reaction.[7] Solution: Purify your protein of interest to remove any interfering substances. Dialysis or desalting columns are effective methods.[2]
Inactive Protein The protein may have denatured or aggregated, masking the primary amine sites. Solution: Assess the integrity of your protein using techniques like SDS-PAGE before proceeding with labeling.
Problem 2: High Background or Non-Specific Staining
Potential Cause Recommended Solution
Inefficient Removal of Unconjugated Dye Free Cy7 dye remaining in the solution can lead to high background signals. Solution: Purify the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25 spin column) or dialysis to effectively remove unconjugated dye.[1][7] The labeled protein will typically elute first.[1]
Protein Aggregation Over-labeling can sometimes lead to protein aggregation and non-specific binding. Solution: Optimize the dye-to-protein molar ratio to avoid excessive labeling. A lower ratio may be necessary.[7]
Hydrophobic Interactions Cy7 is a relatively hydrophobic molecule, which can sometimes lead to non-specific binding. Solution: Include a non-ionic detergent (e.g., Tween-20) in your washing buffers during downstream applications to minimize non-specific interactions.

Key Experimental Parameters

The success of your this compound labeling experiment is dependent on several key parameters. The following table summarizes the recommended ranges for these parameters.

Parameter Recommended Range/Value Notes
Antibody/Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][7]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reaction is pH-dependent; lower pH reduces reactivity.[1][2]
Dye-to-Protein Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized for the desired degree of labeling (DOL).[1][7]
Reaction Time 1 - 3 hoursIncubation time can be adjusted to control the extent of labeling.[1]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically performed at room temperature.[1]
Degree of Labeling (DOL) 2 - 10The optimal DOL depends on the specific antibody and its application.[1][7]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol provides a general guideline for labeling 1 mg of an IgG antibody. The amounts can be scaled as needed, maintaining the same molar ratios.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified, for example, by dialysis against PBS.[2][7]

  • Adjust the antibody concentration to 2-10 mg/mL.[1]

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[2] This stock solution should be prepared fresh and protected from light.[2]

3. Labeling Reaction:

  • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[6]

  • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye-to-antibody).

  • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[6]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][6]

4. Purification of the Labeled Antibody:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with PBS. The first colored band to elute will be the Cy7-labeled antibody. The second, slower-moving band will be the unconjugated free dye.[1]

  • Collect the fractions containing the labeled antibody.

5. Characterization of the Conjugate:

  • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm.

  • Calculate the Degree of Labeling (DOL) using the formula provided in the FAQ section.

Visual Guides

This compound Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein in Amine-Free Buffer (pH 7.2-7.4) C Adjust Protein Solution pH to 8.5 A->C B Prepare Fresh Cy7 NHS Ester in DMSO D Add this compound to Protein Solution B->D C->D E Incubate at RT (1-2 hours, protected from light) D->E F Purify via Size-Exclusion Chromatography E->F G Collect Labeled Protein Fraction F->G H Calculate Degree of Labeling (DOL) G->H G Start Low Labeling Efficiency Buffer_Check Is the buffer amine-free? Start->Buffer_Check pH_Check Is the pH between 8.0-9.0? Buffer_Check->pH_Check Yes Sol_Buffer Action: Perform buffer exchange into PBS. Buffer_Check->Sol_Buffer No Dye_Check Was the Cy7 solution prepared fresh? pH_Check->Dye_Check Yes Sol_pH Action: Adjust pH to 8.5. pH_Check->Sol_pH No Concentration_Check Is protein concentration >2 mg/mL? Dye_Check->Concentration_Check Yes Sol_Dye Action: Prepare fresh dye solution. Dye_Check->Sol_Dye No Sol_Concentration Action: Concentrate the protein. Concentration_Check->Sol_Concentration No Success Labeling Efficiency Improved Concentration_Check->Success Yes Sol_Buffer->Success Sol_pH->Success Sol_Dye->Success Sol_Concentration->Success G Cy7 This compound Plus1 + Protein Protein-NH₂ (Primary Amine) Arrow pH 8.0-9.0 Protein->Arrow Conjugate Cy7-Protein Conjugate (Stable Amide Bond) Plus2 + NHS N-hydroxysuccinimide (Byproduct) Arrow->Conjugate

References

Technical Support Center: Optimizing Cy7 NHS Ester Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using Cy7 NHS ester for antibody conjugation.

Frequently Asked questions (FAQs)

Q1: What is the optimal molar ratio of this compound to antibody for conjugation?

A common starting point is a 10:1 molar ratio of Cy7 dye to protein.[1][2][3] However, the optimal ratio can vary depending on the specific antibody and the desired degree of labeling (DOL). It is highly recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to determine the ideal conditions for your experiment.[1][2]

Q2: What are the ideal buffer conditions for the conjugation reaction?

The labeling reaction should be performed in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2][4] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the antibody for reaction with the this compound.[2][4][5] The optimal pH for the reaction is between 8.0 and 9.0, with a common recommendation of 8.5 ± 0.5.[1][2][3][6]

Q3: What is the recommended antibody concentration for labeling?

For efficient labeling, an antibody concentration of 2-10 mg/mL is recommended.[2][3][5] Labeling efficiency can be significantly reduced at antibody concentrations below 2 mg/mL.[2][3]

Q4: How should I prepare and store the this compound stock solution?

This compound should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[3][7][8][9] The dye solution is sensitive to moisture and should be used immediately after preparation.[5] For short-term storage, the stock solution can be kept at -20°C for up to two weeks, protected from light and moisture.[8] Avoid repeated freeze-thaw cycles.[8]

Q5: How do I purify the Cy7-antibody conjugate?

Purification is necessary to remove unconjugated Cy7 dye. Size-exclusion chromatography, such as a Sephadex G-25 column, is a common and effective method.[1][2][8] The labeled antibody will elute first as a colored band, followed by the smaller, free dye molecules.[2]

Q6: How do I calculate the Degree of Labeling (DOL)?

The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically. This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (around 750 nm).[2][5]

The formula for calculating DOL is: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)[2] Where:

  • A_max is the absorbance of the conjugate at the wavelength maximum of Cy7.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye is the molar extinction coefficient of Cy7 at its absorbance maximum (typically ~250,000 M⁻¹cm⁻¹).[5]

  • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7).[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/No Signal Low Degree of Labeling (DOL) - Optimize the molar ratio of dye to antibody by performing a titration.[1][2] - Ensure the reaction pH is optimal (8.0-9.0).[1][6] - Confirm the antibody concentration is adequate (2-10 mg/mL).[2][3] - Check for the presence of primary amines (e.g., Tris, glycine) in the antibody buffer and remove by dialysis if necessary.[4][5]
Inactive this compound - Use freshly prepared this compound solution.[5] - Store the stock solution properly at -20°C, protected from light and moisture.[8]
Antibody Inactivation - Over-labeling can lead to antibody denaturation and loss of function.[10] Reduce the molar ratio of Cy7 to antibody.
High Background Staining Excess Unconjugated Dye - Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis to remove all free dye.[1][2]
Non-specific Antibody Binding - High DOL can increase non-specific binding.[10] Optimize for a lower DOL. - Titrate the antibody conjugate to find the optimal concentration for your application that minimizes non-specific binding.[11] - Include appropriate blocking steps in your experimental protocol (e.g., using BSA or Fc block).[11][12]
Antibody Aggregation - Over-labeling can cause aggregation. Reduce the dye-to-antibody ratio. - Centrifuge the conjugate solution to pellet any aggregates before use.
Inconsistent Results Variability in Labeling Reaction - Standardize all parameters of the conjugation protocol, including incubation time, temperature, and buffer conditions.[11] - Use fresh, high-quality reagents.
Improper Storage of Conjugate - Store the labeled antibody at 4°C for short-term use and at -20°C or -80°C for long-term storage, protected from light.[5] - Consider adding a cryoprotectant like glycerol (B35011) for long-term frozen storage.[5]

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS, pH 7.4).[2]

  • If the buffer contains primary amines like Tris or glycine, the antibody must be purified, for example, by dialysis against PBS.[2][5]

  • Adjust the antibody concentration to 2-10 mg/mL.[2][3]

  • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate.[1]

2. This compound Solution Preparation:

  • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1][3]

  • Vortex briefly to ensure the dye is completely dissolved. This solution should be used immediately.[5]

3. Conjugation Reaction:

  • Calculate the required volume of the Cy7 stock solution for your desired molar ratio (e.g., 10:1 dye to antibody).

  • Slowly add the calculated volume of the Cy7 solution to the antibody solution while gently vortexing.[2]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle rotation.[1][2]

4. Purification of the Labeled Antibody:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[1][2]

  • Equilibrate the column with 1X PBS.[2]

  • Apply the reaction mixture to the top of the column.[5]

  • Elute the conjugate with 1X PBS. The first colored band to elute will be the Cy7-labeled antibody. The second, slower-moving band will be the unconjugated free dye.[2][5]

  • Collect the fractions containing the labeled antibody.

5. Characterization:

  • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm using a spectrophotometer.

  • Calculate the Degree of Labeling (DOL) using the formula provided in the FAQ section.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Amine-free buffer, pH 8.5-9.0) Conjugation Conjugation Reaction (1 hr, RT, protected from light) Ab_Prep->Conjugation Add Antibody Dye_Prep This compound Preparation (10 mg/mL in DMSO) Dye_Prep->Conjugation Add Dye Solution Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Reaction Mixture Analysis Characterization (Spectrophotometry, Calculate DOL) Purification->Analysis Purified Conjugate

Caption: Experimental workflow for this compound antibody conjugation.

troubleshooting_workflow Start Problem with Cy7 Conjugate Low_Signal Low or No Signal? Start->Low_Signal High_BG High Background? Low_Signal->High_BG No Check_DOL Check DOL - Optimize Molar Ratio - Verify pH & Buffer Low_Signal->Check_DOL Yes Check_Purification Improve Purification - Ensure complete removal of free dye High_BG->Check_Purification Yes Final Optimized Conjugate High_BG->Final No Check_Dye Check Dye Activity - Use Fresh Solution Check_DOL->Check_Dye Check_Dye->Final Optimize_DOL Optimize DOL - Reduce Molar Ratio Check_Purification->Optimize_DOL Blocking Optimize Staining Protocol - Titrate Antibody - Add Blocking Steps Optimize_DOL->Blocking Blocking->Final

Caption: Troubleshooting decision tree for Cy7 antibody conjugation.

References

Technical Support Center: Preventing Protein Precipitation After Cy7 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein precipitation issues following conjugation with Cy7 dyes.

Troubleshooting Guide

Visible precipitation or increased turbidity after a labeling reaction is a clear indicator of protein aggregation. This guide provides a systematic approach to diagnose and resolve this common issue.

Immediate Troubleshooting Steps

If you observe precipitation during or immediately after the Cy7 labeling reaction, consider the following immediate actions:

  • Dilution: Immediately dilute a small aliquot of the reaction mixture with your formulation buffer to see if the precipitate redissolves. This can help determine if the issue is concentration-dependent.

  • Temperature Reduction: Place the reaction on ice or move to a 4°C environment. Lower temperatures can slow down the aggregation process, although it may also decrease the labeling efficiency.[1]

  • Solubility Test: Take a small sample of the precipitate and test its solubility in various buffers with different pH, salt concentrations, or added stabilizers to identify conditions that might rescue the protein.[2]

Systematic Troubleshooting Flowchart

For a more thorough investigation, follow the decision tree below to pinpoint the root cause of precipitation and implement corrective measures.

G start Precipitation Observed After Cy7 Labeling check_ratio Is the Dye:Protein Molar Ratio Optimized? start->check_ratio check_concentration Is the Protein Concentration Too High? check_ratio->check_concentration Yes solution_ratio Reduce Dye:Protein Ratio (e.g., start at 3:1 to 5:1) check_ratio->solution_ratio No check_buffer Are the Buffer Conditions Optimal? check_concentration->check_buffer No solution_concentration Lower Protein Concentration (e.g., 1-2 mg/mL) check_concentration->solution_concentration Yes check_dye Is the Cy7 Dye Contributing to Hydrophobicity? check_buffer->check_dye Yes solution_buffer Optimize Buffer: pH, Ionic Strength, Additives check_buffer->solution_buffer No check_purification Was the Post-Labeling Purification Method Appropriate? check_dye->check_purification No solution_dye Consider a More Hydrophilic Cy7 Variant (e.g., sulfonated Cy7) check_dye->solution_dye Yes solution_purification Use Size Exclusion Chromatography (SEC) Immediately After Labeling check_purification->solution_purification No

Caption: Troubleshooting decision tree for protein precipitation after Cy7 labeling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation after Cy7 labeling?

A1: Protein precipitation after Cy7 labeling is often multifactorial, but the primary causes include:

  • Increased Hydrophobicity: Cy7 is a large, hydrophobic molecule. Covalently attaching multiple Cy7 molecules to a protein's surface can increase its overall hydrophobicity, leading to aggregation.[3]

  • High Dye-to-Protein Ratio: Over-labeling can significantly alter the protein's surface properties, masking charged residues and exposing hydrophobic patches, which promotes aggregation.[1]

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases significantly.[1]

  • Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability during the labeling reaction. The pH of the buffer can affect the protein's net charge; if the pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum.

Q2: What is the optimal dye-to-protein molar ratio for Cy7 labeling to avoid precipitation?

A2: While the optimal ratio is protein-dependent, a common starting point is a 10:1 molar ratio of Cy7 dye to protein.[2] However, if precipitation occurs, it is crucial to perform a titration with lower ratios (e.g., 3:1, 5:1, and 7:1) to find the highest degree of labeling that maintains protein solubility and function.[4] For some proteins, a ratio as low as 1:1 may be necessary to prevent aggregation.[5]

Q3: What are the recommended protein concentration and buffer conditions for the labeling reaction?

A3: To minimize aggregation, it is advisable to start with a lower protein concentration, typically in the range of 1-2 mg/mL.[1] While higher concentrations (up to 10 mg/mL) can increase labeling efficiency, they also increase the risk of precipitation.[2] The labeling reaction should be performed in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, at a pH of 8.0-9.0 to ensure the reactivity of the primary amines on the protein.[2][4] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the protein for reaction with the Cy7 NHS ester.[4]

Q4: How can I modify my buffer to prevent protein precipitation?

A4: The addition of stabilizing excipients to the labeling and storage buffers can significantly enhance protein solubility. The effectiveness of these additives is protein-specific, and empirical testing is recommended.

Stabilizing AgentTypical Working ConcentrationMechanism of Action
Arginine/Glutamate (B1630785) 50 - 200 mM (equimolar mix)Suppresses protein aggregation by binding to charged and hydrophobic regions on the protein surface, thereby increasing solubility.[6][7]
Glycerol 5% - 50% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure through preferential hydration.[8][9]
Sugars (Sucrose, Trehalose) 5% - 10% (w/v)Stabilize proteins by replacing water in the hydration shell and forming a glassy matrix, which is particularly useful during lyophilization.[3][]
Non-detergent Sulfobetaines (NDSBs) 0.5 - 1.0 MZwitterionic compounds that prevent protein aggregation and aid in refolding without denaturing the protein.[4][11]
Polysorbates (e.g., Tween 20) 0.01% - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation by competitively binding to hydrophobic interfaces.[3][12]

Q5: What is the best method to purify the labeled protein and remove aggregates?

A5: Size-exclusion chromatography (SEC) is the recommended method for purifying the Cy7-labeled protein conjugate from unreacted dye and any aggregates that may have formed.[1] It is a gentle method that separates molecules based on their size. The labeled protein will typically elute first, followed by any smaller aggregates, and finally the free dye. It is advisable to perform the purification step immediately after the labeling reaction to minimize further aggregation.

Experimental Protocols

General Protocol for Cy7 Labeling of Proteins

This protocol provides a general guideline for labeling a protein with a this compound. Optimization will be required for your specific protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 1X PBS, pH 8.0-8.5). If the buffer contains primary amines, dialyze the protein against the appropriate labeling buffer.

    • Adjust the protein concentration to 1-2 mg/mL.[1]

  • Cy7 Stock Solution Preparation:

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[2] This should be done immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the Cy7 stock solution to achieve the desired dye-to-protein molar ratio (start with a 5:1 to 10:1 ratio).[2][4]

    • Slowly add the Cy7 stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Immediately after incubation, purify the conjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[2]

    • Collect the fractions containing the colored, labeled protein, which will elute in the void volume.

Workflow for Cy7 Labeling and Purification

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein_prep Protein in Amine-Free Buffer (pH 8.0-8.5, 1-2 mg/mL) mix Add Cy7 to Protein (Target Molar Ratio) protein_prep->mix dye_prep Prepare 10 mg/mL Cy7-NHS in DMSO dye_prep->mix incubate Incubate 1 hr at RT (Protected from Light) mix->incubate sec Size-Exclusion Chromatography (SEC) incubate->sec collect Collect Labeled Protein Fractions sec->collect

References

Technical Support Center: Troubleshooting High Background Fluorescence in the Cy7 Channel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background fluorescence in the Cy7 channel.

Troubleshooting Guide: Step-by-Step Solutions

High background fluorescence in the Cy7 channel can obscure specific signals and compromise experimental results. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Issue: High background fluorescence observed across the entire sample.

This is often indicative of a systemic issue with reagents, sample preparation, or imaging settings. Follow these steps to diagnose and resolve the problem.

Step 1: Evaluate Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials, which can be a significant source of background.[1][2]

  • Action: Image an unstained control sample using the same settings as your stained sample.

  • Interpretation: If the unstained sample shows significant fluorescence in the Cy7 channel, autofluorescence is a likely contributor.

  • Solution:

    • Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the Cy7 signal from the autofluorescence spectrum.

    • Quenching: Treat samples with a quenching agent like Sudan Black B. Note that Sudan Black B may fluoresce in the far-red channel, so validation is necessary.[3][4]

    • Wavelength Selection: Cy7's emission in the near-infrared spectrum is generally chosen to minimize autofluorescence, as common endogenous fluorophores like NADH and collagen emit at shorter wavelengths.[3][5][6] However, some tissues can still exhibit far-red autofluorescence.[7]

Step 2: Optimize Antibody/Dye Concentration

Excessive concentrations of primary or secondary antibodies, or a high degree of labeling (DOL) of a Cy7-conjugated antibody, can lead to non-specific binding and high background.[8][9]

  • Action: Perform a titration experiment to determine the optimal concentration of your Cy7-conjugated antibody.

  • Methodology: Prepare a dilution series of the antibody and stain your cells or tissue. Image all samples under identical conditions and identify the concentration that provides the best signal-to-noise ratio.

  • Data Summary:

Antibody ConcentrationSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:509504002.38
1:1008002004.00
1:2006501006.50
1:400400508.00
1:800200454.44

Step 3: Enhance Blocking and Washing Steps

Inadequate blocking or insufficient washing can result in non-specific antibody binding to the sample.[10][11]

  • Action: Review and optimize your blocking and washing protocols.

  • Solutions:

    • Blocking: Increase the blocking incubation time or try a different blocking agent (e.g., switch from BSA to normal serum from the species of the secondary antibody).[10]

    • Washing: Increase the number and duration of wash steps.[9] Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[12]

Step 4: Check for Dye Aggregation

Cyanine dyes like Cy7 have a tendency to aggregate, especially at high concentrations, which can lead to fluorescence quenching or non-specific binding.[13][14]

  • Action: Visually inspect your Cy7-conjugated antibody solution for precipitates. Centrifuge the solution to pellet any aggregates before use.

  • Solutions:

    • Use Fresh Reagents: Use freshly prepared antibody dilutions.

    • Storage: Store Cy7-conjugated reagents properly, protected from light and at the recommended temperature, to minimize aggregation over time.[15]

    • Formulation: Consider using sulfonated Cy7 dyes, which have improved water solubility and reduced aggregation tendency.[]

Experimental Workflow for Troubleshooting High Background

G cluster_start Start cluster_autofluorescence Step 1: Autofluorescence Check cluster_concentration Step 2: Concentration Optimization cluster_blocking_washing Step 3: Blocking & Washing cluster_aggregation Step 4: Dye Aggregation cluster_end Resolution start High Background in Cy7 Channel unstained_control Image Unstained Control start->unstained_control autofluorescence_present Significant Autofluorescence? unstained_control->autofluorescence_present spectral_unmixing Apply Spectral Unmixing or Quenching autofluorescence_present->spectral_unmixing Yes no_autofluorescence Proceed to Next Step autofluorescence_present->no_autofluorescence No titrate_antibody Titrate Cy7 Antibody spectral_unmixing->titrate_antibody no_autofluorescence->titrate_antibody optimal_concentration Determine Optimal Concentration titrate_antibody->optimal_concentration optimize_blocking Optimize Blocking Protocol optimal_concentration->optimize_blocking optimize_washing Increase Wash Steps optimize_blocking->optimize_washing check_aggregates Check for Dye Aggregates optimize_washing->check_aggregates centrifuge_reagent Centrifuge Antibody Solution check_aggregates->centrifuge_reagent resolved Background Reduced centrifuge_reagent->resolved

Caption: Troubleshooting workflow for high Cy7 background.

Frequently Asked Questions (FAQs)

Q1: What are the common intrinsic sources of autofluorescence in biological samples?

A1: Common endogenous molecules that contribute to autofluorescence include NADH, flavins, collagen, elastin, and lipofuscin.[1][2] These are often more problematic at shorter wavelengths, but can sometimes contribute to background in the far-red spectrum.[7]

Q2: Can the fixation method affect background fluorescence in the Cy7 channel?

A2: Yes, aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[4][17] If you suspect fixation-induced autofluorescence, consider reducing the fixation time or switching to a non-aldehyde fixative.

Q3: How does the Degree of Labeling (DOL) impact background staining?

A3: The DOL is the average number of dye molecules conjugated to an antibody. A very high DOL can lead to increased non-specific binding and potentially aggregation, both of which contribute to higher background.[18] The optimal DOL for most antibodies is typically between 2 and 10.[19]

Q4: My Cy7 is part of a tandem dye (e.g., PE-Cy7, APC-Cy7). Could this be the source of my high background?

A4: Yes, tandem dyes are susceptible to degradation from light exposure, fixation, and improper storage.[20] This breakdown can lead to a reduced signal in the Cy7 channel and increased signal in the donor fluorophore's channel (e.g., PE or APC), which can be misinterpreted as high background or require significant compensation adjustments.[20]

Q5: Are there any materials in my experimental setup that could be causing background fluorescence?

A5: Certain plastics used in slides, coverslips, and culture plates can be fluorescent.[17] It is recommended to use high-quality, low-fluorescence glass or plasticware for imaging experiments. Also, be aware that some immersion oils can be autofluorescent.

Experimental Protocols

Protocol 1: Cy7 NHS Ester Antibody Labeling

This protocol describes the general procedure for labeling an antibody with a this compound.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 20:1.[18][19]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Collect the first colored fraction, which contains the Cy7-labeled antibody.

  • Measure the absorbance of the labeled antibody at 280 nm and ~750 nm to determine the protein concentration and the degree of labeling.

  • Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[15][18]

Protocol 2: Immunofluorescence Staining with a Cy7-Conjugated Antibody

This protocol provides a general workflow for immunofluorescent staining of cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Cy7-conjugated primary antibody

  • Mounting medium

Procedure:

  • Wash the cells three times with PBS.

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Dilute the Cy7-conjugated primary antibody in blocking buffer to the predetermined optimal concentration.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Wash the cells three to five times with PBS, with each wash lasting 5 minutes.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope with the appropriate laser and filter set for Cy7.

Logical Relationship Diagram

G cluster_causes Potential Causes of High Cy7 Background cluster_solutions Troubleshooting Solutions autofluorescence Sample Autofluorescence quenching Use Quenching Agents autofluorescence->quenching spectral_unmixing Spectral Unmixing autofluorescence->spectral_unmixing nonspecific_binding Non-specific Binding titration Antibody Titration nonspecific_binding->titration blocking Optimize Blocking nonspecific_binding->blocking washing Increase Washes nonspecific_binding->washing dye_issues Dye-Related Issues centrifugation Centrifuge Dye Conjugate dye_issues->centrifugation fresh_reagents Use Fresh Reagents dye_issues->fresh_reagents protocol_errors Protocol Errors protocol_errors->blocking protocol_errors->washing controls Include Proper Controls protocol_errors->controls

Caption: Causes and solutions for high Cy7 background.

References

Cy7 NHS ester photostability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability issues commonly encountered when using Cy7 NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a near-infrared (NIR) fluorescent dye that is widely used for labeling biomolecules.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on molecules like proteins and antibodies to form a stable covalent bond.[2][3] Due to its emission in the NIR spectrum (excitation ~750 nm, emission ~776 nm), Cy7 is ideal for applications requiring deep tissue penetration and minimal autofluorescence, such as in vivo imaging.[2][3]

Q2: What is photobleaching and why is Cy7 susceptible to it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] This process is triggered by the excitation light used in fluorescence microscopy. When a Cy7 molecule absorbs light, it enters an excited state. It can then transition to a long-lived triplet state, where it becomes highly reactive with molecular oxygen. This reaction leads to the permanent degradation of the dye.[4] Cyanine dyes like Cy7 are particularly prone to this phenomenon, especially under intense or prolonged light exposure.[4][5]

Q3: How can I minimize photobleaching during my imaging experiments?

There are several strategies to reduce photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provide a sufficient signal-to-noise ratio.[4]

  • Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. These reagents work by scavenging oxygen or quenching the triplet state of the dye.[4]

  • Choose Photostable Alternatives: In demanding applications, consider using more photostable alternative dyes.[6][7]

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[4] They primarily function through two mechanisms:

  • Oxygen Scavengers: Reagents like glucose oxidase and catalase remove molecular oxygen from the sample's environment, reducing the chance of oxygen-mediated damage to the fluorophore.[4]

  • Triplet State Quenchers: Compounds such as n-propyl gallate can deactivate the excited triplet state of the Cy7 molecule, returning it to a stable ground state before it can react with oxygen.[4]

Q5: Are there more photostable alternatives to Cy7?

Yes, several other near-infrared dyes offer improved photostability compared to Cy7. Alexa Fluor and DyLight dyes are generally considered to be more resistant to photobleaching.[6][7] For instance, studies have shown that Alexa Fluor 750 is significantly more photostable than Cy7.[7][8]

Troubleshooting Guides

Issue 1: Weak or No Fluorescent Signal

A weak or absent Cy7 signal can be frustrating. Here are the potential causes and steps to resolve the issue:

Potential Cause Troubleshooting Steps
Inefficient Labeling Verify that the pH of your labeling reaction was between 8.0 and 9.0.[3] Ensure your buffer was free of primary amines (e.g., Tris).[3] Confirm the optimal dye-to-protein molar ratio through titration.[3]
Degraded this compound Store the this compound desiccated and protected from light at -20°C.[3] Use freshly prepared dye solutions for labeling.[9]
Photobleaching Reduce laser power and exposure time during imaging.[4] Use an antifade mounting medium.[4]
Incorrect Filter Sets Ensure your microscope's excitation and emission filters are appropriate for Cy7's spectral profile (Ex: ~750 nm, Em: ~776 nm).[2]
Low Target Expression Confirm the presence of your target antigen or molecule in the sample.[1]

Issue 2: High Background Signal

High background fluorescence can obscure your specific signal. Here’s how to troubleshoot this problem:

Potential Cause Troubleshooting Steps
Excess Unbound Dye Ensure complete removal of unconjugated Cy7 after the labeling reaction using size-exclusion chromatography or dialysis.[2][3]
Non-specific Antibody Binding Include a blocking step in your staining protocol (e.g., using BSA or serum).[1][2] Increase the number and duration of wash steps after antibody incubation.[1]
Hydrolyzed NHS Ester Prepare the this compound solution immediately before use, as it can hydrolyze in the presence of moisture, leading to non-reactive dye that can increase background.[10][11]

Quantitative Data

Table 1: Comparison of Photostability for Cy7 and Alternative Dyes

FluorophoreRelative PhotostabilityReference
Cy7Standard[5]
Alexa Fluor 750Significantly more photostable than Cy7[7][8]
DyLight 750Generally more photostable than Cy dyes
IR-780High photostability
Cy7-COTDramatically enhanced photostability

Table 2: Hydrolysis Half-life of NHS Esters

pHTemperatureHalf-lifeReference
7.00°C4-5 hours[10][11]
8.64°C10 minutes[10][11]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of purified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate buffer (pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer.[3]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3]

  • Reaction Setup: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution.[3]

  • Labeling Reaction: Slowly add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature, protected from light.[2][3]

  • Purification: Separate the labeled antibody from the free dye using a size-exclusion chromatography column equilibrated with storage buffer. The first colored band to elute is the conjugated antibody.[2][3]

  • Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~750 nm. A DOL of 2-8 is often optimal.[3][12]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[3]

Protocol 2: Quantifying Photobleaching Rate

This protocol outlines a basic method to measure and compare the photobleaching rates of fluorophores.

Materials:

  • Fluorescence microscope with a camera and time-lapse imaging software

  • Image analysis software (e.g., ImageJ/Fiji)

  • Your fluorescently labeled sample

  • Standard mounting medium and antifade mounting medium

Procedure:

  • Sample Preparation: Prepare two identical samples, one with a standard mounting medium and one with an antifade medium.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set your imaging parameters (laser power, exposure time, gain) and keep them constant throughout the experiment.[4]

    • Acquire a time-lapse series of images of the same ROI (e.g., one image every 10 seconds for 5-10 minutes).[4]

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.[4]

    • Subtract the background fluorescence from each measurement.

    • Normalize the intensity values to the initial intensity at time zero.[4]

    • Plot the normalized intensity as a function of time.

    • The rate of fluorescence decay indicates the photostability. A slower decay signifies better photostability. The half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value.[4]

Visualizations

G Workflow for Antibody Labeling with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage antibody_prep Prepare Antibody (2-10 mg/mL in amine-free buffer) add_bicarb Add Sodium Bicarbonate (to pH 8.5) antibody_prep->add_bicarb dye_prep Prepare this compound (10 mg/mL in anhydrous DMSO) mix Mix Antibody and this compound (1 hr, RT, dark) dye_prep->mix add_bicarb->mix purify Purify Conjugate (Size-Exclusion Chromatography) mix->purify store Store Conjugate (4°C or -20°C, dark) purify->store

Caption: Workflow for this compound antibody labeling.

G Troubleshooting Logic for Weak Cy7 Signal action action start Weak or No Cy7 Signal check_labeling Labeling Efficiency Low? start->check_labeling check_dye Dye Degraded? check_labeling->check_dye No action_labeling Optimize Labeling: - Check pH (8.0-9.0) - Use amine-free buffer - Titrate dye:protein ratio check_labeling->action_labeling Yes check_photobleaching Significant Photobleaching? check_dye->check_photobleaching No action_dye Use fresh this compound Store properly (-20°C, desiccated) check_dye->action_dye Yes check_filters Correct Filters Used? check_photobleaching->check_filters No action_photobleaching Reduce laser power/exposure Use antifade reagent check_photobleaching->action_photobleaching Yes action_filters Use correct filters for Cy7 (Ex:~750nm, Em:~776nm) check_filters->action_filters No

Caption: Troubleshooting logic for a weak Cy7 signal.

Caption: Simplified Jablonski diagram of Cy7 photobleaching.

References

Technical Support Center: Cy7 NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Cy7 NHS ester for labeling biomolecules. It addresses common issues related to reaction pH and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for a this compound labeling reaction?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[1][2][3][4][5][6] Some protocols suggest a slightly broader range of 8.0 to 9.0.[7] This pH range offers the best compromise between the reactivity of the target amine and the stability of the NHS ester.[8]

Q2: Why is my labeling efficiency low?

A2: Low labeling efficiency can result from several factors, primarily related to pH and buffer composition:

  • Incorrect pH: If the pH is too low (below ~7.5), the primary amines on your protein or molecule will be protonated (-NH₃⁺) and thus non-reactive.[8] If the pH is too high (above ~9.0), the this compound will rapidly hydrolyze, becoming inactive before it can react with the amine.[1][8]

  • Wrong Buffer Type: Your buffer should not contain primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with your target molecule for the this compound, significantly reducing labeling efficiency.[2][7][9]

  • Low Protein Concentration: For efficient labeling, the recommended protein concentration is between 2-10 mg/mL.[7][9][10] Concentrations below 2 mg/mL can greatly decrease the reaction's efficiency.[7][10]

  • Hydrolyzed Dye: NHS esters are moisture-sensitive. The dye should be dissolved in anhydrous DMSO or DMF immediately before use.[11][12]

Q3: Which buffers are recommended for this reaction?

A3: Amine-free buffers are mandatory. Suitable options include:

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5).[1][2][4]

  • 0.1 M Phosphate buffer (e.g., PBS) adjusted to pH 8.3-8.5.[1][2][4]

  • 0.1 M Borate buffer (pH 8.3-8.5).[13]

Q4: My this compound and/or protein precipitated during the reaction. What happened?

A4: Precipitation can occur if the concentration of the organic solvent used to dissolve the dye (like DMSO or DMF) is too high in the final reaction mixture. Cy7 is hydrophobic, and adding too much of its stock solution can cause both the dye and the protein to precipitate. Typically, the volume of the dye stock solution should not exceed 10% of the total reaction volume.

Q5: How does pH affect the stability of the this compound?

A5: The this compound is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis is highly dependent on pH; as the pH increases, the rate of hydrolysis accelerates dramatically, shortening the half-life of the reactive dye.[8][13][14]

The Role of pH: A Balancing Act

The success of the labeling reaction hinges on maintaining an optimal pH to balance two competing processes: the nucleophilic attack by the amine and the hydrolysis of the NHS ester.

cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) Protonated_Amine Primary Amine (R-NH3+) Non-nucleophilic No_Reaction No Labeling Reaction Protonated_Amine->No_Reaction Deprotonated_Amine Primary Amine (R-NH2) Nucleophilic Amide_Bond Stable Amide Bond (Successful Labeling) Deprotonated_Amine->Amide_Bond Stable_Ester This compound (Active) Stable_Ester->Amide_Bond Hydrolyzed_Ester This compound (Inactive) Hydrolyzed Low_Yield Low Labeling Yield Hydrolyzed_Ester->Low_Yield Start Reaction Conditions Start->Protonated_Amine Low pH Start->Deprotonated_Amine Optimal pH Start->Hydrolyzed_Ester High pH

Caption: Effect of pH on this compound Labeling Reaction.

Quantitative Data: pH vs. NHS Ester Stability

The stability of an NHS ester in an aqueous solution is inversely proportional to the pH. Higher pH leads to a shorter half-life due to accelerated hydrolysis.

pHTemperatureHalf-life of NHS EsterAmine ReactivityLabeling Outcome
7.00°C~4-5 hours[13]LowVery slow reaction, requires significantly longer incubation times.[14]
8.0Room Temp~Minutes[15]ModerateReaction proceeds, but hydrolysis starts to compete significantly.
8.3-8.5 Room Temp Short High Optimal balance, leading to efficient labeling.[1][2][11]
8.64°C~10 minutes[13]HighRapid hydrolysis severely reduces the concentration of active ester, lowering yield.
> 9.0Room TempVery ShortVery HighHydrolysis is the dominant reaction, leading to very poor labeling efficiency.[1][8]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for labeling an antibody or similar protein. Optimization may be required for specific applications.

Preparation of Reagents
  • Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS). If the buffer contains amines (Tris, glycine), the protein must be purified, for example by dialysis against the reaction buffer.[9]

    • Adjust the protein concentration to 2-10 mg/mL.[7][9]

    • Confirm the pH of the protein solution is between 8.3 and 8.5.[1][2] Adjust with 1 M sodium bicarbonate if necessary.

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Add anhydrous DMSO (or amine-free DMF) to prepare a 10 mM stock solution.[7][9] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh immediately before use.[10]

Labeling Reaction
  • Calculate the volume of the Cy7 stock solution needed. A 10:1 molar ratio of dye to protein is a common starting point for optimization.[9]

  • While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[16]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][11]

Purification of the Conjugate
  • Separate the labeled protein from the unreacted free dye. Gel filtration (e.g., a Sephadex G-25 column) is a common and effective method.[2][9]

  • Equilibrate the column with an appropriate buffer (e.g., PBS at pH 7.2-7.4).

  • Load the reaction mixture onto the column.

  • Elute the conjugate with the equilibration buffer. The labeled protein will typically elute first as a distinct colored band, followed by the smaller, unconjugated dye molecules.[9]

Characterization
  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

  • Calculate the protein concentration and the Degree of Labeling (DOL) to determine the average number of dye molecules per protein molecule.[9]

cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purify Step 3: Purification cluster_char Step 4: Characterization Prep_Protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) Mix Add Dye to Protein (e.g., 10:1 molar ratio) Prep_Protein->Mix Prep_Dye Prepare this compound Stock Solution (10 mM in anhydrous DMSO) Prep_Dye->Mix Incubate Incubate (1-4h at RT, dark) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Measure Absorbance (A280 & A750) Purify->Analyze Calculate Calculate DOL Analyze->Calculate

Caption: Experimental Workflow for this compound Labeling.

References

Technical Support Center: Troubleshooting Weak Fluorescence Signals with Cy7 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address weak fluorescence signals when using Cy7 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a weak or absent Cy7 signal?

A weak or absent Cy7 signal can stem from several factors, often related to the stability of the dye, the experimental setup, or the sample itself. The most common culprits include:

  • Fluorophore Degradation: Cy7, especially when part of a tandem dye conjugate (e.g., PE-Cy7, APC-Cy7), is susceptible to degradation from exposure to light and fixation processes.[1][2][3] This breakdown can lead to a reduced signal in the Cy7 channel and increased signal in the donor fluorophore's channel.[1][2]

  • Photobleaching: Like many fluorophores, Cy7 is prone to photobleaching, which is the irreversible destruction of the fluorophore due to intense or prolonged light exposure during imaging.[4][5][6]

  • Suboptimal Antibody Concentration: Using an antibody concentration that is too low will result in a weak signal.[1][7][8] It is crucial to perform a titration to determine the optimal concentration for your specific assay.[1][8]

  • Low Target Expression: The target antigen may be expressed at very low levels or not at all in your cells of interest.[1]

  • Improper Instrument Settings: Incorrect laser and filter combinations or suboptimal photomultiplier tube (PMT) voltages can lead to poor signal detection and increased noise.[1]

  • Fluorescence Quenching: Various factors, including high dye concentration (self-quenching), the presence of certain molecules (e.g., oxygen), and changes in pH, can lead to a decrease in fluorescence intensity.[9][10]

  • Incorrect Storage and Handling: Repeated freeze-thaw cycles and improper storage temperatures can negatively impact the integrity and performance of Cy7 conjugates.[7][11][12]

Q2: How can I prevent the degradation of my Cy7 tandem dye conjugates?

To minimize the degradation of tandem dyes like PE-Cy7 or APC-Cy7, adhere to the following best practices:

  • Protect from Light: Store reagents in the dark and minimize light exposure throughout the staining and acquisition process.[1][3]

  • Proper Storage: Store conjugates at the recommended temperature, typically 2-8°C, and avoid repeated freezing and thawing.[1][11][12]

  • Gentle Fixation: If fixation is necessary, be aware that some protocols can be harsh on tandem dyes.[2] Consider using crosslinking fixatives like formaldehyde (B43269) and optimizing fixation time.[1]

  • Use Stabilizing Agents: Some commercial antibody cocktails or staining buffers contain stabilizing agents to help preserve the integrity of tandem dyes.

Q3: What are the optimal instrument settings for detecting Cy7?

Proper instrument setup is critical for maximizing signal detection. Key considerations include:

  • Laser Excitation: Use a laser line that is appropriate for exciting Cy7, typically around 750 nm.[13][14]

  • Emission Filters: Employ a filter set designed for Cy7, with an emission filter that captures light in the 775-800 nm range.[13][15][16]

  • PMT Voltage: Optimize the PMT voltage to ensure adequate signal amplification without introducing excessive noise.[1]

Troubleshooting Guide: Step-by-Step Solutions for Weak Cy7 Signal

If you are experiencing a weak Cy7 signal, follow this systematic troubleshooting guide to identify and resolve the issue.

Step 1: Verify Reagent Quality and Storage
  • Check Expiration Dates: Ensure that your Cy7 conjugate and all other reagents are within their expiration dates.[1]

  • Confirm Proper Storage: Verify that the conjugate has been stored at the correct temperature and protected from light.[1][7][11][12] Avoid using reagents that have undergone multiple freeze-thaw cycles.[11]

Step 2: Optimize Staining Protocol
  • Antibody Titration: If you haven't already, perform a titration to determine the optimal antibody concentration.[1][8] Using too little antibody is a common cause of weak signals.

  • Incubation Time and Temperature: Optimize the incubation time and temperature for your specific antibody and target.[17] Insufficient incubation can lead to incomplete staining.

  • Washing Steps: Ensure that wash steps are sufficient to remove unbound antibody and reduce background, but not so harsh that they elute specifically bound antibody.[7]

Step 3: Evaluate Sample and Target
  • Confirm Target Expression: Use a positive control or an alternative method (e.g., Western blot, PCR) to confirm that your target of interest is expressed in your sample.[1]

  • Cell Viability: For flow cytometry, use a viability dye to exclude dead cells, which can bind antibodies non-specifically and contribute to high background.[1][7]

Step 4: Check Instrument Settings
  • Laser and Filter Selection: Double-check that you are using the correct laser and filter combination for Cy7.[13][16][18]

  • Instrument Calibration: Ensure your instrument is properly calibrated and aligned. Use calibration beads to check instrument performance.[18]

  • PMT Voltage Optimization: Adjust the PMT voltage to an optimal level that maximizes your signal-to-noise ratio.[1]

Quantitative Data Summary

The following tables provide key quantitative data for working with Cy7 conjugates.

Table 1: Spectroscopic Properties of Cy7

PropertyValueReference
Excitation Maximum (λex)~750-756 nm[14]
Emission Maximum (λem)~764-779 nm[14]
Molar Extinction Coefficient (ε)~199,000 - 250,000 M⁻¹cm⁻¹[14]
Quantum Yield (Φ)~0.3[14]

Table 2: Recommended Filter Sets for Cy7

Filter TypeWavelength RangeReference
Excitation Filter708/75 nm, 710/75 nm[15][16]
Dichroic Beamsplitter757 nm, 760 nm[15][16]
Emission Filter809/81 nm, 810/90 nm[15][16]

Experimental Protocols

Protocol 1: Antibody Titration for Flow Cytometry

This protocol outlines a standard procedure for determining the optimal concentration of a Cy7-conjugated antibody for flow cytometry.

  • Prepare Cells: Prepare a single-cell suspension of your target cells. Ensure you have a sufficient number of cells for at least 8 different antibody concentrations and a negative control.

  • Serial Dilutions: Prepare a series of dilutions of your Cy7-conjugated antibody in an appropriate staining buffer (e.g., PBS with 1% BSA). A typical starting range is from 0.06 µg to 8 µg per million cells.

  • Staining: Aliquot approximately 1 million cells into each tube. Add the diluted antibody to each tube, ensuring to have one unstained control.

  • Incubation: Incubate the cells for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibody.

  • Acquisition: Acquire the samples on a flow cytometer using the appropriate laser and filter settings for Cy7.

  • Analysis: Analyze the data to determine the antibody concentration that provides the best separation between the positive and negative populations with the lowest background (optimal signal-to-noise ratio).

Protocol 2: Immunofluorescence Staining with a Cy7 Conjugate

This protocol provides a general workflow for immunofluorescence staining of adherent cells.

  • Cell Culture: Grow cells on coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[19]

  • Permeabilization (for intracellular targets): If targeting an intracellular antigen, permeabilize the cells with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate with a blocking buffer (e.g., PBS with 5% BSA) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[19]

  • Primary Antibody Incubation: Dilute the Cy7-conjugated primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.[19]

  • Counterstaining (Optional): If desired, incubate with a nuclear counterstain (e.g., DAPI).

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[19]

  • Imaging: Image the slides using a fluorescence microscope equipped with the appropriate excitation source and filter set for Cy7.[19]

Visualizations

Troubleshooting_Workflow start Weak Cy7 Signal Observed reagent_check Step 1: Check Reagents - Expiration Date - Storage Conditions - Freeze-Thaw Cycles start->reagent_check protocol_opt Step 2: Optimize Protocol - Antibody Titration - Incubation Time/Temp - Wash Steps reagent_check->protocol_opt Reagents OK no_resolution Signal Still Weak Consult Technical Support reagent_check->no_resolution Reagents Faulty sample_eval Step 3: Evaluate Sample - Confirm Target Expression - Check Cell Viability protocol_opt->sample_eval Protocol Optimized protocol_opt->no_resolution Issue Persists instrument_check Step 4: Check Instrument - Laser & Filter Settings - Calibration - PMT Voltage sample_eval->instrument_check Sample OK sample_eval->no_resolution Issue Persists resolution Signal Improved instrument_check->resolution Settings Corrected instrument_check->no_resolution Issue Persists

Caption: Troubleshooting workflow for a weak Cy7 signal.

Signal_Pathway_Causes cluster_causes Potential Causes of Weak Signal Degradation Fluorophore Degradation (Tandem Dyes) Photobleaching Photobleaching Concentration Suboptimal Antibody Concentration Expression Low Target Expression Quenching Fluorescence Quenching Instrument Improper Instrument Settings WeakSignal Weak Cy7 Fluorescence WeakSignal->Degradation WeakSignal->Photobleaching WeakSignal->Concentration WeakSignal->Expression WeakSignal->Quenching WeakSignal->Instrument

Caption: Common causes leading to a weak Cy7 fluorescence signal.

References

Validation & Comparative

A Head-to-Head Comparison: Cy7 NHS Ester vs. Alexa Fluor 750 NHS Ester for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the selection of near-infrared (NIR) fluorophores for labeling applications. This guide details the photophysical properties and performance characteristics of Cy7 NHS ester and Alexa Fluor 750 NHS ester, supported by experimental data and protocols.

In the realm of fluorescence imaging and assays, particularly for in vivo studies and deep-tissue applications, the choice of a near-infrared (NIR) dye is critical. The reduced autofluorescence of biological tissues in the NIR window (roughly 700-900 nm) allows for a significantly improved signal-to-noise ratio. Among the most common amine-reactive NIR dyes are this compound and Alexa Fluor 750 NHS ester. Both are utilized for covalently labeling proteins, antibodies, and other biomolecules through the formation of a stable amide bond with primary amines. However, their performance in terms of brightness, photostability, and susceptibility to environmental factors can differ significantly, impacting experimental outcomes. This guide provides a detailed comparison to aid in the selection of the optimal NIR fluorophore for your research needs.

Photophysical and Performance Characteristics

A summary of the key photophysical and performance properties of this compound and Alexa Fluor 750 NHS ester is presented below. The data indicates that while both dyes operate in a similar spectral range, Alexa Fluor 750 NHS ester exhibits superior brightness and photostability.

PropertyThis compoundAlexa Fluor 750 NHS EsterAdvantage
Excitation Maximum (λex) ~750 nm[1]~750 nm[2][3]Spectrally similar
Emission Maximum (λem) ~776 nm[1]~779 nm[2][3]Spectrally similar
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]~290,000 cm⁻¹M⁻¹[1]Alexa Fluor 750 (Higher absorbance)
Relative Brightness LowerHigher[2][4]Alexa Fluor 750
Photostability Lower[2][4]Higher[2][4]Alexa Fluor 750
Fluorescence Quenching More prone to quenching upon conjugation[2]Less prone to quenching upon conjugation[2]Alexa Fluor 750
pH Sensitivity More sensitive to environmental changesLess sensitive to pH changesAlexa Fluor 750

Performance Insights: Brightness and Photostability

Comparative studies have consistently demonstrated that Alexa Fluor 750 conjugates are significantly brighter and more photostable than their Cy7 counterparts.[2][4] The superior performance of Alexa Fluor 750 is attributed to its chemical structure, which is less susceptible to the formation of non-fluorescent aggregates upon conjugation to proteins.[2] This tendency of Cy7 to self-quench, particularly at higher degrees of labeling, can lead to a non-linear relationship between the number of dyes per protein and the resulting fluorescence signal.

In practical terms, the higher brightness of Alexa Fluor 750 allows for the detection of low-abundance targets with greater sensitivity. Its enhanced photostability is a crucial advantage in applications that require prolonged or repeated exposure to excitation light, such as time-lapse microscopy and high-content screening.

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dyes, and to achieve optimal labeling, standardized experimental protocols are essential. Below are detailed methodologies for protein labeling, determination of the degree of labeling, and a comparative photobleaching assay.

Protein Labeling with NHS Esters

This protocol describes a general procedure for conjugating amine-reactive NHS esters of Cy7 and Alexa Fluor 750 to a protein, such as an IgG antibody.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound or Alexa Fluor 750 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the antibody or protein in the labeling buffer at a concentration of 5-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the dye-conjugated protein.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring reproducibility. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (Aₘₐₓ).

  • Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:

    • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Calculate the DOL using the following formula: DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M)) where:

    • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

Comparative Photobleaching Assay

This protocol outlines a method to compare the photostability of Cy7 and Alexa Fluor 750 conjugates.

Procedure:

  • Sample Preparation: Prepare microscope slides with cells or tissues labeled with either the Cy7-antibody or Alexa Fluor 750-antibody conjugate at a similar DOL and concentration.

  • Image Acquisition:

    • Use a fluorescence microscope equipped with appropriate filters for the respective dyes.

    • Select a region of interest and acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., laser power, exposure time, gain).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration of several minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • The rate of photobleaching can be quantified by determining the time it takes for the fluorescence to decrease to 50% of its initial value (the photobleaching half-life).

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p Protein in Amine-Free Buffer mix Mix Protein and Dye Solutions p->mix d NHS Ester Dye (Cy7 or AF750) ds Prepare Dye Stock Solution d->ds s Anhydrous DMSO or DMF s->ds ds->mix incubate Incubate 1 hr at Room Temp mix->incubate sec Size-Exclusion Chromatography incubate->sec dol Determine DOL (Spectrophotometry) sec->dol conj Purified Conjugate sec->conj

Fig. 1: Experimental workflow for protein labeling with NHS ester dyes.

G Dye Fluorophore Choice AF750 Alexa Fluor 750 Cy7 Cy7 Brightness Brightness Sensitivity Assay Sensitivity Brightness->Sensitivity Photostability Photostability ImageQuality Image Quality & Duration Photostability->ImageQuality Quenching Quenching Resistance Reproducibility Data Reproducibility Quenching->Reproducibility Sensitivity->Reproducibility ImageQuality->Reproducibility AF750->Brightness AF750->Photostability AF750->Quenching Cy7->Brightness Cy7->Photostability Cy7->Quenching

Fig. 2: Logical relationship of dye properties to experimental outcomes.

Conclusion

For researchers requiring high sensitivity, robust performance, and reproducible results in near-infrared fluorescence applications, Alexa Fluor 750 NHS ester presents a clear advantage over this compound. Its superior brightness and photostability, coupled with reduced susceptibility to fluorescence quenching upon conjugation, make it a more reliable tool for demanding applications such as in vivo imaging, quantitative microscopy, and flow cytometry. While Cy7 remains a viable option, particularly for less demanding applications or where historical continuity is a factor, the experimental evidence strongly supports the selection of Alexa Fluor 750 for achieving the highest quality data. The choice of fluorophore is a critical experimental parameter, and a thorough understanding of their respective performance characteristics is paramount for successful research outcomes.

References

A Comparative Guide to the Validation of Cy7 Labeled Antibodies for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorophore is a critical determinant for the success of immunofluorescence (IF) experiments. Cyanine 7 (Cy7), a near-infrared (NIR) dye, is frequently utilized for its favorable spectral properties that minimize background autofluorescence in biological specimens. However, a thorough validation of Cy7-labeled antibodies is imperative to ensure specificity, sensitivity, and reproducibility of experimental results. This guide provides an objective comparison of Cy7 with common alternatives and furnishes detailed protocols for the validation of Cy7-labeled antibodies in immunofluorescence applications.

Performance Comparison of Cy7 and Alternatives

The choice of a near-infrared fluorophore can significantly impact the quality of immunofluorescence data. While Cy7 is a widely used dye, several alternatives offer competitive or superior performance in key aspects such as photostability and brightness. The following table summarizes the quantitative performance of Cy7 and its common alternatives.

FeatureCy7Alexa Fluor 750IRDye 800CWDyLight 800
Max Excitation (nm) ~750749774777
Max Emission (nm) ~776775789794
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~199,000~290,000[1]~240,000[2][3]~270,000[4][5][6]
Quantum Yield (Φ) ~0.3~0.12[7][8]~0.12[9][10]High
Photostability Susceptible to photobleaching[11]Significantly more resistant to photobleaching[11]HighHigh
Fluorescence Quenching Prone to self-quenching at high labeling degrees[11]Exhibits significantly less self-quenching[12][13]LowLow

Note: The molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. The data presented here are for the unconjugated dyes in aqueous buffer where available.

Experimental Protocols for Validation of Cy7 Labeled Antibodies

A rigorous validation process is essential to confirm the performance of any antibody-fluorophore conjugate in a specific application. The following protocol outlines the key steps for validating a Cy7-labeled antibody for immunofluorescence.

I. Materials and Reagents
  • Cells or Tissue Sections: Positive and negative control samples (e.g., cell lines with known high and low/no expression of the target antigen, or wild-type vs. knockout/knockdown cells).

  • Primary Antibody: Cy7-conjugated primary antibody to be validated.

  • Unconjugated Primary Antibody: The same primary antibody without the Cy7 label (for comparison and troubleshooting).

  • Secondary Antibody: If using an unconjugated primary antibody for comparison, a secondary antibody conjugated to a well-characterized fluorophore (e.g., Alexa Fluor 647).

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS, or ice-cold methanol (B129727).

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in PBS.

  • Wash Buffer: PBS or PBS with 0.05% Tween-20 (PBST).

  • Nuclear Counterstain: DAPI or Hoechst stain.

  • Antifade Mounting Medium.

  • Microscope: Fluorescence microscope equipped with appropriate filters for Cy7 (and other fluorophores used).

II. Experimental Workflow

The following diagram illustrates the general workflow for validating a Cy7-labeled antibody for immunofluorescence.

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cluster_validation Validation Checks prep_cells Prepare Positive & Negative Control Cells/Tissues fixation Fixation prep_cells->fixation permeabilization Permeabilization (if intracellular target) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (Cy7-conjugated) blocking->primary_ab wash1 Washing primary_ab->wash1 counterstain Nuclear Counterstain wash1->counterstain mount Mounting counterstain->mount image Image Acquisition mount->image analyze Data Analysis image->analyze photostability Photostability Test image->photostability specificity Specificity Check: - Positive vs. Negative Controls - Correct Subcellular Localization analyze->specificity signal_noise Signal-to-Noise Assessment analyze->signal_noise

Caption: Workflow for the validation of Cy7-labeled antibodies in immunofluorescence.
III. Detailed Methodologies

  • Sample Preparation:

    • Culture and prepare positive and negative control cells on coverslips or prepare tissue sections.

    • Fix the samples with 4% PFA for 10-15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the samples in blocking buffer for 30-60 minutes at room temperature.

    • Dilute the Cy7-labeled primary antibody to a range of concentrations (e.g., 1:100, 1:250, 1:500, 1:1000) in blocking buffer. It is crucial to titrate the antibody to find the optimal concentration that provides the best signal-to-noise ratio.

    • Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the samples three times with wash buffer for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate the samples with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope with the appropriate filter sets for Cy7 and the nuclear counterstain.

    • Use consistent imaging settings (e.g., exposure time, laser power) across all samples for accurate comparison.

    • Specificity Check:

      • Compare the staining in positive control samples to negative control samples. Specific staining should be observed only in the positive controls.

      • Verify that the subcellular localization of the signal corresponds to the known localization of the target protein.

    • Signal-to-Noise Ratio Assessment:

      • Quantify the mean fluorescence intensity of the specific signal and the background in regions without specific staining. A high signal-to-noise ratio is desirable.

    • Photostability Test:

      • Continuously expose a stained area to the excitation light and acquire images at regular intervals.

      • Measure the decrease in fluorescence intensity over time to assess the photostability of the Cy7 conjugate.

Logical Relationships in Antibody Validation

The following diagram illustrates the logical flow and key considerations in the antibody validation process, emphasizing the iterative nature of optimization.

G cluster_initial Initial Setup cluster_testing Experimental Testing cluster_evaluation Evaluation & Optimization cluster_outcome Outcome select_ab Select Cy7-Conjugated Antibody select_controls Select Appropriate Positive & Negative Controls select_ab->select_controls initial_protocol Define Initial Staining Protocol select_controls->initial_protocol titration Antibody Titration initial_protocol->titration staining Perform Immunostaining titration->staining imaging Image Acquisition staining->imaging eval_specificity Evaluate Specificity imaging->eval_specificity eval_signal Evaluate Signal-to-Noise imaging->eval_signal eval_photostability Evaluate Photostability imaging->eval_photostability validated Antibody Validated for Use eval_specificity->validated Pass optimize Optimize Protocol (e.g., blocking, incubation time) eval_specificity->optimize Fail eval_signal->validated Pass eval_signal->optimize Fail eval_photostability->validated Pass optimize->staining Re-test fail Validation Failed: Select New Antibody optimize->fail Persistent Failure

Caption: Logical workflow for the validation and optimization of immunofluorescence protocols.

References

A Researcher's Guide to Quality Control and Characterization of Cy7 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of near-infrared (NIR) fluorophores, such as Cyanine 7 (Cy7), is pivotal in a multitude of research and drug development applications, including in vivo imaging, flow cytometry, and fluorescence-guided surgery. The quality of Cy7-conjugated biomolecules is paramount for obtaining reliable and reproducible experimental data. This guide provides an objective comparison of Cy7's performance against other NIR alternatives, supported by experimental data, and outlines detailed protocols for the essential quality control (QC) and characterization assays.

Performance Comparison: Cy7 vs. Alternative NIR Dyes

The selection of a NIR fluorophore significantly impacts assay sensitivity, photostability, and overall performance. While Cy7 is a widely used dye due to its favorable spectral properties in the NIR window, which minimizes tissue autofluorescence, several alternatives offer competitive or superior performance in certain aspects.

ParameterCy7Alexa Fluor 750DyLight 755IRDye 800CW
Excitation Max (nm) ~750~749~754~774
Emission Max (nm) ~776~775~776~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~280,000~250,000~260,000
Relative Brightness GoodExcellentGoodExcellent
Photostability ModerateHighModerateHigh
Susceptibility to Quenching Moderate to HighLowModerateLow

Note: The molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. The data presented here are for the unconjugated dyes in aqueous buffer where available. Alexa Fluor 750 and IRDye 800CW generally exhibit higher photostability and are less prone to self-quenching at higher degrees of labeling compared to Cy7.[1][2][3][4][5]

Key Quality Control and Characterization Assays

Ensuring the quality and consistency of Cy7 conjugates involves a series of analytical and functional assessments. The following sections detail the experimental protocols for these critical evaluations.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical quality attribute that influences the brightness and functionality of the conjugate. An optimal DOL provides a strong fluorescent signal without compromising the biological activity of the conjugated molecule.

Experimental Protocol: Spectrophotometric DOL Calculation

  • Purification: Following conjugation, purify the Cy7-labeled protein from unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy7 (~750 nm, Amax).

  • Calculation: Use the following formula to calculate the DOL:

    Where:

    • Amax: Absorbance at ~750 nm.

    • A280: Absorbance at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

    • ε_dye: Molar extinction coefficient of Cy7 at ~750 nm (e.g., ~250,000 M⁻¹cm⁻¹).

    • CF: Correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).

Purity and Aggregation Analysis

High-Performance Liquid Chromatography with Size-Exclusion Chromatography (HPLC-SEC) is a standard method to assess the purity of the conjugate and to detect the presence of aggregates, which can affect the conjugate's efficacy and safety.

Experimental Protocol: HPLC-SEC Analysis

  • System Preparation: Equilibrate an HPLC system equipped with a suitable size-exclusion column (e.g., Agilent AdvanceBio SEC) with a mobile phase such as 150 mM sodium phosphate (B84403) buffer, pH 7.0.

  • Sample Preparation: Dilute the purified Cy7 conjugate to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Injection and Analysis: Inject 10-20 µL of the prepared sample onto the column. Monitor the elution profile using a UV detector at 280 nm and a fluorescence detector set to the excitation and emission wavelengths of Cy7.

  • Data Interpretation: The resulting chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments. The peak area of the monomer is used to determine the purity of the conjugate.

Functional Characterization: Binding Affinity

Maintaining the biological activity of the conjugated molecule is crucial. For antibody conjugates, this is often assessed by measuring their binding affinity to the target antigen.

Experimental Protocol: Cell-Based Binding Affinity Assay (ELISA)

  • Plate Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Antibody Incubation: Prepare a serial dilution of the Cy7-conjugated antibody and a non-labeled control antibody in blocking buffer. Add the antibody solutions to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound antibody.

  • Detection (for non-labeled control): For the non-labeled antibody, add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour. After washing, add the appropriate substrate and measure the absorbance.

  • Detection (for Cy7 conjugate): For the Cy7-labeled antibody, directly measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters for Cy7.

  • Data Analysis: Plot the absorbance or fluorescence intensity against the antibody concentration and fit the data to a binding curve (e.g., one-site binding model) to determine the dissociation constant (Kd).

Functional Characterization: In Vitro Internalization Assay

For therapeutic applications such as antibody-drug conjugates (ADCs), the ability of the conjugate to internalize into target cells is a key functional attribute.

Experimental Protocol: Live-Cell Imaging Internalization Assay

  • Cell Seeding: Seed target cells expressing the antigen of interest in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Conjugate Incubation: Treat the cells with the Cy7-conjugated antibody at a predetermined concentration and incubate at 37°C in a humidified incubator. Include a control at 4°C to inhibit active internalization.

  • Live-Cell Imaging: Acquire fluorescence images of the cells at various time points (e.g., 0, 1, 4, and 24 hours) using a high-content imaging system or a confocal microscope equipped for live-cell imaging and with the appropriate laser lines and filters for Cy7.

  • Image Analysis: Quantify the intracellular fluorescence intensity over time. A time-dependent increase in intracellular fluorescence at 37°C compared to the 4°C control indicates active internalization.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation Reaction Conjugation Reaction Antibody->Conjugation Reaction Cy7-NHS Ester Cy7-NHS Ester Cy7-NHS Ester->Conjugation Reaction Purification (SEC) Purification (SEC) Conjugation Reaction->Purification (SEC) DOL Measurement DOL Measurement Purification (SEC)->DOL Measurement Purity Analysis (HPLC) Purity Analysis (HPLC) Purification (SEC)->Purity Analysis (HPLC) Functional Assays Functional Assays Purification (SEC)->Functional Assays Purified Cy7 Conjugate Purified Cy7 Conjugate Functional Assays->Purified Cy7 Conjugate

Caption: Experimental workflow for Cy7 antibody conjugation and characterization.

HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Grb2 Grb2 HER2->Grb2 HER3 HER3 HER3->PI3K EGF Ligand (e.g., EGF) EGF->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Cy7-Trastuzumab Cy7-Trastuzumab Cy7-Trastuzumab->HER2 Binds to HER2

Caption: Simplified HER2 signaling pathway and the binding of a Cy7-labeled antibody.[1][2][3][6][7]

References

A Researcher's Guide to Cy7 Derivatives: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorophore is a critical step for ensuring the success of fluorescence-based assays. Cyanine (B1664457) 7 (Cy7) dyes are a popular choice for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy, primarily due to their emission profile in the NIR window (750-900 nm). This spectral range offers advantages of deep tissue penetration and reduced autofluorescence from biological samples. However, the term "Cy7" encompasses a family of derivatives, each with unique properties. This guide provides an objective comparison of the performance of common Cy7 derivatives, supported by experimental data, to facilitate informed decision-making in your research.

Key Performance Characteristics of Cy7 Derivatives

The ideal fluorescent probe for any application should exhibit high brightness, exceptional photostability, and good water solubility.

  • Brightness is a product of the molar extinction coefficient (a measure of how efficiently the molecule absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

  • Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Higher photostability allows for longer exposure times and more robust and reproducible measurements.

  • Water Solubility is crucial for biocompatibility and for preventing the formation of non-fluorescent aggregates in aqueous buffers.

This guide focuses on a comparative analysis of several widely used Cy7 derivatives:

  • Cy7 NHS Ester: A common amine-reactive form of Cy7 used for labeling proteins and other molecules with primary amines.

  • Sulfo-Cy7: A sulfonated version of Cy7 designed for improved water solubility.

  • Cy7-COT: A derivative conjugated with cyclooctatetraene (B1213319) (COT) to enhance photostability.

  • IR-780: A heptamethine cyanine dye with structural similarities to Cy7, often used in in vivo imaging and photothermal therapy.

Quantitative Performance Data

The following table summarizes the key photophysical properties of various Cy7 derivatives. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and conjugation to a biomolecule. The data presented here are for the unconjugated dyes in aqueous buffers where available, providing a baseline for comparison.

DerivativeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Key Features
This compound 199,000[1]0.3[1][2]59,700Standard amine-reactive derivative for labeling.
Sulfo-Cy7 NHS Ester 240,600[3][4]~0.36 (20% improvement over Cy7)[4][5]~86,616High water solubility, improved quantum yield and photostability.[4][5]
Cy7-COT Not specifiedNot specifiedNot specifiedDramatically enhanced photostability (up to 70-fold increase in photon emission before photobleaching).[1][6]
IR-780 ~220,000 - 330,000[1][7]~0.12[1][7]~26,400 - 39,600High photostability and singlet oxygen generation, suitable for photodynamic therapy.[1][7]

Experimental Protocols

To ensure accurate and reproducible comparisons of different Cy7 derivatives, standardized experimental protocols are essential.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by measuring the absorbance of a series of dilutions of the dye solution using a spectrophotometer and applying the Beer-Lambert law.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes with a 1 cm path length

  • The Cy7 derivative of interest

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO))

Protocol:

  • Prepare a stock solution of the Cy7 derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions in the same solvent.

  • Measure the absorbance of each dilution at the maximum absorption wavelength (λmax). Use the pure solvent as a blank.

  • Plot the absorbance values against the corresponding concentrations.

  • The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.

Materials:

  • Fluorometer with an integrating sphere (for absolute measurements) or a standard fluorescence spectrometer (for relative measurements)

  • Reference standard with a known quantum yield in the NIR range (e.g., IR-125 in ethanol)

  • The Cy7 derivative of interest

  • Solvent used for both the sample and the standard

Protocol (Relative Method):

  • Prepare dilute solutions of both the Cy7 derivative and the reference standard in the same solvent. The absorbance at the excitation wavelength should be low (< 0.1) to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Acquire the fluorescence emission spectrum of the solvent (blank).

  • Acquire the fluorescence emission spectra of the sample and the reference standard using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curves for both the sample and the reference.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where:

    • Φ_ref is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Assessment of Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluorometer or a fluorescence microscope with a stable light source

  • Software for time-lapse imaging and intensity measurement

  • Solution of the Cy7 derivative

Protocol:

  • Prepare a solution of the Cy7 derivative at a known concentration.

  • Place the solution in the fluorometer or on the microscope stage.

  • Continuously illuminate the sample with a specific excitation wavelength and intensity.

  • Record the fluorescence intensity at regular intervals over a defined period until the intensity has significantly decreased.

  • Plot the fluorescence intensity as a function of time.

  • The photostability can be quantified by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease by 50% of its initial value.[8]

Visualizing Experimental Workflows and Principles

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and underlying principles.

G Experimental Workflow for Comparing Cy7 Derivative Performance cluster_0 Sample Preparation cluster_1 Photophysical Characterization cluster_2 Data Analysis & Comparison a Prepare equimolar solutions of Cy7 derivatives b Measure Absorbance Spectra (Determine ε) a->b Identical Conditions c Measure Fluorescence Spectra (Determine Φ) a->c Identical Conditions d Photobleaching Assay (Determine t₁/₂) a->d Identical Conditions e Calculate Brightness (ε × Φ) b->e c->e f Compare Photostability (t₁/₂) d->f g Tabulate and Compare All Parameters e->g f->g

Caption: Workflow for comparing the performance of different Cy7 derivatives.

Jablonski Simplified Jablonski Diagram for Fluorescence S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Excitation (Absorption) S1->S0 Fluorescence S1->S0 Non-radiative Decay (e.g., heat)

References

A Researcher's Guide to Assessing the Degree of Labeling of Cy7-Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled proteins is paramount for the accuracy and reproducibility of experimental results. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical parameter in ensuring the quality and consistency of these conjugates.[1] This guide provides a comprehensive comparison of methods to assess the DOL of Cyanine7 (Cy7) conjugated proteins and evaluates alternative near-infrared (NIR) dyes, supported by experimental data and detailed protocols.

Spectrophotometric Determination of Degree of Labeling

The most common method for determining the DOL of fluorescently-labeled proteins is through UV-Visible spectrophotometry.[2] This technique relies on measuring the absorbance of the protein-dye conjugate at two key wavelengths: 280 nm, which is the characteristic absorbance wavelength for proteins, and the maximum absorbance wavelength (λmax) of the specific fluorescent dye.

For Cy7, a widely used NIR dye, the absorbance maximum is approximately 750 nm.[1] The DOL is calculated using the Beer-Lambert law, incorporating the molar extinction coefficients of the protein and the dye, and a correction factor to account for the dye's absorbance at 280 nm.[3][4]

Key Parameters for DOL Calculation
ParameterSymbolDescription
Absorbance at 280 nm A280The absorbance of the protein-dye conjugate solution at 280 nm.
Absorbance at λmax AmaxThe absorbance of the protein-dye conjugate solution at the dye's maximum absorbance wavelength (e.g., ~750 nm for Cy7).
Molar Extinction Coefficient of Protein ε_proteinA constant that relates the absorbance of the protein to its molar concentration at 280 nm. This value is specific to each protein.
Molar Extinction Coefficient of Dye ε_dyeA constant that relates the absorbance of the dye to its molar concentration at its λmax.
Correction Factor CFThe ratio of the dye's absorbance at 280 nm to its absorbance at λmax. This is used to correct the A280 reading for the dye's contribution.

The general formula to calculate the DOL is as follows:

Protein Concentration (M) = (A280 - (Amax × CF)) / ε_protein

Degree of Labeling (DOL) = Amax / (ε_dye × Protein Concentration (M)) [3]

An optimal DOL for most antibodies is typically between 2 and 10, ensuring a bright fluorescent signal without compromising the biological activity of the protein.[1][4] Over-labeling can lead to fluorescence quenching, where the close proximity of dye molecules results in reduced signal intensity.[5]

Experimental Protocol for DOL Determination

A detailed and standardized protocol is crucial for obtaining accurate and reproducible DOL measurements.

Materials:
  • Cy7-conjugated protein sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:
  • Purification of the Conjugate: It is essential to remove any unconjugated dye from the protein-dye conjugate solution. This is typically achieved through dialysis or gel filtration chromatography.[3][4][5]

  • Sample Preparation: Dilute the purified conjugate in PBS to a concentration that results in an Amax reading below 2.0 to ensure the measurement is within the linear range of the spectrophotometer.[3][5] Record the dilution factor if one is used.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted conjugate at 280 nm (A280).

    • Measure the absorbance of the diluted conjugate at the λmax of Cy7 (~750 nm) (Amax).

  • Calculation: Use the formulas mentioned above to calculate the protein concentration and the DOL. The molar extinction coefficient for a typical IgG antibody is approximately 210,000 M⁻¹cm⁻¹.[4] The molar extinction coefficient and correction factor for Cy7 and its alternatives should be obtained from the dye manufacturer's specifications.

Comparison of Cy7 with Alternative NIR Dyes

While Cy7 is a popular choice for NIR applications due to low background autofluorescence in biological samples, several alternative dyes offer potential advantages in terms of photostability and resistance to fluorescence quenching.[6]

DyeExcitation Max (nm)Emission Max (nm)Key Advantages
Cy7 ~750~773Widely used, low background autofluorescence.
Alexa Fluor 750 ~749~775Spectrally similar to Cy7, but reported to be more photostable and less prone to quenching.[7][8]
Alexa Fluor 790 ~782~804Offers a longer emission wavelength, potentially further reducing background.
IRDye 800CW ~774~789Commonly used in quantitative Western blotting applications.[6]
Other NIR Dyes VariesVariesDyes based on squaraine, BODIPY, and xanthene scaffolds are also available, offering a range of photophysical properties.[9]

Studies have shown that Alexa Fluor dyes, when compared to their Cy dye counterparts, exhibit greater resistance to photobleaching and less self-quenching at higher degrees of labeling, leading to brighter and more linear signals.[6][7][8]

Advanced Methods for Assessing Labeling Efficiency

Beyond traditional spectrophotometry, newer techniques are emerging for a more nuanced understanding of labeling efficiency. One such method is the protein-tag degree of labeling (ProDOL) probe.[10] This approach utilizes a genetically encoded calibration probe expressed within cells to measure labeling efficiency at the single-molecule level through colocalization analysis.[10] While more complex to implement, ProDOL offers a way to assess labeling efficiency in the context of the cellular environment.

Experimental Workflow for DOL Determination

The following diagram illustrates the standard workflow for determining the Degree of Labeling of a fluorescently conjugated protein.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Calculation Protein Protein Solution Conjugation Conjugation Reaction Protein->Conjugation Dye Cy7 NHS Ester Dye->Conjugation Purification Purification (Dialysis / Gel Filtration) Conjugation->Purification Spectrophotometry Spectrophotometry (A280 & Amax) Purification->Spectrophotometry Calculation DOL Calculation Spectrophotometry->Calculation Result Degree of Labeling (DOL) Calculation->Result

Caption: Workflow for determining the Degree of Labeling (DOL).

References

Evaluating the Specificity of Cy7 Labeled Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label for imaging probes is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of Cyanine 7 (Cy7) labeled probes against other near-infrared (NIR) alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Cyanine 7 (Cy7) is a widely utilized fluorescent dye in the near-infrared (NIR) spectrum, offering advantages for in vivo imaging due to reduced tissue autofluorescence in this window. However, the specificity of any labeled probe is paramount for accurate target identification and quantification. This guide delves into the key performance indicators of Cy7 and its competitors, providing a framework for evaluating probe specificity.

Performance Comparison: Cy7 vs. Alternative NIR Dyes

The choice of a fluorophore can significantly influence the performance of a labeled probe. Here, we compare Cy7 with a popular alternative, Alexa Fluor 750, and another common NIR dye, DyLight 755.

FeatureCy7Alexa Fluor 750DyLight 755
Excitation Max (nm) ~750~749~755
Emission Max (nm) ~776~775~776
Quantum Yield 0.28Higher than Cy7Similar to Cy7
Photostability ModerateHighHigh
Signal-to-Noise Ratio GoodExcellentGood
Binding Affinity (Kd) of Labeled Probe Target-dependent (nM to µM range)Target-dependent (nM to µM range)Target-dependent (nM to µM range)
Water Solubility ModerateHighHigh

Key Takeaways:

  • Photostability: Alexa Fluor 750 demonstrates superior photostability compared to Cy7, which is a crucial factor for experiments requiring long or repeated exposure to excitation light.[1]

  • Brightness and Signal-to-Noise Ratio: While Cy7 offers good brightness, Alexa Fluor dyes are generally reported to be brighter and provide a better signal-to-noise ratio.

  • Binding Affinity: The conjugation of any dye to a targeting moiety (e.g., an antibody or peptide) can potentially alter its binding affinity. While direct comparative studies are limited, it is essential to validate the binding affinity of the final labeled probe. The dissociation constant (Kd) for targeted probes typically falls within the nanomolar to micromolar range.

Experimental Protocols for Evaluating Probe Specificity

To rigorously assess the specificity of a Cy7 labeled probe, a series of validation experiments are essential. The following protocol outlines a general workflow for in vitro and in vivo evaluation.

In Vitro Specificity Evaluation using Fluorescence Microscopy

This protocol is adapted from standard immunofluorescence and Fluorescence In Situ Hybridization (FISH) procedures.

1. Cell Culture and Preparation:

  • Culture target cells (expressing the protein of interest) and control cells (lacking the target) on sterile glass coverslips in appropriate culture medium.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (if targeting an intracellular protein).
  • Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

2. Probe Incubation:

  • Dilute the Cy7 labeled probe to the desired concentration in blocking buffer.
  • Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

3. Washing:

  • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

4. Counterstaining and Mounting:

  • (Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).
  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~775 nm) and any counterstains.
  • Capture images of both target and control cells under identical imaging conditions.
  • Quantify the fluorescence intensity to determine the signal-to-noise ratio (Signal in target cells / Signal in control cells).

In Vivo Specificity Evaluation in Animal Models

1. Animal Model:

  • Utilize an appropriate animal model (e.g., a mouse xenograft model with tumors expressing the target of interest and control tumors).

2. Probe Administration:

  • Administer the Cy7 labeled probe to the animals via an appropriate route (e.g., intravenous injection). The dosage will need to be optimized.

3. In Vivo Imaging:

  • At various time points post-injection, perform whole-body NIR fluorescence imaging using an in vivo imaging system (IVIS) or similar instrument.
  • Acquire images using the appropriate excitation and emission filters for Cy7.

4. Biodistribution Analysis (Ex Vivo):

  • After the final imaging time point, euthanize the animals and dissect the tumor and major organs.
  • Image the dissected tissues ex vivo to quantify the fluorescence signal in each.
  • Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by that of a non-target tissue (e.g., muscle).

5. (Optional) Histological Confirmation:

  • Perform fluorescence microscopy on frozen or paraffin-embedded tissue sections from the tumor and other organs to confirm the microscopic localization of the probe.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of probe targeting, the following diagrams are provided.

G cluster_invitro In Vitro Specificity cluster_invivo In Vivo Specificity A Cell Culture (Target & Control) B Fixation & Permeabilization A->B C Blocking B->C D Cy7-Probe Incubation C->D E Washing D->E F Imaging & Analysis (Fluorescence Microscopy) E->F G Animal Model (Tumor Xenograft) H Probe Administration G->H I In Vivo Imaging (NIR Fluorescence) H->I J Ex Vivo Biodistribution I->J K Histological Analysis J->K

Experimental Workflow for Probe Specificity Evaluation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Regulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Regulates

Simplified EGFR Signaling Pathway.

References

A Researcher's Guide to Minimizing Cross-Reactivity with Cy7-Conjugated Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-fidelity results in multiplex immunofluorescence and other immunoassays is paramount. A critical factor influencing the accuracy of these experiments is the specificity of the secondary antibodies used. This guide provides an objective comparison of strategies to assess and minimize the cross-reactivity of Cyanine7 (Cy7) conjugated secondary antibodies, complete with detailed experimental protocols and illustrative data.

In multiplex immunofluorescence (mIF), the simultaneous detection of multiple targets offers a deeper understanding of cellular and tissue microenvironments. However, the use of multiple primary and secondary antibodies introduces the risk of cross-reactivity, where a secondary antibody binds to an unintended primary antibody or to endogenous immunoglobulins in the sample. This can lead to false-positive signals and confounding data. Cy7, a far-red fluorescent dye, is often chosen for the final position in a multiplex panel to minimize spectral overlap with other fluorophores. Ensuring the Cy7-conjugated secondary antibody is highly specific is therefore crucial for a clean signal in this channel.

The most effective way to mitigate this issue is by using highly cross-adsorbed secondary antibodies.[1][2][3] This purification process removes antibodies that may recognize immunoglobulins from other species, thereby enhancing specificity.[1][2][3] Manufacturers like Jackson ImmunoResearch, Thermo Fisher Scientific, and Abcam offer a range of cross-adsorbed secondary antibodies and confirm their specificity using techniques such as ELISA and immunoelectrophoresis (IEP).[1][4]

Evaluating Cross-Reactivity: A Comparative Overview

While manufacturers provide quality control data, it is often beneficial for researchers to perform in-house validation, especially for critical experiments. The following tables present hypothetical yet realistic data from three common methods used to assess the cross-reactivity of Cy7-conjugated secondary antibodies from different suppliers.

Table 1: Multiplex Immunofluorescence (mIF) Cross-Reactivity Analysis

Secondary Antibody (Goat anti-Rabbit IgG-Cy7)Primary Antibody TargetSignal Intensity (Arbitrary Units) in Rabbit Primary ChannelSignal Intensity (Arbitrary Units) in Mouse Primary Channel (Cross-Reactivity)
Supplier A (Highly Cross-Adsorbed) Rabbit anti-CK1815,23415
Supplier B (Cross-Adsorbed) Rabbit anti-CK1814,876128
Supplier C (Standard) Rabbit anti-CK1816,012876
No Secondary Control Rabbit anti-CK1857
No Primary Control N/A1210

This table illustrates the expected outcome of a multiplex immunofluorescence experiment designed to test the cross-reactivity of a Goat anti-Rabbit IgG-Cy7 secondary antibody against a Mouse IgG primary antibody.

Table 2: Dot Blot Analysis of Off-Target Binding

Secondary Antibody (Donkey anti-Mouse IgG-Cy7)Spotted Immunoglobulin (1 µg)Mean Signal Intensity (Arbitrary Units)
Supplier X (Highly Cross-Adsorbed) Mouse IgG25,432
Rabbit IgG89
Goat IgG75
Human IgG102
Supplier Y (Cross-Adsorbed) Mouse IgG24,987
Rabbit IgG453
Goat IgG398
Human IgG512
Supplier Z (Standard) Mouse IgG26,111
Rabbit IgG2,145
Goat IgG1,987
Human IgG2,341

This table demonstrates a dot blot assay where immunoglobulins from various species are spotted onto a membrane and probed with a Donkey anti-Mouse IgG-Cy7 secondary antibody to assess off-target binding.

Table 3: ELISA-Based Cross-Reactivity Quantification

Secondary Antibody (Goat anti-Rabbit IgG-Cy7)Coated Primary AntibodyAbsorbance at 750 nm
Supplier Alpha (Highly Cross-Adsorbed) Rabbit IgG2.876
Mouse IgG0.054
Rat IgG0.061
Supplier Beta (Cross-Adsorbed) Rabbit IgG2.912
Mouse IgG0.234
Rat IgG0.255
Supplier Gamma (Standard) Rabbit IgG2.899
Mouse IgG0.987
Rat IgG1.012

This table shows the results of an ELISA where plates are coated with IgG from different species and detected with a Goat anti-Rabbit IgG-Cy7 secondary antibody to quantify cross-reactivity.

Experimental Protocols for Cross-Reactivity Testing

To ensure the validity and reproducibility of your findings, detailed experimental protocols are essential. The following are standard procedures for the key experiments cited above.

Multiplex Immunofluorescence (mIF) Protocol

This protocol is designed to assess the cross-reactivity of a Cy7-conjugated secondary antibody in the context of a multiplex staining experiment.

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Analysis prep1 Deparaffinize and Rehydrate Tissue Section prep2 Antigen Retrieval prep1->prep2 prep3 Permeabilization (if required) prep2->prep3 block Block with Normal Serum prep3->block p_ab1 Incubate with Rabbit Primary Antibody block->p_ab1 p_ab2 Incubate with Mouse Primary Antibody block->p_ab2 wash1 Wash p_ab1->wash1 p_ab2->wash1 s_ab Incubate with Goat anti-Rabbit IgG-Cy7 and Goat anti-Mouse IgG-AF647 wash1->s_ab wash2 Wash s_ab->wash2 mount Counterstain and Mount wash2->mount image Image Acquisition mount->image quant Quantify Signal in Cy7 and AF647 Channels image->quant

Experimental workflow for mIF cross-reactivity testing.
  • Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections. Perform heat-induced epitope retrieval using an appropriate buffer.

  • Blocking: Block non-specific binding sites by incubating the slides with 5% normal serum from the host species of the secondary antibodies for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the slides with a cocktail of primary antibodies (e.g., Rabbit anti-Target A and Mouse anti-Target B) diluted in a suitable buffer overnight at 4°C. Include a control slide incubated with only the mouse primary antibody.

  • Washing: Wash the slides three times with PBS containing 0.05% Tween 20 (PBST).

  • Secondary Antibody Incubation: Incubate the slides with the Cy7-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-Cy7) and a secondary antibody for the other primary (e.g., Goat anti-Mouse IgG-Alexa Fluor 647) for 1 hour at room temperature in the dark.

  • Washing: Wash the slides three times with PBST.

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope with appropriate filter sets.

  • Analysis: On the control slide (only mouse primary), quantify the signal intensity in the Cy7 channel to measure the cross-reactivity of the anti-rabbit secondary with the mouse primary.

Dot Blot Protocol for Specificity Screening

A dot blot is a rapid and straightforward method to screen the specificity of a secondary antibody against a panel of immunoglobulins.[5][6][7]

G cluster_prep Membrane Preparation cluster_probe Probing cluster_detect Detection spot Spot Different IgG Species onto Nitrocellulose Membrane dry Air Dry Membrane spot->dry block Block with 5% Non-fat Milk in TBST dry->block s_ab Incubate with Cy7-conjugated Secondary Antibody block->s_ab wash Wash with TBST s_ab->wash image Image Membrane on a Fluorescent Imager wash->image quant Quantify Spot Intensities image->quant

Dot blot workflow for assessing secondary antibody specificity.
  • Sample Application: Spot 1-2 µL of purified immunoglobulins from various species (e.g., mouse, rabbit, goat, human, rat) at a concentration of 1 mg/mL onto a nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with the Cy7-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Image the membrane using a digital imaging system capable of detecting far-red fluorescence.

  • Analysis: Measure the signal intensity of each spot. A high signal on the target IgG and low signal on off-target IgGs indicate high specificity.

ELISA for Quantitative Cross-Reactivity Assessment

An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a more quantitative measure of cross-reactivity.

G cluster_plate Plate Preparation cluster_assay Assay cluster_read Readout coat Coat Microplate Wells with Different IgG Species wash1 Wash coat->wash1 block Block with 1% BSA in PBS wash1->block wash2 Wash block->wash2 s_ab Add HRP-conjugated Secondary Antibody wash2->s_ab wash3 Wash s_ab->wash3 substrate Add TMB Substrate wash3->substrate stop Stop Reaction substrate->stop read Read Absorbance at 450 nm stop->read

ELISA workflow for quantitative cross-reactivity analysis.
  • Plate Coating: Coat the wells of a 96-well microplate with 100 µL of purified immunoglobulins from different species (e.g., rabbit, mouse, rat) at a concentration of 2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBST. Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with PBST. Add the Cy7-conjugated secondary antibody (or an HRP-conjugated version for colorimetric detection) at various dilutions to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate five times with PBST. If using a fluorescently labeled secondary, read the plate on a fluorescence plate reader. If using an HRP-conjugated secondary, add a suitable substrate (e.g., TMB) and stop the reaction with a stop solution. Read the absorbance at the appropriate wavelength.

  • Analysis: Compare the signal generated from the wells coated with the target IgG to the signal from the wells coated with off-target IgGs.

Conclusion

The specificity of Cy7-conjugated secondary antibodies is a cornerstone of reliable multiplex immunoassays. While manufacturers are committed to providing high-quality, cross-adsorbed reagents, independent validation is a crucial step in experimental design. By employing the straightforward and robust protocols for multiplex immunofluorescence, dot blot, and ELISA outlined in this guide, researchers can confidently select the most specific secondary antibodies for their needs, thereby enhancing the accuracy and reproducibility of their results. The use of highly cross-adsorbed secondary antibodies is strongly recommended to minimize off-target binding and reduce background noise, ultimately leading to clearer and more interpretable data.

References

A Head-to-Head Comparison: Cy7 vs. IRDye 800CW for Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for precise and reproducible quantitative western blotting results, the selection of a near-infrared (NIR) fluorescent dye is a critical decision. This guide provides an in-depth comparative analysis of two widely used 800 nm channel fluorophores: Cyanine7 (Cy7) and IRDye 800CW. By examining their performance characteristics, providing detailed experimental protocols, and presenting supporting data, this guide aims to equip you with the necessary information to choose the optimal dye for your research needs.

In the realm of quantitative western blotting, near-infrared fluorescence detection has emerged as a superior alternative to traditional chemiluminescence.[1] NIR dyes offer significant advantages, including a wider linear dynamic range, higher signal-to-noise ratios due to reduced autofluorescence from biological samples and membranes, and the ability to perform multiplex detection.[2][3] Both Cy7 and IRDye 800CW are prominent fluorophores in the 800 nm channel, enabling sensitive detection of low-abundance proteins. While both are effective, subtle differences in their photophysical properties and performance can impact experimental outcomes.

Performance Comparison: Cy7 vs. IRDye 800CW

A direct, quantitative comparison of Cy7 and IRDye 800CW for western blotting highlights the strengths of each fluorophore. The following table summarizes key performance metrics based on available data and general characteristics of cyanine (B1664457) dyes versus the IRDye series.

Performance MetricCy7IRDye 800CWKey Considerations
Excitation Max (nm) ~750774Optimal performance requires an imaging system with appropriate laser or light source.
Emission Max (nm) ~773789Ensure compatibility with the emission filters of your imaging system.
Signal-to-Noise Ratio GoodExcellentIRDye 800CW is reported to have very low background, contributing to a higher signal-to-noise ratio.[4]
Photostability ModerateHighIRDye 800CW is known for its high photostability, allowing for longer exposure times and repeated scanning without significant signal loss. Cy7, like other cyanine dyes, can be more susceptible to photobleaching.[5]
Sensitivity GoodExcellentThe high quantum yield and low background of IRDye 800CW often translate to higher sensitivity, especially for low-abundance proteins.[6]
Multiplexing Compatibility YesYesBoth dyes are compatible with 700 nm channel dyes like Cy5.5, IRDye 680RD, or IRDye 680LT for two-color western blotting.[7]
Quantitative Linearity GoodExcellentThe stability of IRDye 800CW contributes to a broad linear dynamic range, which is crucial for accurate protein quantification.[1][8]

Experimental Protocols

To achieve optimal results with either Cy7 or IRDye 800CW, meticulous adherence to a validated protocol is essential. The following are detailed protocols for fluorescent western blotting, with specific considerations for each dye.

General Fluorescent Western Blotting Workflow

G cluster_0 Sample Preparation & Electrophoresis cluster_1 Protein Transfer cluster_2 Immunodetection cluster_3 Data Acquisition & Analysis p1 Cell Lysis & Protein Quantification p2 SDS-PAGE p1->p2 p3 Transfer to PVDF or Nitrocellulose Membrane p2->p3 p4 Blocking p3->p4 p5 Primary Antibody Incubation p4->p5 p6 Secondary Antibody Incubation (Cy7 or IRDye 800CW) p5->p6 p7 Washing p6->p7 p8 Image Acquisition (NIR Scanner) p7->p8 p9 Quantitative Analysis p8->p9

Caption: A generalized workflow for fluorescent western blotting.

Detailed Protocol for IRDye 800CW Western Blotting

This protocol is optimized for use with IRDye 800CW secondary antibodies and a near-infrared imaging system.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates (10-30 µg) on a polyacrylamide gel.

    • Transfer proteins to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Following transfer, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Intercept® (TBS) Blocking Buffer).[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the recommended antibody diluent (e.g., Intercept® T20 Antibody Diluent).

    • Incubate the blot with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Washing:

    • Wash the membrane four times for 5 minutes each with 1X Tris-Buffered Saline containing 0.1% Tween® 20 (TBST).[5]

  • Secondary Antibody Incubation:

    • Dilute the IRDye 800CW-conjugated secondary antibody in the appropriate diluent. A starting dilution of 1:15,000 to 1:20,000 is often recommended.[7][9]

    • Incubate the blot for 1 hour at room temperature with gentle agitation, protected from light.

  • Final Washes:

    • Repeat the washing steps as described in step 4.

  • Imaging:

    • Rinse the membrane with 1X TBS to remove any residual Tween® 20.

    • Image the blot on a near-infrared imaging system in the 800 nm channel.

Adapted Protocol for Cy7 Western Blotting

This protocol is a general guideline for using Cy7-conjugated secondary antibodies and can be adapted based on specific antibody and reagent recommendations.

  • SDS-PAGE and Protein Transfer:

    • Follow the same procedure as for IRDye 800CW.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a high-quality blocking buffer.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in a suitable antibody dilution buffer.

    • Incubate the blot for 1-4 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane four times for 5 minutes each with 1X TBST.

  • Secondary Antibody Incubation:

    • Dilute the Cy7-conjugated secondary antibody in antibody dilution buffer. The optimal dilution should be determined empirically, but a starting point of 1:10,000 to 1:25,000 is common.

    • Incubate the blot for 1 hour at room temperature, protected from light. Due to the potential for lower photostability, it is crucial to minimize light exposure throughout the incubation and imaging steps.

  • Final Washes:

    • Repeat the washing steps as described in step 4.

  • Imaging:

    • Rinse the membrane with 1X TBS.

    • Image the blot promptly on a compatible near-infrared imaging system, using the appropriate laser and filter settings for Cy7.

Signaling Pathway Example: EGFR Signaling

To illustrate a practical application, the following diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target of investigation in cancer research that can be analyzed using quantitative western blotting.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Cy7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Cy7 NHS ester, a near-infrared fluorescent dye commonly used in labeling biomolecules. Adherence to these protocols is essential for minimizing environmental impact and maintaining a safe research environment.

Immediate Safety and Handling Precautions

While this compound is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS), it is crucial to handle it with care in a laboratory setting.[1] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[1][2]

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including gloves, lab coats, and safety glasses.[1]

  • If there is a risk of inhaling dust, especially when handling the solid form, use a particle filter mask.[3]

Handling:

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Use in a well-ventilated area.[4]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste should be conducted in accordance with institutional and local regulations for chemical waste.

Step 1: Segregate Waste

Proper waste segregation is the first and most critical step. At the point of generation, separate waste containing this compound from other waste streams.

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves).Labeled hazardous waste container for solid chemical waste.
Liquid Waste Solutions containing this compound (e.g., stock solutions in DMSO or DMF, reaction mixtures, column eluates).Labeled hazardous waste container for liquid chemical waste. Segregate halogenated and non-halogenated solvent waste if required by your institution.
Sharps Waste Contaminated needles or other sharps.Puncture-resistant sharps container.

Step 2: Decontamination of Labware

For reusable labware (e.g., glassware), a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the labware with a suitable solvent that can dissolve this compound, such as DMSO or DMF, followed by ethanol (B145695) or acetone. Collect these rinses as liquid chemical waste.

  • Washing: Wash with a laboratory detergent and rinse thoroughly with water.

Step 3: Preparing for Waste Pickup

  • Container Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "this compound" and any solvents present.

  • Secure Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Disposal Route cluster_3 Final Disposal start Generate Waste Containing this compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Chemical Waste Container is_liquid->liquid_waste Yes sharps_waste Sharps Container is_sharp->sharps_waste Yes final_disposal Collection by EHS or Licensed Contractor solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal

References

Navigating the Handling of Cy7 NHS Ester: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling Cy7 NHS ester, a near-infrared fluorescent dye. It offers step-by-step guidance, from initial handling to final disposal, to foster a secure and efficient laboratory environment.

Immediate Safety and Handling Precautions

This compound, while a valuable tool in biological imaging, requires careful handling to minimize exposure and ensure stability. The following table summarizes the key safety and handling information.

ParameterSpecificationSource
Appearance Dark green powder[1][2]
Solubility Soluble in organic solvents like DMSO and DMF.[1]
Storage Conditions Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to three weeks.[1][2][3][4]
Hazard Statements May be harmful if inhaled, swallowed, or in contact with skin. May cause eye and skin irritation.[5]
Personal Protective Equipment Safety glasses or goggles, nitrile gloves, and a lab coat are mandatory.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table details the recommended PPE for various handling scenarios.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from splashes of the chemical solution.
Hand Protection Nitrile gloves.To prevent skin contact.
Body Protection Laboratory coat. A chemical-resistant apron is recommended for larger quantities or when splashing is likely.To protect skin and clothing from contamination.
Respiratory Protection Generally not required in a well-ventilated area. Use a NIOSH-approved respirator if aerosols or dust may be generated.To prevent inhalation of dust or aerosols.

Step-by-Step Handling and Experimental Protocol

Proper handling from reception to use is critical for both safety and experimental success. The following workflow outlines the key steps for handling and using this compound for a typical protein conjugation experiment.

Workflow for Handling this compound cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Storage A Receiving and Storage (Store at -20°C, desiccated, protected from light) B Equilibrate to Room Temperature (Before opening to prevent moisture condensation) A->B C Reconstitution (Dissolve in anhydrous DMSO or DMF to create a stock solution) B->C E Conjugation (Add this compound stock solution to protein solution) C->E D Prepare Protein Solution (In amine-free buffer, pH 8.0-9.0) D->E F Incubation (Room temperature, protected from light) E->F G Purification (Separate labeled protein from free dye using gel filtration or dialysis) F->G H Storage of Conjugate (Store at -20°C or 4°C, protected from light) G->H

Workflow for handling this compound from reception to storage of the final conjugate.
Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling an antibody with this compound.[1][3][5][7]

  • Prepare the Antibody Solution : Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 2-10 mg/mL.[8][9] The optimal pH for the reaction is between 8.0 and 9.0.[7][10] If the buffer contains primary amines like Tris or glycine, the antibody must be dialyzed against a suitable buffer such as PBS.[8]

  • Prepare the this compound Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][7] This solution is sensitive to moisture and should be used promptly.[5]

  • Perform the Conjugation Reaction : While gently vortexing the antibody solution, slowly add the desired amount of the this compound stock solution. A common starting point is a 10:1 molar ratio of dye to antibody.[1]

  • Incubate : Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[3]

  • Purify the Conjugate : Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.[3][5]

  • Store the Labeled Antibody : Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, always protected from light.[7]

Disposal Plan

Proper disposal of this compound and all associated waste is essential to maintain a safe laboratory environment and comply with regulations. All waste generated should be treated as chemical waste.

Waste StreamDisposal Procedure
Unused/Expired Solid this compound Collect in a designated hazardous waste container. Do not dispose of in regular trash.
Concentrated Solutions (in DMSO/DMF) Collect in a sealed, labeled hazardous waste container. Never dispose of down the drain.
Aqueous Waste from Labeling Reactions 1. Quench: Ensure the reactive NHS ester is hydrolyzed by adjusting the pH to between 7.0 and 8.5 and letting it stand for several hours.[2] 2. Collect: Transfer the quenched solution to a designated aqueous hazardous waste container.
Contaminated Solid Waste (Gloves, tips, etc.) Place in a designated solid hazardous waste container.

All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[2] Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[2]

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][11]
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][12]
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek medical attention immediately.[5][7]

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.